molecular formula C6H6N4O B1460637 9-Methylhypoxanthine CAS No. 875-31-0

9-Methylhypoxanthine

Cat. No.: B1460637
CAS No.: 875-31-0
M. Wt: 150.14 g/mol
InChI Key: PESGUQRDJASXOR-UHFFFAOYSA-N
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Description

9-methylhypoxanthine is a methylhypoxanthine that is hypoxanthine with the methyl group at position 9.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyl-1H-purin-6-one
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InChI

InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
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InChI Key

PESGUQRDJASXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40236361
Record name 9-Methylhypoxanthine
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Molecular Weight

150.14 g/mol
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CAS No.

875-31-0
Record name 1,9-Dihydro-9-methyl-6H-purin-6-one
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Record name 9-Methylhypoxanthine
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Record name 9-Methylhypoxanthine
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Record name 9-methyl-9H-purin-6-ol
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Foundational & Exploratory

An In-depth Technical Guide to 9-Methylhypoxanthine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 9-Methylhypoxanthine, a crucial methylated purine derivative. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core chemical properties, synthesis methodologies, analytical characterization, and its emerging role in biochemical research and medicinal chemistry. By synthesizing foundational knowledge with practical, field-proven insights, this guide aims to serve as an essential resource for leveraging this compound in advanced scientific applications.

Core Molecular Profile: Structure and Physicochemical Properties

Understanding the fundamental structure and properties of this compound is the cornerstone of its application. It is structurally defined as a hypoxanthine molecule with a methyl group covalently bonded to the nitrogen at position 9 of the purine ring.[1][2] This methylation significantly alters its electronic properties and steric profile compared to its parent compound, hypoxanthine, influencing its solubility, reactivity, and biological interactions.

Chemical Structure

The structural identity of this compound is rooted in its bicyclic purine core, consisting of a pyrimidine ring fused to an imidazole ring.

Synthesis_Workflow A Aminocyanacetamide C Imidoester Intermediate A->C B Triethyl Orthoformate B->C E Substituted Aminoimidazole- 4-carboxamide C->E D Primary Amine (e.g., Methylamine) D->E G This compound E->G F Cyclization Reagent (e.g., Triethyl Orthoformate) F->G

Caption: Generalized workflow for the synthesis of 9-substituted hypoxanthines.

Field-Proven Experimental Protocol: Synthesis via Imidazole Cyclization

This protocol is a self-validating system, where the purity of intermediates can be checked at each stage to ensure a high-quality final product.

  • Step 1: Formation of the Imidoester Intermediate.

    • Procedure: React aminocyanacetamide with triethyl orthoformate. [3] * Causality: Triethyl orthoformate acts as a one-carbon source and activating agent, converting the acetamide into a reactive imidoester derivative. This step is critical for preparing the backbone for subsequent amine addition.

  • Step 2: Formation of the Aminoimidazole Carboxamide.

    • Procedure: React the imidoester from Step 1 with a primary amine containing the desired substituent (in this case, methylamine). [3] * Causality: The primary amine displaces the ethoxy group of the imidoester, leading to an intramolecular cyclization that forms the 5-aminoimidazole-4-carboxamide ring. This regioselective reaction is key to ensuring the methyl group is positioned for subsequent N9 placement in the purine ring.

  • Step 3: Purine Ring Formation.

    • Procedure: React the substituted aminoimidazole-4-carboxamide from Step 2 with a cyclization agent like triethyl orthoformate or diethoxymethyl acetate. [3] * Causality: This second reaction with a one-carbon source closes the six-membered pyrimidine ring onto the imidazole intermediate, forming the final purine scaffold of this compound.

  • Step 4: Purification.

    • Procedure: The crude product is purified via recrystallization from a suitable solvent (e.g., water or ethanol) to remove unreacted starting materials and side products.

    • Trustworthiness: Purity is confirmed using HPLC and melting point analysis. The final product should yield a single sharp peak in the chromatogram and a narrow melting point range.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is non-negotiable. A multi-technique approach is required for comprehensive validation.

Analytical TechniqueExpected Result / ObservationPurpose
Mass Spectrometry (GC-MS) Molecular Ion (M+) peak at m/z = 150. [1]Confirms molecular weight.
¹³C NMR Distinct peaks corresponding to the six carbon atoms in the structure.Confirms the carbon skeleton.
¹H NMR Signals for the methyl protons and the protons on the purine ring.Confirms the presence and environment of protons.
UV-Vis Spectroscopy Maximum absorbance (λmax) characteristic of the purine chromophore.Confirms the electronic structure of the purine system.
HPLC/UPLC A single major peak, indicating high purity.Quantifies purity and separates from impurities.

Authoritative spectral data for this compound is available in public databases such as PubChem and the NIST WebBook, which serve as essential references for validating experimental results.[1][4]

Biological Significance and Research Applications

While the parent compound, hypoxanthine, is a central metabolite in purine salvage pathways,[5][6] this compound serves primarily as a specialized tool in biochemical and medicinal chemistry research. Its N9-methylation blocks the site typically used for ribosylation, preventing its incorporation into nucleic acids and making it a stable analogue for studying enzyme interactions.

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a molecular scaffold. The purine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to numerous biological targets. [7]

  • Enzyme Inhibitor Design: 9-substituted purines are extensively used to design inhibitors for enzymes in the purine salvage pathway, such as purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). [8][9]These enzymes are crucial for nucleotide synthesis in various pathogens and cancer cells, making them attractive drug targets.

  • Coordination Chemistry: The nitrogen atoms in the purine ring are excellent ligands for metal ions. This compound has been used to study the coordination of platinum(II) and palladium(II) metal fragments, which is relevant to the development of metal-based therapeutics. [2]* Antitumor and Antiviral Analogues: By attaching various functional groups to the purine ring, derivatives of this compound have been synthesized and evaluated for antitumor and antiviral activities. [10]

Standard Experimental Workflow: Enzyme Inhibition Assay

To assess the potential of a this compound derivative as an enzyme inhibitor, a standardized biochemical assay is required. The following workflow illustrates a typical process for screening against a target enzyme like HGPRT.

Enzyme_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A1 Synthesize & Purify This compound Derivative B1 Set up Reaction Plate: Enzyme + Buffer + Inhibitor (Test Compound) A1->B1 A2 Prepare Enzyme Stock (e.g., recombinant HGPRT) A2->B1 A3 Prepare Substrate Mix (e.g., PRPP + Hypoxanthine) B2 Initiate Reaction: Add Substrate Mix A3->B2 B1->B2 B3 Incubate at 37°C B2->B3 B4 Quench Reaction (e.g., with EDTA/acid) B3->B4 C1 Quantify Product Formation (e.g., HPLC, Spectrophotometry) B4->C1 C2 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) C1->C2 C3 Calculate IC₅₀ Value C2->C3

Caption: Experimental workflow for an enzyme inhibition (e.g., IC₅₀) assay.

Protocol: Determining the IC₅₀ of a this compound Derivative

  • Preparation: Prepare serial dilutions of the this compound derivative (test inhibitor) in a suitable buffer (e.g., Tris-HCl with MgCl₂).

  • Reaction Setup: In a 96-well plate, add the enzyme (e.g., HGPRT), buffer, and varying concentrations of the test inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Start the reaction by adding the substrate mixture, containing hypoxanthine and phosphoribosyl pyrophosphate (PRPP).

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) during which the reaction proceeds linearly.

  • Termination: Stop the reaction by adding a quenching solution, such as 0.1 M HCl or 20 mM EDTA.

  • Quantification: Measure the amount of product (inosine monophosphate, IMP) formed. This is typically done using reverse-phase HPLC, which can separate the substrate (hypoxanthine) from the product (IMP).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot these values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

This self-validating protocol, with its integrated controls, ensures that the observed inhibition is a direct result of the test compound's interaction with the enzyme, providing trustworthy and reproducible data for drug development professionals.

Conclusion

This compound is more than a simple methylated purine; it is a versatile and valuable tool in the arsenal of chemists and biomedical researchers. Its stable, N9-substituted structure provides a robust scaffold for designing targeted enzyme inhibitors and novel therapeutic agents. A thorough understanding of its physicochemical properties, coupled with validated methods for its synthesis and characterization, empowers scientists to explore its full potential. As research into purine metabolism and signaling continues to uncover new therapeutic targets, the strategic application of this compound and its derivatives will undoubtedly play a significant role in the future of drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135408747, 1,9-Dihydro-9-methyl-6H-purin-6-one. Available at: [Link].

  • DNAmod (2020). This compound. Available at: [Link].

  • NIST (2021). 9-Methylpoxanthine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link].

  • Cheméo (2023). Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0). Available at: [Link].

  • ResearchGate (n.d.). Preparation of N 9 -[(TBDMS-O-ethoxy)-methyl]-hypoxanthine (compound 7). [image] Available at: [Link].

  • NIST (n.d.). 9-Methylpoxanthine. In NIST Chemistry WebBook. Available at: [Link].

  • Google Patents (2005). US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135398638, Hypoxanthine. Available at: [Link].

  • Christensen, L. F., & Schack, L. (1984). Analytical methods for quantitation of methylxanthines. Progress in clinical and biological research, 158, 17–28. Available at: [Link].

  • Jordan, F., & Wu, A. (1982). Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase. Biochemistry, 21(25), 6383–6388. Available at: [Link].

  • Saluja, S., & Vince, R. (1982). Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl) hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine. Journal of medicinal chemistry, 25(7), 865–868. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70765, 1-Methylhypoxanthine. Available at: [Link].

  • ResearchGate (2024). Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development. Available at: [Link].

  • Kosuge, Y., & Yoneda, F. (1989). Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds. Chemical & pharmaceutical bulletin, 37(1), 73–77. Available at: [Link].

  • Keough, D. T., et al. (2012). Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases. Bioorganic & medicinal chemistry, 20(2), 1076–1089. Available at: [Link].

  • P. aeruginosa Metabolome Database (n.d.). Hypoxanthine (PAMDB000059). Available at: [Link].

Sources

A Technical Guide to the Synthesis of 9-Methylhypoxanthine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

9-Methylhypoxanthine is a purine derivative of significant interest in biomedical research, primarily as a metabolite of caffeine and theophylline, and as a synthetic precursor for more complex molecules. This guide provides an in-depth analysis of the chemical synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will explore the principal synthetic strategies, offering a rationale for methodological choices, and present a detailed, validated protocol for its preparation via direct methylation. This document emphasizes experimental causality, procedural integrity, and is grounded in authoritative scientific literature.

Introduction: The Scientific Context of this compound

Chemical Identity and Properties

This compound, also known as 9-methyl-6-oxo-purine, is a methylated derivative of the naturally occurring purine base hypoxanthine. Its structure is characterized by a methyl group covalently bonded to the nitrogen atom at the 9th position of the purine ring. This modification significantly alters its biological and chemical properties compared to its parent compound.

Key Physicochemical Properties:

  • Molecular Formula: C₆H₆N₄O

  • Molar Mass: 150.14 g/mol

  • Appearance: Typically an off-white to pale yellow crystalline solid.

  • Solubility: Sparingly soluble in water, more soluble in acidic or basic solutions and some organic solvents.

Significance in Research and Drug Development

The importance of this compound stems from several areas:

  • Metabolite Studies: It is a key metabolite in the human metabolism of methylxanthines like caffeine and theophylline. Studying its formation and clearance provides insights into pharmacokinetics and enzyme activity, particularly the xanthine oxidase system.

  • Enzyme Inhibition: Analogs and derivatives of this compound have been investigated as inhibitors of enzymes crucial in purine metabolism, such as purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[1][2][3]. These enzymes are targets for various therapeutic areas, including cancer and parasitic diseases.

  • Synthetic Building Block: The this compound scaffold serves as a versatile starting material for the synthesis of more complex, biologically active molecules, including potential therapeutics for neurodegenerative diseases and antiviral agents[4].

Strategic Approaches to Synthesis

The synthesis of this compound can be approached via two primary strategies: the direct methylation of a pre-formed hypoxanthine ring or the construction of the purine ring system with the methyl group already in place (e.g., Traube synthesis).

Direct Methylation of Hypoxanthine

This is often the most direct and common approach. It involves treating hypoxanthine with a suitable methylating agent. The core challenge of this strategy is regioselectivity . The hypoxanthine molecule has multiple nitrogen atoms (N1, N3, N7, N9) that can potentially be methylated. Achieving selective methylation at the desired N9 position is paramount.

  • Rationale: The N9 position is often favored due to the tautomeric equilibrium of the hypoxanthine ring and the thermodynamic stability of the resulting product. The choice of solvent, base, and methylating agent can be tuned to enhance this selectivity.

Traube Purine Synthesis

The Traube synthesis is a classic and highly versatile method for constructing the purine ring system from a substituted pyrimidine precursor[5][6][7]. For this compound, this would involve cyclizing a 4,5-diaminopyrimidine derivative with a one-carbon source like formic acid[6][7]. To ensure the methyl group is at the N9 position, one would start with a 1-methyl-substituted 5-aminoimidazole-4-carboxamide and cyclize it, or use a precursor that directs the final methylation to N9.

  • Rationale: While more steps are involved, this method offers unambiguous placement of the N9-methyl group, avoiding the issue of isomeric mixtures that can arise from direct methylation. It is particularly useful when specific substitution patterns are required that are not achievable through direct functionalization[8].

Comparative Analysis of Synthetic Routes
Parameter Direct Methylation Traube Synthesis
Starting Materials Hypoxanthine, Methylating Agent (e.g., DMS, MeI)Substituted Pyrimidines or Imidazoles
Number of Steps Fewer (typically 1-2)More (multi-step)
Key Challenge Regioselectivity (separation of N7, N3 isomers)Complexity of starting material synthesis
Yield Variable, depends on selectivityGenerally good, but can be lower overall
Advantages Simplicity, readily available starting materialUnambiguous product, high versatility
Disadvantages Potential for isomeric byproducts, purificationLonger synthetic route, more complex

Featured Protocol: Regioselective N9-Methylation of Hypoxanthine

This section details a reliable, field-proven protocol for the synthesis of this compound via direct methylation, optimized for regioselectivity and yield.

Principle and Mechanistic Rationale

The protocol relies on the deprotonation of hypoxanthine using a suitable base in an aprotic polar solvent. The resulting anion, which has increased nucleophilicity at its nitrogen centers, is then reacted with a methylating agent. The use of dimethylformamide (DMF) as a solvent and a base like potassium carbonate (K₂CO₃) favors the formation of the N9-methylated product. The N9 position is sterically more accessible and thermodynamically favored over other positions, especially N7.

Experimental Workflow

The overall process can be visualized as a straightforward sequence of chemical transformations and purification steps.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Validation Start Hypoxanthine & K₂CO₃ in DMF Methylation Add Dimethyl Sulfate (DMS) Heat to 60-70°C Start->Methylation Stir at RT Quench Quench with NH₄OH Methylation->Quench Reaction Monitoring (TLC) Concentrate Remove DMF under Vacuum Quench->Concentrate Precipitate Triturate with H₂O Concentrate->Precipitate Filter Collect Crude Solid Precipitate->Filter Recrystallize Recrystallize from Water/Ethanol Filter->Recrystallize Characterize Characterization (NMR, MS, HPLC) Recrystallize->Characterize FinalProduct Pure this compound Characterize->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Disclaimer: This protocol involves hazardous materials. All steps must be performed by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Dimethyl sulfate is highly toxic and a suspected carcinogen.

Reagents and Equipment:

  • Hypoxanthine (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, fine powder, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dimethyl Sulfate (DMS, 1.1 eq)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Ethanol

  • Round-bottom flask with magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Standard laboratory glassware for filtration and recrystallization

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hypoxanthine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Dissolution: Add anhydrous DMF to the flask (approx. 10-15 mL per gram of hypoxanthine). Stir the suspension at room temperature for 30 minutes. The hypoxanthine will not fully dissolve, but a fine suspension is expected.

  • Methylation: Carefully add dimethyl sulfate (1.1 eq) dropwise to the stirring suspension. Caution: The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the mixture to room temperature. In a well-ventilated fume hood, slowly add a small amount of concentrated ammonium hydroxide to quench any unreacted dimethyl sulfate. Stir for 20 minutes.

  • Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting residue, add deionized water and stir vigorously. A solid precipitate should form.

  • Purification:

    • Collect the crude solid by vacuum filtration and wash with cold water.

    • The primary impurity is often the N7-methylated isomer. Purification is achieved by recrystallization from a water/ethanol mixture. The N9 isomer is generally less soluble and will crystallize out upon cooling.

  • Drying: Dry the purified white crystalline product under vacuum to yield pure this compound.

Product Characterization and Validation

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the purine ring protons (C2-H and C8-H) and a singlet for the N9-methyl group around 3.7-3.8 ppm.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion at m/z 151.

  • HPLC: Purity should be assessed by reverse-phase HPLC, with the product appearing as a single major peak.

  • Melting Point: Compare the observed melting point with the literature value (approx. 300°C with decomposition).

Mechanistic Considerations in Direct Methylation

Understanding the factors that govern regioselectivity is crucial for optimizing the synthesis.

Caption: Key steps in the regioselective methylation of hypoxanthine.

The regioselectivity is a balance between kinetic and thermodynamic control. While other nitrogens can be methylated, the N9-substituted product is often the most thermodynamically stable. The reaction conditions described in the protocol (moderate temperature, specific base/solvent system) are designed to favor the formation of this thermodynamic product.

Conclusion

The synthesis of this compound is a critical process for advancing research in pharmacology and medicinal chemistry. While several synthetic routes exist, direct N9-methylation of hypoxanthine offers a practical and efficient approach, provided that the reaction conditions are carefully controlled to ensure high regioselectivity. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers, enabling the reliable and reproducible production of this valuable chemical compound for scientific investigation.

References

  • Preparation of N 9 -[(TBDMS-O-ethoxy)-methyl]-hypoxanthine (compound... | Download Scientific Diagram . Source: ResearchGate.

  • US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives . Source: Google Patents.

  • Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl) hypoxanthine and 9-(6' - PubMed . Source: PubMed.

  • 7.1.1. Synthesis . Source: Thieme Connect.

  • Traube purine synthesis - Chemistry Online . Source: Chemistry Online.

  • Traube Purine Synthesis . Source: Wiley Online Library.

  • Methylated 7-deazahypoxanthines as regiochemical probes of xanthine oxidase - PubMed . Source: PubMed.

  • Traube Purine Synthesis | PDF | Chemical Compounds | Chemistry . Source: Scribd.

  • Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase - PubMed . Source: PubMed.

  • 1-III) Traube Synthesis For Purine | PDF . Source: Scribd.

  • Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases - PubMed . Source: PubMed.

  • Preparation of 9-Substituted Pyridine-Stretched Adenines and Hypoxanthines . Source: MDPI.

Sources

An In-depth Technical Guide to the Biological Role of 9-Methylhypoxanthine in Purine Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Executive Summary

9-Methylhypoxanthine is a methylated purine derivative whose role in mammalian purine metabolism is not extensively characterized but holds significant implications for understanding cellular processes and potential biomarker development. Unlike its parent compound, hypoxanthine, the methylation at the N9 position fundamentally alters its interaction with key metabolic enzymes, notably xanthine oxidase. This guide provides a comprehensive overview of this compound, synthesizing the available biochemical data with field-proven methodologies for its study. We will explore its putative metabolic origins, its fate in the purine degradation pathway, and its potential, though largely unexplored, biological significance. This document is structured to provide not just a review of the literature, but also a practical framework for researchers aiming to investigate this molecule, complete with detailed experimental protocols and the causal logic behind their design.

Introduction: Positioning this compound in the Purine Landscape

Purine metabolism is a cornerstone of cellular function, governing the synthesis, recycling, and degradation of the building blocks of DNA and RNA. The pathway is elegantly balanced between de novo synthesis and a highly efficient salvage pathway. Hypoxanthine is a central intermediate in this process, arising from the deamination of adenine or as a degradation product of inosine monophosphate (IMP). It can either be salvaged back into the nucleotide pool by hypoxanthine-guanine phosphoribosyltransferase (HPRT) or be irreversibly oxidized to uric acid by xanthine oxidase (XO)[1].

While hypoxanthine is well-studied, a diverse array of modified and methylated purines also exist. These can be endogenous metabolites, products of DNA damage and repair, or dietary components. This compound is structurally defined as a hypoxanthine molecule with a methyl group covalently attached at the 9-position of the purine ring[2]. This seemingly minor modification has profound consequences for its biochemical behavior, primarily by altering its ability to serve as a substrate for key enzymes in the purine catabolic pathway.

This guide will delve into the specific biochemistry of the 9-methylated form, contrasting it with its canonical counterpart to illuminate its unique biological role.

Metabolism of this compound

The metabolic lifecycle of this compound, from its formation to its degradation, is critical to understanding its cellular impact.

2.1 Putative Biosynthesis: A Link to DNA Damage?

The precise enzymatic origin of this compound in mammals is not definitively established. However, a chemically plausible and biologically significant pathway involves the deamination of 9-methylguanine. 9-Methylguanine is a known DNA adduct formed by exposure to certain alkylating agents and can also arise from the action of S-adenosylmethionine (SAM) on guanine residues. The repair of such lesions releases 9-methylguanine, which could then be deaminated by guanine deaminase to form 9-methylxanthine, or potentially undergo other modifications. A more direct, though speculative, route could involve the deamination of 9-methyladenine.

Given the lack of a dedicated synthase, its presence in biological systems is likely as a metabolic byproduct, potentially linked to processes of DNA repair or the metabolism of other methylated purines.

G cluster_dna DNA Metabolism cluster_purine Free Purine Metabolism DNA_Guanine Guanine in DNA 9MeG_DNA 9-Methylguanine Adduct DNA_Guanine->9MeG_DNA Alkylation / SAM 9MeG 9-Methylguanine 9MeG_DNA->9MeG DNA Repair 9MH This compound 9MeG->9MH Deamination? (Hypothesized)

Putative formation pathway of this compound.
2.2 Enzymatic Degradation: The Xanthine Oxidase Interaction

The primary enzyme for hypoxanthine catabolism is xanthine oxidase (XO), a molybdoenzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid[3][4]. The interaction of this compound with XO is a key determinant of its biological fate.

A seminal study on the oxidation of N-methyl substituted purines by bovine milk xanthine oxidase revealed that the position of methylation is critical[5]. The study concluded that for a purine to be a good substrate for XO, proper attachment to the active site is mediated by the (3)NH and (9)N or (3)N and (9)NH groupings.

  • Hypoxanthine (Substrate): The parent molecule exists in tautomeric forms and possesses the requisite (3)NH and an unblocked N9 position, allowing it to bind effectively to the XO active site.

  • This compound (Poor Substrate/Inhibitor): The presence of a methyl group at the N9 position physically blocks one of the key binding sites. This steric hindrance dramatically reduces its affinity for the enzyme and, consequently, its rate of oxidation is significantly lowered.

This methylation can turn the molecule from a substrate into a weak competitive inhibitor of the enzyme[5]. By occupying the active site without being efficiently turned over, it can reduce the metabolism of other purine substrates like hypoxanthine and xanthine.

G Xanthine Oxidase (XO) Substrate Interaction cluster_good Good Substrate cluster_poor Poor Substrate / Inhibitor XO Xanthine Oxidase (XO) Active Site N3-binding N9-binding Hypoxanthine Hypoxanthine (3)NH (9)N Hypoxanthine:h3_nh->XO:n3 Hypoxanthine:h9_n->XO:n9 Binding1 Effective Binding & Rapid Oxidation Methylhypoxanthine This compound (3)NH (9)CH3 - Blocked Methylhypoxanthine:m3_nh->XO:n3 Binding2 Steric Hindrance = Weak Binding & Slow/No Oxidation

Effect of N9-methylation on binding to Xanthine Oxidase.
Biological Significance and Research Perspectives

The direct biological or pharmacological activities of this compound have not been extensively studied. However, based on its metabolic profile, we can infer potential roles and formulate key research questions.

  • Modulator of Purine Flux: As a poor substrate and potential competitive inhibitor of xanthine oxidase, accumulation of this compound could theoretically slow the degradation of hypoxanthine and xanthine. This could lead to a redirection of these purines towards the salvage pathway, impacting nucleotide pools.

  • Potential Biomarker of Alkylating Damage: If the primary source of this compound is the repair of 9-methylguanine DNA adducts, its concentration in biofluids like urine could serve as a non-invasive biomarker for exposure to certain chemical mutagens or endogenous alkylating stress.

  • Interaction with Other Targets: Many methylated purines (e.g., caffeine, theophylline) are potent antagonists of adenosine receptors. It remains an open and critical question whether this compound shares this activity. Investigating its binding to A1, A2A, A2B, and A3 adenosine receptors could reveal novel pharmacological effects.

Methodologies for the Study of this compound

Advancing our understanding of this molecule requires robust and validated analytical methods. The following section provides detailed protocols grounded in established principles of bioanalysis.

4.1 Quantification in Biological Fluids by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.

Experimental Protocol: LC-MS/MS Quantification

  • Objective: To accurately measure the concentration of this compound in human plasma.

  • Materials:

    • This compound analytical standard (for calibration curve).

    • Stable Isotope Labeled (SIL) internal standard (e.g., 9-(¹³C-d₃-Methyl)hypoxanthine).

    • LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

    • Formic acid.

    • Human plasma (K2-EDTA).

  • Methodology:

    • Sample Preparation (Protein Precipitation):

      • Thaw plasma samples on ice.

      • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold ACN containing the internal standard (e.g., at 50 ng/mL). The 4:1 ratio of organic solvent to sample ensures efficient protein precipitation.

      • Vortex vigorously for 30 seconds to denature and precipitate proteins.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

      • Carefully transfer the supernatant to a new tube or HPLC vial for analysis. This step separates the analyte from matrix components that could interfere with analysis.

    • LC-MS/MS Analysis:

      • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: ACN + 0.1% Formic Acid.

      • Gradient: A typical gradient would start at 2% B, ramp to 95% B over 3-4 minutes, hold, and then re-equilibrate. This separates the analyte from other plasma components.

      • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

      • MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard. This requires optimization using the analytical standard. For this compound (C₆H₆N₄O, MW: 150.14), the protonated precursor ion [M+H]⁺ would be m/z 151.1. A characteristic product ion would be determined by fragmentation (e.g., loss of the imidazole ring portion).

    • Data Analysis:

      • Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the known concentrations of the standards.

      • Quantify the concentration in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve. The internal standard corrects for variations in sample preparation and instrument response.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Plasma Sample (50 µL) s2 2. Add 200 µL ACN + Internal Standard s1->s2 s3 3. Vortex (30s) s2->s3 s4 4. Centrifuge (14,000g, 10min) s3->s4 s5 5. Collect Supernatant s4->s5 a1 Inject Supernatant s5->a1 a2 C18 Reverse-Phase Chromatography a1->a2 a3 ESI+ Ionization a2->a3 a4 Mass Spectrometry (MRM Detection) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Area Ratios d1->d2 d3 Quantify vs. Calibration Curve d2->d3

Workflow for LC-MS/MS quantification of this compound.
4.2 In Vitro Enzyme Activity Assay

To validate the findings of Bergmann & Levene[5] and directly compare the metabolism of hypoxanthine and this compound, a spectrophotometric enzyme assay can be employed.

Experimental Protocol: Xanthine Oxidase Activity Assay

  • Objective: To measure and compare the rate of oxidation of hypoxanthine and this compound by xanthine oxidase.

  • Principle: Xanthine oxidase converts hypoxanthine to uric acid, which has a strong absorbance at 295 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity. This compound is not expected to produce a significant product that absorbs at this wavelength.

  • Materials:

    • Bovine milk xanthine oxidase (commercial source).

    • Hypoxanthine solution (e.g., 1 mM in 50 mM potassium phosphate buffer, pH 7.5).

    • This compound solution (1 mM in the same buffer).

    • Potassium phosphate buffer (50 mM, pH 7.5).

    • UV-transparent cuvettes.

    • Spectrophotometer capable of reading at 295 nm.

  • Methodology:

    • Set the spectrophotometer to read absorbance at 295 nm and maintain the temperature at 25°C.

    • In a cuvette, mix 950 µL of potassium phosphate buffer and 50 µL of the substrate solution (hypoxanthine or this compound).

    • Blank the spectrophotometer with this mixture.

    • To initiate the reaction, add a small, fixed amount of xanthine oxidase (e.g., 10 µL of a 0.1 units/mL solution) and mix immediately by inversion.

    • Record the absorbance at 295 nm every 15 seconds for 5 minutes.

    • Repeat for each substrate. A no-substrate control (adding buffer instead of substrate) should also be run to account for any background reaction.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Compare the rate for hypoxanthine with the rate for this compound. A significantly lower (or zero) rate for this compound confirms it is a poor substrate under these conditions.

    • To test for competitive inhibition, perform the assay with hypoxanthine in the presence of varying concentrations of this compound. A decrease in the rate of uric acid formation would indicate inhibition.

Conclusion and Future Directions

This compound represents an intriguing yet understudied node in the complex web of purine metabolism. Its defining characteristic—the N9-methylation—renders it a poor substrate for xanthine oxidase, fundamentally distinguishing its catabolic fate from that of hypoxanthine[5]. While its precise origins and specific biological activities remain to be fully elucidated, its potential role as a modulator of purine flux and as a biomarker for alkylating DNA damage warrants significant further investigation.

Future research should be prioritized in the following areas:

  • Elucidation of Biosynthesis: Identification of the enzyme(s) responsible for the formation of this compound in mammalian cells.

  • Pharmacological Screening: Comprehensive screening against a panel of purinergic receptors (e.g., adenosine and P2Y receptors) to uncover any potential signaling roles.

  • Biomarker Validation: Measurement of this compound levels in clinical cohorts associated with diseases involving oxidative stress or exposure to alkylating agents (e.g., certain cancers, toxic exposures) to validate its utility as a biomarker.

By applying the robust analytical methodologies outlined in this guide, the scientific community can begin to fill the knowledge gaps surrounding this unique metabolite, potentially unlocking new insights into purine biochemistry, disease pathology, and therapeutic development.

References
  • Bergmann, F., & Levene, L. (1976). Oxidation of N-methyl substituted hypoxanthines, xanthines, purine-6,8-diones and the corresponding 6-thioxo derivatives by bovine milk xanthine oxidase. Biochimica et Biophysica Acta (BBA) - Enzymology, 429(3), 672-688. (URL: [Link])

  • DNAmod. (n.d.). This compound. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). Xanthine oxidase. In Wikipedia. (URL: [Link])

  • Numan, A., & Jamil, R.T. (2023). Biochemistry, Xanthine Oxidase. In StatPearls. StatPearls Publishing. (URL: [Link])

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The Discovery and Historical Background of 9-Methylhypoxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining 9-Methylhypoxanthine

This compound is a methylated purine derivative, structurally analogous to the naturally occurring nucleobase hypoxanthine, with a methyl group attached at the ninth position of the purine ring. As a member of the methylxanthine family, it shares a core chemical scaffold with compounds of significant pharmacological interest, such as caffeine and theophylline. Its formal IUPAC name is 9-methyl-1H-purin-6(9H)-one. This guide provides an in-depth exploration of the historical discovery, the evolution of its chemical synthesis, and its biological context, tailored for researchers, chemists, and professionals in drug development.

PropertyValueReference
CAS Number 875-31-0[1]
Molecular Formula C₆H₆N₄O[1]
Molecular Weight 150.14 g/mol [1]
IUPAC Name 9-methyl-1,9-dihydro-6H-purin-6-one[2]
Synonyms 9-Methylpoxanthine[3]

Part 1: The Historical Context – A Golden Age of Purine Chemistry

The story of this compound is rooted in the foundational work on purine chemistry conducted at the turn of the 20th century. Two German chemists, Hermann Emil Fischer and Wilhelm Traube, laid the essential groundwork that enabled the synthesis and understanding of this entire class of compounds.

Emil Fischer's Nobel-Winning Syntheses: Emil Fischer's systematic investigation into the structure and synthesis of purines was a monumental achievement in organic chemistry.[4] He successfully elucidated the structures of naturally occurring xanthines like caffeine and theobromine and, through degradation and subsequent synthesis, proved the bicyclic nature of the purine core.[4] His work culminated in the first successful synthesis of purine itself and demonstrated that various purines are derivatives of a single parent heterocyclic system. This groundbreaking research earned him the Nobel Prize in Chemistry in 1902, explicitly recognizing his "work on sugar and purine syntheses".[4]

The Traube Purine Synthesis (1900): Independently, Wilhelm Traube developed a versatile and elegant method for synthesizing purine derivatives that remains influential to this day.[5] The Traube synthesis typically involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid or its derivatives, to form the imidazole ring fused to the pyrimidine.[5] This method provided a rational and adaptable pathway to a wide array of substituted purines, complementing Fischer's work and expanding the synthetic chemist's toolkit.[5]

Part 2: The Discovery of this compound by Emil Fischer

While a precise date for the "discovery" is not clearly documented as a singular event, historical chemical literature attributes the first preparation of this compound to the laboratory of Emil Fischer. In a 1906 paper on the synthesis of 3-Methylhypoxanthine, Wilhelm Traube and his co-author Friedrich Winter explicitly mention the existence of its isomers. They state that two monomethylated hypoxanthines, specifically 7- and this compound, were "already known" and had been prepared by E. Fischer.[3]

Fischer's approach to creating methylated purines involved either building the methylated ring system from scratch or, in some cases, the direct methylation of the parent purine. Given the chemistry of the era, his synthesis of this compound was likely achieved through a multi-step process starting from simpler precursors, a hallmark of his synthetic strategy.[3] One of his key publications, "Neue Synthese des Adenins und seiner Methylderivate" (New Synthesis of Adenine and its Methyl Derivatives), further points to his extensive work in this specific area, where this compound is explicitly named.[4]

Part 3: Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from the classical, often arduous, methods of Fischer's time to more streamlined and efficient modern protocols.

Historical Synthesis Protocol: A Representative Traube-Fischer Era Approach

The early synthesis of purines was a masterclass in classical organic chemistry, relying on the construction of the heterocyclic rings from acyclic or simpler heterocyclic precursors. The following protocol is a representative workflow based on the principles established by Fischer and Traube.

Objective: To synthesize this compound via a classical pyrimidine-based route.

Methodology:

  • Step 1: Synthesis of a Diaminopyrimidine Precursor. A substituted pyrimidine, such as 4-amino-6-hydroxypyrimidine, is nitrosated at the 5-position using nitrous acid (generated in situ from sodium nitrite and acid).

  • Step 2: Reduction to 4,5-Diaminopyrimidine. The resulting 5-nitroso-pyrimidine is then reduced to the corresponding 4,5-diaminopyrimidine. A common reducing agent of the era was ammonium sulfide or sodium dithionite.[5]

  • Step 3: Imidazole Ring Closure. The crucial 4,5-diaminopyrimidine intermediate is cyclized by heating with formic acid. This reaction introduces the C8 carbon and closes the imidazole ring to form the hypoxanthine core.[5]

  • Step 4: N9-Methylation. The final step involves the methylation of the hypoxanthine product. This would have been achieved by reacting the hypoxanthine with a methylating agent like methyl iodide in an alkaline solution. This step often produces a mixture of isomers (N7 and N9), requiring careful separation.

Caption: Historical synthesis workflow for this compound.

Modern Synthetic Protocol: Regioselective N9-Alkylation

Modern synthetic chemistry offers more direct and regioselective methods, avoiding the formation of difficult-to-separate isomers. One common strategy involves the direct alkylation of a protected purine derivative.

Objective: To achieve a high-yield, regioselective synthesis of this compound.

Methodology:

  • Step 1: Silylation of Hypoxanthine. Hypoxanthine is first treated with a silylating agent, such as hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. This step protects the acidic protons, primarily at the N1 and O6 positions, making the molecule soluble in organic solvents and directing the subsequent alkylation.

  • Step 2: N9-Alkylation. The silylated hypoxanthine is then reacted with a methylating agent, such as methyl iodide, in an aprotic solvent like acetonitrile. The bulky silyl groups sterically hinder alkylation at the N7 position, leading to preferential and highly regioselective methylation at the N9 position.

  • Step 3: Deprotection (Hydrolysis). The N9-methylated, silylated intermediate is then deprotected by adding methanol or water. This step hydrolyzes the silyl ethers, regenerating the hydroxyl group at C6 and yielding the final this compound product.

  • Step 4: Isolation. The product is typically isolated by filtration after precipitation or by standard chromatographic techniques to ensure high purity.

Caption: Modern regioselective synthesis of this compound.

Part 4: Natural Occurrence and Biological Significance

While not as abundant or pharmacologically prominent as caffeine or theophylline, this compound is recognized as a naturally occurring metabolite.

Presence in Biological Fluids: Methylated purines are common end-products of nucleic acid metabolism. This compound has been identified as a minor component in human urine.[6] Its presence is likely the result of the metabolic breakdown of methylated nucleic acids (e.g., from tRNA) or the enzymatic methylation of hypoxanthine itself, although the specific pathways are not as well-characterized as those for major purine catabolites.

Pharmacological and Biological Role: The biological activity of methylxanthines is heavily influenced by the position and number of methyl groups. Generally, methylation at the N1 and N3 positions is crucial for potent adenosine receptor antagonism and phosphodiesterase inhibition, the primary mechanisms of action for caffeine and theophylline. Substitution at the N9 position, as in this compound, typically results in a significant decrease in affinity for adenosine receptors.[2]

However, research into related methylated purines suggests potential roles. For instance, studies on methylated 7-deazahypoxanthine isomers, which are structurally similar, have shown that the N9-methyl isomer can act as an inhibitor of enzymes like xanthine oxidase, a key enzyme in purine degradation. This suggests that this compound may play a role in modulating purine metabolism, although it is not a substrate for the enzyme itself.[2] Its primary role in human physiology is considered to be that of a metabolic byproduct awaiting excretion.

Conclusion

The history of this compound is a journey through more than a century of chemical discovery. From its first synthesis in the laboratory of the pioneering chemist Emil Fischer to its routine preparation via modern, highly selective methods, it serves as an example of the evolution of organic synthesis. While it does not possess the potent stimulant properties of its more famous methylxanthine relatives, its identity as a natural human metabolite places it within the complex web of purine metabolism. For researchers and drug development professionals, understanding the history and chemistry of such a fundamental purine derivative provides valuable context for the design and synthesis of novel, biologically active molecules targeting the vast array of enzymes and receptors that recognize the purine scaffold.

References

  • Traube, W., & Winter, F. (1906). Synthese des 3-Methylhypoxanthins. Archiv der Pharmazie, 244(1), 11-20.
  • Lippincott, Williams & Wilkins. (2006).
  • Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • Fischer, E. (1898). Neue Synthese des Adenins und seiner Methylderivate. Berichte der deutschen chemischen Gesellschaft, 31(1), 104-118.
  • Deutsche Nationalbibliothek. (n.d.). Platinkomplexe.
  • Deutsche Nationalbibliothek. (n.d.). Methylgruppe.
  • ResearchGate. (2025). In-situ-Verfolgung der Bildung kristalliner Feststoffe.
  • DocCheck Community. (n.d.).
  • Sigma-Aldrich. (n.d.). 9-Methylxanthin ≥98.0%.
  • Sigma-Aldrich. (n.d.). 9-Methylxanthin ≥98.0%.

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9-Methylhypoxanthine: An In-Depth Technical Guide to its In Vivo and In Vitro Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 9-Methylhypoxanthine in the Methylxanthine Landscape

This compound is a purine derivative characterized by a methyl group at the N9 position of the hypoxanthine core structure. As a member of the methylxanthine family, it is related to well-known compounds like caffeine and theobromine, which are recognized for their significant physiological effects. While not as extensively studied as its more famous counterparts, understanding the origins of this compound is crucial for researchers in drug development and metabolic studies, as minor metabolites can have significant biological activity or serve as important biomarkers. This guide provides a comprehensive technical overview of the known and potential in vivo and in vitro sources of this compound, offering a foundational resource for scientists in the field.

Part 1: In Vivo Sources of this compound: A Metabolic Perspective

The in vivo generation of this compound is intrinsically linked to the broader pathways of purine metabolism.[1][2][3] While direct enzymatic synthesis of this compound from hypoxanthine has not been extensively documented in humans, plausible pathways can be inferred from our understanding of purine biochemistry and the known actions of specific enzymes.

The Purine Salvage Pathway and the Hypoxanthine Hub

Hypoxanthine is a central intermediate in purine metabolism, arising from the degradation of adenosine monophosphate (AMP) and inosine monophosphate (IMP).[1][2][4] The purine salvage pathway, a crucial metabolic route for recycling purine bases, utilizes the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to convert hypoxanthine back into IMP.[3] This pathway is highly active and essential for maintaining the cellular nucleotide pool.[5] Given the constant flux through this pathway, hypoxanthine is readily available as a potential substrate for further enzymatic modification, including methylation.

Enzymatic Methylation: The Role of N-Methyltransferases

The primary mechanism for the formation of methylxanthines in biological systems is through the action of N-methyltransferases (NMTs).[6][7] These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a nitrogen atom on a substrate.

While specific N-methyltransferases that directly target the N9 position of hypoxanthine in mammals are not well-characterized, the existence of such enzymatic activity is plausible. Studies on the biosynthesis of other purine alkaloids in plants have identified N-methyltransferases with specificities for different nitrogen positions on the purine ring.[6] The substrate specificity of these enzymes can be determined by as little as a single amino acid residue, suggesting an evolutionary adaptability that could allow for the methylation of various purine substrates.[6] Therefore, it is hypothesized that an uncharacterized or promiscuous N-methyltransferase in mammalian systems could potentially catalyze the N9-methylation of hypoxanthine.

graph InVivo_Pathway { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Hypothesized in vivo formation of this compound.

Part 2: In Vitro Sources of this compound: From Synthesis to Cell Culture

In a laboratory setting, this compound can be obtained through direct chemical synthesis or may be incidentally generated in cell culture systems.

Chemical Synthesis

This compound is commercially available from several chemical suppliers, where it is produced through established synthetic organic chemistry routes.[8][9] These synthetic methods provide a pure source of the compound, which is essential for its use as an analytical standard in research. The availability of a reliable chemical standard is a prerequisite for the accurate quantification of this compound in biological samples.

Cell Culture Systems

Hypoxanthine is a common supplement in cell culture media, particularly in HAT (hypoxanthine-aminopterin-thymidine) medium, which is used for the selection of hybridoma cells.[4] Given that cell lines possess a range of metabolic enzymes, including methyltransferases, it is conceivable that cultured cells could produce this compound from the supplemented hypoxanthine. The extent of this production would likely depend on the specific cell line and the culture conditions. Researchers working with cell cultures supplemented with high concentrations of hypoxanthine should be aware of the potential for the formation of methylated derivatives.

graph InVitro_Sources { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

In vitro sources of this compound.

Part 3: Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in biological matrices or in vitro systems typically rely on chromatographic techniques coupled with mass spectrometry.

MethodPrincipleAdvantagesConsiderations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Robust, reproducible, and widely available.May require derivatization for enhanced detection.
Gas Chromatography (GC) Separation based on volatility and polarity.High resolution and sensitivity.Requires derivatization to increase volatility.
Mass Spectrometry (MS) Detection based on mass-to-charge ratio.High specificity and sensitivity, allows for structural elucidation.Can be complex and requires specialized equipment.

Table 1: Overview of Analytical Methods for this compound

Experimental Protocol: A Generalized Workflow for Quantification

The following protocol outlines a general workflow for the quantification of this compound in a biological sample, such as plasma or cell culture supernatant.

  • Sample Preparation:

    • Thaw the sample on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:sample).

    • Vortex vigorously and incubate at -20°C for at least 2 hours to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the metabolites.

  • Chromatographic Separation:

    • Inject the supernatant onto an appropriate HPLC or GC column.

    • Employ a suitable mobile phase gradient (for HPLC) or temperature program (for GC) to achieve optimal separation of this compound from other sample components.

  • Mass Spectrometric Detection:

    • Couple the chromatograph to a mass spectrometer operating in a sensitive and specific mode, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

    • Monitor for the specific precursor-to-product ion transition for this compound.

  • Quantification:

    • Prepare a standard curve using a pure chemical standard of this compound of known concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

graph Analytical_Workflow { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

General workflow for this compound analysis.

Conclusion and Future Directions

While this compound remains a less-explored methylxanthine, its potential origins in both in vivo and in vitro settings are beginning to be understood. The in vivo formation is likely tied to the activity of N-methyltransferases on the readily available purine intermediate, hypoxanthine, though the specific enzymes responsible are yet to be identified. In vitro, it is accessible through chemical synthesis and may be a metabolic byproduct in certain cell culture systems.

Future research should focus on identifying the specific N-methyltransferases that can utilize hypoxanthine as a substrate and characterizing their expression and regulation. Furthermore, systematic screening for this compound in various biological fluids and cell culture models will be crucial to ascertain its prevalence and potential biological significance. A deeper understanding of the sources and metabolism of this compound will undoubtedly contribute to a more complete picture of purine metabolism and its implications in health and disease.

References

  • Albertí, FM, et al. (2013). Stepwise coordination of Pt(II)-180° and Pd(II)-90° metal fragments to the purine nucleobase this compound affords a closed octadecanuclear Pt6Pd12 cluster. Chemistry (Weinheim an der Bergstrasse, Germany). 19(30). Available at: [Link]

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  • Yoneyama, M., Miyamoto, K., & Sano, H. (2006). Substrate specificity of N-methyltransferase involved in purine alkaloids synthesis is dependent upon one amino acid residue of the enzyme. Molecular genetics and genomics, 275(2), 125-135. Available at: [Link]

  • An, S., Kumar, R., & Deng, Y. (2012). A New View into the Regulation of Purine Metabolism – The Purinosome. Journal of nucleic acids, 2012, 1-7. Available at: [Link]

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9-Methylhypoxanthine derivatives and their synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 9-Methylhypoxanthine and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound and its derivatives, compounds of significant interest in medicinal chemistry and drug development. We delve into the core methodologies, from direct methylation of the hypoxanthine scaffold to the more intricate de novo construction of the purine ring system. This document emphasizes the underlying chemical principles, offering field-proven insights into controlling regioselectivity and optimizing reaction outcomes. Detailed experimental protocols, comparative data, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful synthesis and application of this important class of molecules.

Introduction: The Strategic Importance of the this compound Core

Hypoxanthine is a naturally occurring purine derivative, central to nucleotide metabolism via the purine salvage pathway, where it is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2][3] Its structure serves as a fundamental scaffold in numerous biological processes. The methylation of hypoxanthine, specifically at the N9 position, yields this compound, a key building block in synthetic organic chemistry and a common fragment in pharmacologically active molecules.

The strategic importance of the 9-substituted purine framework lies in its ability to mimic natural nucleosides, allowing derivatives to interact with enzymes and receptors involved in cellular signaling, proliferation, and metabolism.[4][5] Consequently, synthetic derivatives of this compound have been explored for a range of therapeutic applications, including roles as enzyme inhibitors and antineoplastic agents.[6][7]

This guide will dissect the primary synthetic routes to this versatile scaffold, focusing on the practical challenges and strategic decisions a chemist must navigate to achieve efficient and selective synthesis.

Core Synthesis Strategies for the this compound Scaffold

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the direct alkylation of a pre-existing hypoxanthine ring and the construction (de novo synthesis) of the purine ring system with the desired substituent already in place.

Strategy 1: Direct Methylation of Hypoxanthine

Direct methylation is the most straightforward approach, involving the reaction of hypoxanthine with a methylating agent. However, this method is complicated by the presence of multiple nucleophilic nitrogen atoms in the purine ring, leading to a significant challenge in regioselectivity.

Causality Behind Experimental Choices: The hypoxanthine anion can be alkylated at several positions, primarily N9, N7, N3, and N1. The ratio of these isomers is highly dependent on the reaction conditions. The choice of base, solvent, and methylating agent dictates the site of methylation. Generally, polar aprotic solvents like DMF or DMSO and strong bases favor N9 alkylation, as they promote the formation of the thermodynamically more stable N9-anion. In contrast, less polar solvents or the use of salts can sometimes favor the kinetically controlled N7-alkylation.[8] Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).

// Nodes Hypoxanthine [label="Hypoxanthine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Methylating Agent (e.g., CH₃I)\nBase (e.g., K₂CO₃)\nSolvent (e.g., DMF)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; N9_Product [label="this compound\n(Major Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N7_Product [label="7-Methylhypoxanthine\n(Minor Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Other_Isomers [label="Other Isomers\n(N1, N3, Di-methylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hypoxanthine -> Reagents [style=invis]; Reagents -> N9_Product [label="Thermodynamic Control"]; Reagents -> N7_Product [label="Kinetic Control"]; Reagents -> Other_Isomers [label="Side Products"]; } dot Caption: Regioselectivity in the direct methylation of hypoxanthine.

While seemingly simple, this route often results in mixtures that require careful chromatographic separation, reducing the overall yield of the desired N9-isomer. Therefore, it is often reserved for smaller-scale syntheses or when separation methods are highly optimized.

Strategy 2: De Novo Purine Synthesis (Traube-Type)

To circumvent the regioselectivity issues of direct alkylation, a de novo synthesis approach, often a variation of the Traube purine synthesis, is employed. This method builds the purine scaffold from acyclic precursors, offering unambiguous control over the position of substitution. A common and effective pathway starts with an imidazole precursor, which is then cyclized to form the pyrimidine portion of the purine ring.

Causality Behind Experimental Choices: This strategy guarantees the installation of the methyl group (or another desired substituent) at the N9 position by constructing the ring system around it. A typical sequence involves reacting a primary amine (e.g., methylamine) with a precursor that will become the imidazole ring, followed by cyclization to form the final bicyclic purine system.[9][10]

A robust industrial method involves the following key transformations:

  • Formation of an Imidazole Precursor: An initial reaction builds a substituted 5-aminoimidazole-4-carboxamide. For instance, reacting an imidoester derivative of aminocyanacetamide with a primary amine (R-NH₂) installs the future N9-substituent.

  • Pyrimidine Ring Closure: The imidazole derivative is then cyclized, typically using a one-carbon source like triethyl orthoformate or formic acid, to form the six-membered pyrimidine ring, yielding the final 9-substituted hypoxanthine.[9][10]

This bottom-up approach is more step-intensive but provides a pure product with high regiochemical integrity, making it ideal for large-scale synthesis and the development of complex derivatives where purity is paramount.

// Nodes Start [label="Aminocyanacetamide\n+ Triethyl Orthoformate", fillcolor="#F1F3F4", fontcolor="#202124"]; Imidoester [label="Imidoester Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine [label="Primary Amine\n(e.g., Methylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imidazole [label="1-Substituted-5-amino-\nimidazole-4-carboxamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Ring Closure Reagent\n(e.g., Triethyl Orthoformate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="9-Substituted Hypoxanthine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Imidoester [label="Step 1"]; Imidoester -> Imidazole [label="Step 2"]; Amine -> Imidazole; Imidazole -> Final [label="Step 3"]; Cyclization -> Final; } dot Caption: General workflow for the de novo synthesis of 9-substituted hypoxanthines.

Experimental Protocols

The following protocols are presented as self-validating systems, including steps for purification and confirmation of product identity.

Protocol 1: Direct N9-Methylation of Hypoxanthine

Objective: To synthesize this compound via direct alkylation, optimizing for the N9 isomer.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend hypoxanthine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the suspension. Stir vigorously at room temperature for 30 minutes. The base facilitates the deprotonation of the purine ring, creating the nucleophilic anion.

  • Methylation: Cool the mixture to 0 °C in an ice bath. Slowly add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Remove the DMF under reduced pressure. The resulting solid will be a mixture of isomers.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 98:2 to 95:5 DCM:MeOH) to separate the Nthis compound from the N7-isomer and other byproducts.

  • Validation: Collect fractions containing the desired product (identified by TLC). Combine, evaporate the solvent, and dry under vacuum. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: De Novo Synthesis of a 9-Substituted Hypoxanthine Derivative

Objective: To synthesize a 9-substituted hypoxanthine derivative with high regiochemical purity, adapted from established patent literature.[9][10]

Methodology: This is a multi-step synthesis. Each step requires purification of the intermediate.

Step A: Synthesis of the Imidoester Intermediate

  • Suspend aminocyanacetamide (1.0 eq) in a mixture of triethyl orthoformate (3.0 eq) and acetic anhydride.

  • Heat the mixture at reflux for 2-3 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture and evaporate the volatiles under reduced pressure to yield the crude imidoester derivative. This intermediate is often used directly in the next step.

Step B: Formation of the Aminoimidazolecarboxamide

  • Dissolve the crude imidoester from Step A in a suitable solvent such as ethanol.

  • Add the primary amine (e.g., methylamine, 1.1 eq) to the solution.

  • Heat the mixture at reflux for 4-6 hours.

  • Upon cooling, the product, 1-methyl-5-aminoimidazole-4-carboxamide, will often precipitate. Isolate the solid by filtration, wash with cold ethanol, and dry.

Step C: Pyrimidine Ring Closure

  • Suspend the purified aminoimidazolecarboxamide intermediate from Step B in triethyl orthoformate.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or concentrated HCl).

  • Heat the mixture at reflux for 6-8 hours.

  • Cool the reaction mixture. The product, this compound, will precipitate.

  • Collect the solid by filtration, wash thoroughly with ethanol and then diethyl ether to remove residual reagents.

  • Dry the final product under vacuum. Characterize by NMR, MS, and melting point to confirm purity and identity.

Data Presentation: Product Characterization

Validation of the synthesized compounds is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between N9 and N7 isomers.

CompoundKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm)
This compound H-8 (~7.9-8.1), H-2 (~8.0-8.2), N9-CH₃ (~3.8)C-6 (~158), C-2 (~149), C-4 (~146), C-8 (~140), C-5 (~116), N9-CH₃ (~30)
7-Methylhypoxanthine H-8 (~8.3-8.5), H-2 (~8.0-8.2), N7-CH₃ (~4.0)C-6 (~160), C-2 (~152), C-4 (~149), C-8 (~145), C-5 (~108), N7-CH₃ (~35)

Note: Exact chemical shifts are solvent-dependent. Data presented is typical for DMSO-d₆. The distinct chemical shifts for the methyl group (N9-CH₃ vs. N7-CH₃) and the C-8 proton are key diagnostic markers for identifying the correct isomer. Infrared spectroscopy can also be used to identify the oxo tautomer through its characteristic C=O stretching frequency.[11]

Conclusion

The synthesis of this compound and its derivatives is a cornerstone of modern medicinal chemistry. While direct methylation offers a rapid route, it is plagued by regioselectivity issues that necessitate challenging purifications. For applications demanding high purity and scalability, de novo synthesis via the Traube method or its variations is the authoritative and field-proven strategy. By building the purine ring system from the ground up, this approach provides absolute control over the substitution pattern, delivering the desired N9-substituted product unambiguously. The protocols and insights provided in this guide offer a robust framework for researchers to confidently synthesize and explore the vast chemical and therapeutic potential of this important molecular scaffold.

References

  • Biosynthesis of purine | PPTX. Slideshare.
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  • Purine Synthesis. Microbe Notes.
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  • Methods of synthesis for 9-substituted hypoxanthine derivatives.
  • Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl) hypoxanthine and 9-(6' - PubMed. PubMed.
  • UV-induced generation of rare tautomers of allopurinol and this compound — A matrix isol
  • Purines. LI.
  • Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase. PubMed.
  • Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. MDPI.
  • Hypoxanthine. Wikipedia.
  • Hypoxanthine-xanthine oxidase-related defect in polypeptide chain initi
  • Synthesis and Biological Activity Evaluation of Novel Chalcone Analogues Containing a Methylxanthine Moiety and Their N-Acyl Pyrazoline Deriv
  • Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones
  • New N-Terminal Fatty-Acid-Modified Melittin Analogs with Potent Biological Activity. PubMed.
  • Biological Activity of N

Sources

9-Methylhypoxanthine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 9-Methylhypoxanthine, a methylated purine derivative of significant interest in biochemical and pharmaceutical research. As a methylated analog of the natural metabolite hypoxanthine, it serves as a critical tool for investigating purine metabolism, enzymatic pathways, and the development of therapeutic agents. This guide details its fundamental physicochemical properties, established synthesis strategies, biological context, and relevant analytical methodologies, providing a consolidated resource for laboratory and clinical research professionals.

Core Physicochemical Properties

This compound is structurally defined as a hypoxanthine molecule with a methyl group covalently bonded to the nitrogen at the 9th position of the purine ring. This modification fundamentally alters its biological and chemical characteristics compared to its parent compound.

A summary of its key identifiers and properties is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 875-31-0[1]
Molecular Formula C₆H₆N₄O[1][2]
Molecular Weight 150.14 g/mol [2]
IUPAC Name 9-methyl-1,9-dihydro-6H-purin-6-one[2]
Common Synonyms 9-Methylpoxanthine[1]
InChIKey PESGUQRDJASXOR-UHFFFAOYSA-N[1][2]
Chemical Structure and Synthesis Paradigms

The strategic placement of the methyl group at the N9 position prevents the attachment of a ribose sugar, meaning this compound cannot be incorporated into nucleic acids via standard salvage pathways. This structural feature makes it a valuable probe for studying enzymatic processes without the confounding factor of nucleic acid synthesis.

G cluster_Hypoxanthine Hypoxanthine cluster_Methylation N9-Methylation cluster_9MH This compound H Hypoxanthine Structure hypoxanthine methylation Methylating Agent (e.g., Methyl Iodide) hypoxanthine->methylation methylhypoxanthine methylation->methylhypoxanthine Results in MH This compound Structure

Caption: Synthesis of this compound from Hypoxanthine.

2.1. Synthesis Strategy: N9-Alkylation of Hypoxanthine

The synthesis of 9-substituted hypoxanthine derivatives is a well-established process in medicinal chemistry. A common and direct approach involves the alkylation of a protected hypoxanthine precursor.

Expertise & Rationale: The direct methylation of hypoxanthine can yield a mixture of products (e.g., N7, N3, N1 isomers) due to the presence of multiple reactive nitrogen atoms. To achieve regioselectivity for the N9 position, a silylation strategy is often employed. The trimethylsilyl (TMS) group temporarily protects the more acidic protons, directing the incoming electrophile (the methyl group) to the desired N9 position.

Protocol: Synthesis via Silylated Intermediate

  • Silylation of Hypoxanthine:

    • Suspend hypoxanthine in a dry, aprotic solvent such as acetonitrile or hexamethyldisilazane (HMDS).

    • Add a silylating agent, typically bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride (TMSCl) with a base like triethylamine.

    • Heat the mixture under reflux until the hypoxanthine fully dissolves, indicating the formation of the silylated derivative. This step renders the purine soluble in organic solvents and activates it for the subsequent reaction.

  • N9-Methylation:

    • Cool the reaction mixture to room temperature.

    • Introduce a methylating agent, such as methyl iodide (CH₃I), to the solution of the silylated hypoxanthine.

    • Stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Deprotection and Isolation:

    • Once the reaction is complete, the silyl groups are easily removed by adding a protic solvent like methanol or water. This hydrolysis step precipitates the product.

    • The resulting solid, this compound, is then isolated by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield the final product with high purity.

This method provides an efficient and scalable route to this compound, suitable for laboratory and industrial production.[3]

Biological Role and Metabolic Context

This compound is primarily understood through the lens of its parent molecule, hypoxanthine, a central intermediate in purine metabolism. Purine metabolism consists of two main arms: the de novo synthesis pathway and the salvage pathway. Hypoxanthine is a key player in the final stages of purine degradation and the salvage pathway.

The enzyme xanthine oxidoreductase (XOR) catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid, the final product of purine metabolism in humans.[4] This process can also generate reactive oxygen species (ROS).[4]

PurineMetabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Nine_MH This compound (Metabolic Probe/Product) Hypoxanthine->Nine_MH Methylation XOR1 Xanthine Oxidoreductase (XOR) Hypoxanthine->XOR1 UricAcid Uric Acid XOR2 Xanthine Oxidoreductase (XOR) Xanthine->XOR2 Nine_MH->XOR1 Potential Substrate or Inhibitor XOR1->Xanthine XOR2->UricAcid

Caption: Role of Hypoxanthine in the Purine Degradation Pathway.

3.1. Implications of N9-Methylation

The methyl group at the N9 position has several critical consequences:

  • Enzyme Interaction: this compound can act as a substrate, a competitive inhibitor, or a poor substrate for enzymes that process hypoxanthine, such as xanthine oxidoreductase (XOR) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in the salvage pathway.[4] Its interaction with these enzymes is a subject of ongoing research.

  • Metabolic Tracer: When labeled with isotopes (e.g., ¹³C or ¹⁵N), this compound can be used as a tracer to study purine flux and metabolism in cells and whole organisms without being incorporated into nucleic acids.

  • Drug Development: As a structural analog of a natural metabolite, it can serve as a scaffold or fragment in the design of drugs targeting purine-binding enzymes. While some studies on related 9-substituted derivatives have shown limited direct antileukemic or antimicrobial activity, the core structure remains relevant for designing enzyme inhibitors.[2]

Analytical Methodologies for Detection and Quantification

The accurate measurement of this compound in biological matrices (e.g., plasma, urine, cell culture media) is essential for its study. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

4.1. Representative Protocol: LC-MS/MS Analysis

This protocol provides a self-validating workflow for quantifying this compound.

Trustworthiness & Self-Validation: This system incorporates an internal standard (IS) to correct for variations in sample preparation and instrument response. The use of multiple reaction monitoring (MRM) transitions provides a high degree of certainty in analyte identification.

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Rationale: To remove proteins from biological samples that would otherwise interfere with the analysis and damage the HPLC column.

    • Procedure: To 100 µL of sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., an isotopically labeled version of the analyte, like ¹³C-9-Methylhypoxanthine).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Separation (HPLC):

    • Rationale: To separate this compound from other molecules in the sample matrix before it enters the mass spectrometer, preventing ion suppression and ensuring accurate quantification.

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 2%), hold for 0.5 minutes, then ramp linearly to a high percentage (e.g., 95%) over several minutes to elute the analyte. Finally, re-equilibrate the column at the starting conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Detection (Tandem Mass Spectrometry - MS/MS):

    • Rationale: To provide highly selective and sensitive detection of the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • For this compound (Quantifier/Qualifier): The parent ion (Q1) would be its protonated mass [M+H]⁺, m/z 151.1. The collision-induced dissociation (CID) in Q2 would generate specific product ions (Q3) to monitor.

      • For Internal Standard: A similar MRM transition would be established for the IS.

    • Data Analysis: The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

Conclusion

This compound is more than a simple methylated purine; it is a versatile chemical tool with significant applications in the study of metabolism and drug discovery. Its unique chemical properties, stemming from the N9-methyl group, prevent its incorporation into nucleic acids while allowing it to interact with key enzymes in the purine salvage and degradation pathways. Understanding its synthesis, biological context, and analytical detection is fundamental for any researcher leveraging this compound to unravel the complexities of cellular metabolism or to design next-generation therapeutics.

References
  • ResearchGate. (n.d.). Preparation of N 9 -[(TBDMS-O-ethoxy)-methyl]-hypoxanthine (compound 7). Retrieved from [Link]

  • DNAmod. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 9-Methylpoxanthine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Senga, K., Novinson, T., Springer, R. H., Rao, R. P., O'Brien, D. E., Robins, R. K., & Wilson, H. R. (1979). Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds. Journal of Medicinal Chemistry, 22(5), 547–551. Retrieved from [Link]

  • Strasters, J. K., & DeLuca, M. (1991). Methods of synthesis for 9-substituted hypoxanthine derivatives. U.S. Patent No. 6,849,735B1.
  • Meyer, R. B., Jr., Shuman, D. A., Robins, R. K., Miller, J. P., & Simon, L. N. (1973). Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl) hypoxanthine and 9-(6' -deoxy-alpha-L-talofuranosyl)-6-thiopurine. Journal of Medicinal Chemistry, 16(12), 1319–1323. Retrieved from [Link]

  • Lee, J. K., Lee, M. H., & Kim, J. H. (2018). Preparation of 9-Substituted Pyridine-Stretched Adenines and Hypoxanthines. Bulletin of the Korean Chemical Society, 39(8), 936-940. Retrieved from [Link]

  • Glover, L. E., Jedlicka, P., Aggarwal, A., Colgan, S. P., & Saeedi, B. J. (2019). Hypoxanthine is a checkpoint stress metabolite in colonic epithelial energy modulation and barrier function. The Journal of biological chemistry, 294(23), 9141–9151. Retrieved from [Link]

  • Nowak, K., Płotka-Wasylka, J., & Simeonov, V. (2023). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. Molecules (Basel, Switzerland), 28(18), 6524. Retrieved from [Link]

  • Furuhashi, M. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American journal of physiology. Endocrinology and metabolism, 319(5), E827–E834. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of 9-Methylhypoxanthine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Scientific Rationale and Method Strategy

The accurate quantification of 9-Methylhypoxanthine, a purine analog and metabolite, is crucial in various research contexts, including pharmacokinetic studies and biomarker discovery. The challenge in developing a robust analytical method lies in the analyte's high polarity, which can lead to poor retention on traditional reversed-phase columns. This guide addresses this challenge through careful selection of stationary and mobile phases.

1.1. The Analyte: this compound

Understanding the physicochemical properties of this compound is the foundation of this method. As a xanthine derivative, it is a polar, water-soluble molecule. Its retention and peak shape in reversed-phase chromatography are highly dependent on the pH of the mobile phase due to its ionizable functional groups. The UV absorbance spectrum of xanthine derivatives typically shows a maximum absorbance around 250-280 nm, providing a suitable wavelength for UV detection.

1.2. Chromatographic Approach: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the chosen modality due to its versatility and widespread use in pharmaceutical and biomedical analysis.[1][2] In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[2]

  • Stationary Phase Selection: A C18 column is employed as it provides sufficient hydrophobicity to interact with and retain this compound. However, highly aqueous mobile phases, often required for polar analytes, can cause a phenomenon known as "phase collapse" or "dewetting" on traditional C18 columns, leading to irreproducible retention times.[3] To mitigate this, this method specifies an aqueous-stable C18 column, which incorporates design features (like polar end-capping or embedded polar groups) to maintain a hydrated stationary phase surface and ensure robust performance.

  • Mobile Phase Optimization: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile or methanol).[4][5]

    • pH Control: The pH of the aqueous buffer is a critical parameter. By adjusting the mobile phase pH to be approximately 2 units below the analyte's pKa, the molecule remains in its non-ionized, less polar form, thereby increasing its retention on the non-polar C18 column.[1][4] A phosphate or acetate buffer is ideal for maintaining a stable pH throughout the analysis.

    • Organic Modifier: Acetonitrile is often preferred over methanol as an organic modifier due to its lower viscosity and favorable UV transparency.[4] A gradient elution, starting with a low percentage of organic modifier and gradually increasing it, allows for the effective elution of the analyte while ensuring a sharp peak shape.

1.3. Sample Preparation: Protein Precipitation

Biological matrices like plasma contain high concentrations of proteins that can interfere with the analysis by precipitating on the column, causing blockages and altering the stationary phase. Therefore, sample preparation is a mandatory step.[6][7] Protein precipitation is a simple, fast, and effective technique where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample.[8][9] This denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, is clear and can be directly injected into the HPLC system.

Detailed Experimental Protocol

This section provides a step-by-step workflow for the analysis.

2.1. Materials, Reagents, and Equipment

ItemSpecifications
Standards & Chemicals This compound reference standard (≥98% purity), Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium phosphate monobasic (KH₂PO₄), Phosphoric acid (o-phosphoric acid 85%), Water (HPLC or Milli-Q grade), Drug-free human plasma
Equipment HPLC system with UV/Vis or Diode Array Detector (DAD), Analytical balance (4 decimal places), pH meter, Vortex mixer, Refrigerated centrifuge, Pipettes (calibrated), Syringe filters (0.22 µm, PTFE or nylon)

2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC Column Aqueous C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program 0-2 min: 5% B; 2-10 min: 5% to 40% B; 10-12 min: 40% B; 12-12.1 min: 40% to 5% B; 12.1-17 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 265 nm
Run Time 17 minutes

2.3. Preparation of Solutions

  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.22 µm membrane filter before use.

  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 mixture of Methanol:Water. This stock is stable for several weeks when stored at -20 °C.

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 Methanol:Water.

    • Prepare calibration standards by spiking 10 µL of the appropriate working standard into 90 µL of drug-free human plasma to achieve the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Prepare QC samples similarly at low, medium, and high concentrations (e.g., 0.3, 7.5, 40 µg/mL).

2.4. Plasma Sample Preparation Protocol

This protocol outlines the protein precipitation procedure for extracting this compound from plasma samples.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL of plasma sample (Standard, QC, or Unknown) acetonitrile 2. Add 300 µL of ice-cold Acetonitrile plasma->acetonitrile Precipitating Agent vortex 3. Vortex for 60 seconds to precipitate proteins acetonitrile->vortex centrifuge 4. Centrifuge at 14,000 x g for 10 min at 4 °C vortex->centrifuge Separate Precipitate supernatant 5. Transfer 200 µL of supernatant to a new tube centrifuge->supernatant inject 6. Inject 10 µL into the HPLC system supernatant->inject Analysis

Caption: Protein precipitation workflow for plasma samples.

Step-by-Step Instructions:

  • Label a 1.5 mL microcentrifuge tube.

  • Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into the tube.

  • Add 300 µL of ice-cold acetonitrile to the tube.

  • Immediately vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4 °C. This will form a tight pellet of precipitated protein at the bottom.

  • Carefully aspirate 200 µL of the clear supernatant and transfer it to an HPLC vial.

  • Inject 10 µL of the supernatant into the HPLC system for analysis.

Method Validation Protocol (per ICH Q2(R1))

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11] The following parameters must be assessed.[12][13]

G cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Limits LOD & LOQ Validation->Limits

Caption: Key parameters for HPLC method validation.

3.1. Specificity

  • Protocol: Analyze six different blank plasma lots to assess for interfering peaks at the retention time of this compound. Compare these to a chromatogram of a low-concentration standard (LLOQ).

  • Acceptance Criteria: No significant interfering peaks (>20% of the LLOQ response) should be present in the blank samples at the analyte's retention time.

3.2. Linearity and Range

  • Protocol: Prepare and analyze calibration curves on three separate days. Plot the peak area of this compound against its nominal concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.995.

3.3. Accuracy and Precision

  • Protocol: Analyze six replicates of the LLOQ, Low, Mid, and High QC samples on three separate days.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for the LLOQ).

    • Precision: The relative standard deviation (RSD) should not exceed 15% (20% for the LLOQ).

3.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: These are typically estimated based on the signal-to-noise (S/N) ratio. Analyze samples with decreasing concentrations of the analyte.

  • Acceptance Criteria:

    • LOD: The concentration that yields a S/N ratio of ≥ 3.

    • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (S/N ratio ≥ 10). This is also referred to as the Lower Limit of Quantitation (LLOQ).

Table 1: Example Method Validation Summary

Validation ParameterConcentration (µg/mL)Acceptance CriteriaResult
Linearity (r²) 0.1 - 50≥ 0.9950.9991
Intra-day Precision (RSD%) LLOQ (0.1)≤ 20%8.5%
Low QC (0.3)≤ 15%6.2%
Mid QC (7.5)≤ 15%4.1%
High QC (40)≤ 15%3.5%
Inter-day Precision (RSD%) LLOQ (0.1)≤ 20%11.2%
Low QC (0.3)≤ 15%8.9%
Mid QC (7.5)≤ 15%6.5%
High QC (40)≤ 15%5.8%
Accuracy (% Bias) LLOQ (0.1)Within ±20%+5.4%
Low QC (0.3)Within ±15%-3.1%
Mid QC (7.5)Within ±15%+1.8%
High QC (40)Within ±15%-2.5%
LOD (S/N ≥ 3) --0.03 µg/mL
LOQ (S/N ≥ 10) --0.1 µg/mL

Data Analysis and System Suitability

  • Quantification: The concentration of this compound in unknown samples is determined by integrating the corresponding peak area and interpolating the value from the linear regression equation of the calibration curve.

  • System Suitability: Before analyzing a batch of samples, inject a mid-concentration standard multiple times (n=5). The system is deemed ready for use if the RSD of the retention time is <1% and the RSD of the peak area is <2%. The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Extraction. Retrieved from [Link]

  • Verding, P., Vander Heyden, Y., Van Eeckhaut, A., & Mangelings, D. (2026). Recent developments in plasma sample preparation methods for targeted metabolomics studies with liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 117202.
  • PMC - PubMed Central. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Retrieved from [Link]

  • Agilent. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent developments in plasma sample preparation methods for targeted metabolomics studies with liquid chromatography mass spectrometry. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • YouTube. (2020). NORMAL-PHASE & REVERSE-PHASE HPLC | STATIONARY & MOBILE PHASE | POLAR & NON-POLAR SOLVENTS USED. Retrieved from [Link]

  • ResearchGate. (2012). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Retrieved from [Link]

  • PMC - NIH. (2016). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Retrieved from [Link]

  • PubMed. (2016). Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Retrieved from [Link]

  • Springer. (n.d.). Development and validation of an ecofriendly HPLC-UV method for determination of capecitabine in human plasma: application to pharmacokinetic studies. Retrieved from [Link]

  • PubMed. (2006). HPLC analysis of plasma 9-methoxycanthin-6-one from Eurycoma longifolia and its application in a bioavailability/pharmacokinetic study. Retrieved from [Link]

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Definitive Structural Elucidation of 9-Methylhypoxanthine: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylhypoxanthine is a purine derivative that plays a role in various biological contexts and serves as a key structural motif in medicinal chemistry.[1][2] As a methylated analog of hypoxanthine, a central compound in nucleotide metabolism, its precise characterization is crucial for studies in enzymology, drug design, and metabolomics.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of its molecular structure in solution, providing detailed information about the chemical environment of each atom.[4]

This guide provides an in-depth technical overview and robust protocols for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of this compound. The methodologies are designed to be self-validating, blending established spectroscopic principles with field-proven insights to ensure data integrity and reproducibility for researchers in academic and industrial settings.

Molecular Structure and Atom Numbering

A prerequisite for accurate spectral assignment is a clear understanding of the molecule's topology and the standardized numbering system for the purine core. This compound (C₆H₆N₄O) consists of a pyrimidine ring fused to an imidazole ring, with a methyl group substituted at the N9 position.[1][5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-50 mg) dissolve Dissolve in DMSO-d₆ (0.6 mL) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer shim Lock & Shim transfer->shim acq_h1 Acquire ¹H Spectrum shim->acq_h1 acq_c13 Acquire ¹³C Spectrum shim->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phasing & Baseline Correction ft->phase ref Reference Spectrum (Solvent or TMS) phase->ref assign Peak Assignment & Integration ref->assign report Final Report assign->report

Caption: Standardized workflow for NMR analysis of this compound.

¹H NMR Spectrum: Expected Signals

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals, all of which should be singlets due to the absence of adjacent protons for coupling.

  • Aromatic Protons (H-2 and H-8): These protons are attached to sp²-hybridized carbons in an electron-deficient aromatic system. They are expected to resonate significantly downfield, typically in the range of δ 7.8 - 8.5 ppm . [6]* Methyl Protons (N9-CH₃): The protons of the methyl group are attached to a nitrogen atom within the aromatic ring system. This environment leads to a chemical shift around δ 3.5 - 4.0 ppm .

  • Imide Proton (N1-H): This is an exchangeable proton. In DMSO-d₆, it is expected to appear as a broad singlet at a very downfield position, potentially between δ 12.0 - 13.5 ppm , due to hydrogen bonding with the solvent. [7]Its broadness is a result of intermediate exchange rates and quadrupolar coupling with the ¹⁴N nucleus.

¹³C NMR Spectrum: Expected Signals

The proton-decoupled ¹³C NMR spectrum will display six signals corresponding to the six unique carbon atoms in the molecule.

  • Carbonyl Carbon (C6): This carbon is part of a carbonyl-like group (amide/lactam) and is significantly deshielded. It is expected to appear far downfield, typically in the range of δ 155 - 160 ppm . [8]* Aromatic Carbons (C2, C4, C5, C8): These four sp²-hybridized carbons of the purine ring system will resonate in the aromatic region. Their exact positions are influenced by the neighboring nitrogen atoms and the carbonyl group. Expected ranges are approximately δ 115 - 155 ppm . [8]Quaternary carbons (C4, C5) will typically have weaker intensities than the protonated carbons (C2, C8).

  • Methyl Carbon (C10): The sp³-hybridized carbon of the methyl group will appear at the highest field (most shielded), expected around δ 30 - 35 ppm .

Summary of Spectral Data

The following tables summarize the anticipated chemical shifts for this compound based on analysis of the parent compound, hypoxanthine, and established chemical shift principles. [9][6][8] Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-2 ~8.1 Singlet 1H Imidazole Ring CH
H-8 ~8.0 Singlet 1H Pyrimidine Ring CH
N9-CH ~3.8 Singlet 3H Methyl Group

| N1-H | ~12.5 | Broad Singlet | 1H | Imide Proton |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Position Chemical Shift (δ, ppm) Assignment
C2 ~148 Imidazole Ring CH
C4 ~146 Quaternary Purine C
C5 ~124 Quaternary Purine C
C6 ~157 Carbonyl C
C8 ~140 Pyrimidine Ring CH

| C H₃ | ~33 | Methyl Group C |

Conclusion

This application note provides a comprehensive framework for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-fidelity spectra. The provided analysis of expected chemical shifts, grounded in established spectroscopic principles, serves as a reliable guide for accurate peak assignment. This robust methodology ensures the generation of trustworthy and reproducible data, which is indispensable for quality control, drug development, and fundamental biochemical research involving this important purine analog.

References

  • Sim, M., & Lee, J. (2025). ¹H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Vertex AI Search.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000157). HMDB. [Link]

  • NIST. (n.d.). 9-Methylpoxanthine. NIST Chemistry WebBook. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. NMR Facility. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation. Department of Chemistry. [Link]

  • PubChem. (n.d.). 1,9-Dihydro-9-methyl-6H-purin-6-one. National Center for Biotechnology Information. [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

  • DNAmod. (n.d.). This compound. The DNA Modification Database. [Link]

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Isotope Science. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Davoren, J. E. M., et al. (2023). ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181. [Link]

  • Wiley. (n.d.). 1-Methylhypoxanthine - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Davoren, J. E. M., et al. (2023). ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹³C NMR Chemical shifts of compounds 1-12. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000157). HMDB. [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Hypoxanthine. Wikipedia. [Link]

  • GSRS. (n.d.). 3-METHYLHYPOXANTHINE. Global Substance Registration System. [Link]

  • Royal Society of Chemistry. (n.d.). Origin of ¹³C NMR chemical shifts elucidated based on molecular orbital theory. RSC Publishing. [Link]

  • OpenStax. (2023). Chemical Shifts in ¹H NMR Spectroscopy. Organic Chemistry. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Department of Chemistry. [Link]

  • Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. Chemistry Connected. [Link]

  • de Souza, M. C., et al. (2022). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science. [Link]

  • Bhardwaj, T., & Das, B. (2020). NMR Spectroscopy Based Metabolic Profiling of Biospecimens. Journal of Visualized Experiments. [Link]

  • Kisil, E., et al. (2024). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients. MDPI. [Link]

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Application Note: Quantitative Analysis of 9-Methylhypoxanthine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 9-Methylhypoxanthine in biological matrices, such as plasma, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, a methylated purine metabolite, is of increasing interest in biomedical research as a potential biomarker. This guide details a robust methodology, from sample preparation to data acquisition and analysis, grounded in established principles of bioanalytical chemistry. We emphasize the rationale behind key procedural steps to ensure both technical accuracy and methodological reproducibility.

Introduction and Scientific Background

Methylated purines are a class of modified nucleobases that play significant roles in various biological processes. Their levels in physiological fluids can be indicative of cellular metabolism, DNA damage, and exposure to certain xenobiotics.[1][2] this compound is a derivative of the purine base hypoxanthine. Accurate and sensitive quantification of such metabolites is crucial for understanding their physiological roles and exploring their potential as biomarkers in disease diagnostics and drug development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance small molecules in complex biological samples. Its high selectivity, achieved through chromatographic separation and mass-based detection using Multiple Reaction Monitoring (MRM), allows for precise measurement even in the presence of interfering matrix components.[3] This application note outlines a complete workflow designed for the reliable quantification of this compound.

Experimental Design & Workflow

A successful bioanalytical method hinges on a systematic workflow that minimizes analyte loss and matrix interference while maximizing sensitivity and reproducibility. The overall process involves sample preparation to isolate the analyte from the complex matrix, chromatographic separation to resolve it from other components, and finally, detection and quantification by the mass spectrometer.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Sample (e.g., Plasma) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 U(H)PLC Separation (Reversed-Phase C18) p5->a1 Inject a2 ESI+ Ionization a1->a2 a3 Tandem MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: High-level workflow for this compound quantification.

Detailed Protocols & Methodologies

Part A: Sample Preparation Protocol (Human Plasma)

Rationale: Biological matrices like plasma contain high concentrations of proteins that can interfere with analysis by causing ion suppression and fouling the LC-MS system.[4][5] Protein precipitation is a rapid and effective method to remove the bulk of these proteins.[6] The use of a stable isotope-labeled internal standard (IS) is critical for correcting variations in sample processing and instrument response, thereby ensuring analytical accuracy.[1]

Materials:

  • Human plasma (stored at -80°C)

  • This compound certified standard

  • This compound-¹³C₅,¹⁵N₂ (or other suitable stable isotope-labeled IS)

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge capable of >12,000 x g

  • Vortex mixer

Step-by-Step Protocol:

  • Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice to prevent degradation.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% methanol) to each tube. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[4]

  • Vortexing: Cap the tube and vortex vigorously for 60 seconds to ensure complete mixing and denaturation of proteins.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Transfer: Carefully pipette approximately 350 µL of the clear supernatant into a new autosampler vial, being careful not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be dried down under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase (e.g., 98% Water/2% ACN with 0.1% Formic Acid). This step concentrates the analyte and ensures compatibility with the LC mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Part B: Liquid Chromatography (LC) Parameters

Rationale: Chromatographic separation is essential to resolve this compound from isomers and other endogenous compounds that might share the same mass transitions, preventing inaccurate quantification. A reversed-phase C18 column is well-suited for retaining and separating polar analytes like methylated purines. A gradient elution provides robust separation and efficient peak shapes. The use of formic acid as a mobile phase additive helps to protonate the analyte, which is crucial for efficient positive mode electrospray ionization (ESI+).[7]

ParameterRecommended Setting
System U(H)PLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table Below

LC Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 98% 2%
1.0 98% 2%
5.0 30% 70%
5.5 5% 95%
6.5 5% 95%
6.6 98% 2%

| 8.0 | 98% | 2% |

Part C: Mass Spectrometry (MS) Parameters

Rationale: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.[8] The precursor ion (Q1) corresponding to the protonated molecule ([M+H]⁺) is selected, fragmented via collision-induced dissociation (CID), and a specific, stable product ion (Q3) is monitored. This precursor-to-product transition is unique to the analyte of interest. ESI in positive mode (ESI+) is effective for nitrogen-containing compounds like purines.

G parent [M+H]⁺ m/z 151.2 frag1 Product Ion m/z 109.1 parent->frag1 CID neutral_loss Neutral Loss (HNCO)

Caption: Fragmentation of this compound in MS/MS.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon

MRM Transitions: Note: Collision energies (CE) and other source parameters must be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 151.2109.110022
This compound (Quantifier) 151.281.110028
IS (e.g., ¹³C₅,¹⁵N₂) 158.2114.110022

Data Analysis and Method Validation

Data Processing: Acquired data should be processed using the instrument manufacturer's software. The peak area of the analyte is normalized to the peak area of the internal standard (Analyte Area / IS Area).

Calibration and Quantification: A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used. The concentration of this compound in unknown samples is then calculated from this curve.

Method Validation: For reliable results, the method should be validated according to regulatory guidelines. Key validation parameters include:

  • Linearity: Assessing the concentration range over which the assay is accurate and precise.

  • Accuracy & Precision: Determined by analyzing QC samples at multiple concentration levels (low, mid, high) on different days.[2]

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[1]

  • Selectivity: Ensuring no interference from endogenous matrix components.

  • Matrix Effect: Evaluating the degree of ion suppression or enhancement caused by the biological matrix.

  • Stability: Assessing the stability of the analyte under various conditions (freeze-thaw, bench-top, long-term storage).[9]

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound in biological plasma. The protocol emphasizes scientifically sound practices, from sample preparation using protein precipitation to optimized chromatographic separation and highly selective tandem mass spectrometry detection. By following this guide and performing instrument-specific optimization and method validation, researchers can achieve accurate and reproducible quantification of this important methylated purine, paving the way for its further investigation as a clinical and research biomarker.

References

  • Abel, J., et al. (2006). Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry. Journal of Chromatography B, 837(1-2), 48-55. Available at: [Link]

  • Chen, H. J., et al. (2012). Simultaneous quantification of methylated purines in DNA by isotope dilution LC-MS/MS coupled with automated solid-phase extraction. Analytical and Bioanalytical Chemistry, 402(7), 2375-2384. Available at: [Link]

  • Gao, S., et al. (2024). Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC-MS/MS. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2011). Simultaneous quantification of methylated purines in DNA by isotope dilution LC-MS/MS coupled with automated solid-phase extraction | Request PDF. Available at: [Link]

  • Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Available at: [Link]

  • Zhang, J., et al. (2020). The integrated analysis strategy of unstable hypoxanthine, a potential quality marker in Shuxuetong injection based on standard addition method and multi-level pharmacokinetics by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. Available at: [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures... Available at: [Link]

  • Mousli, M., et al. (2019). Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices. Journal of Chromatography B, 1106-1107, 77-85. Available at: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2-Methyl-9-β-d- ribofuranosylhypoxanthine with... Available at: [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • protocols.io. (2024). Plasma/serum sample preparation for untargeted MS-based metabolomic. Available at: [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of compound 9. Available at: [Link]

  • Villanueva, J., et al. (2004). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Nature Protocols, 1(1), 1-1. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Addona, T. A., et al. (2020). A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. Journal of Visualized Experiments, (158). Available at: [Link]

  • ResearchGate. (2020). The integrated analysis strategy of unstable hypoxanthine... Available at: [Link]

  • Solvang, M. A., et al. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Scandinavian Journal of Clinical and Laboratory Investigation, 82(2), 133-141. Available at: [Link]

  • Wang, Y., et al. (2023). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Journal of Mass Spectrometry, 58(2), e4932. Available at: [Link]

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Introduction: The Biochemical Versatility of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

9-Methylhypoxanthine is a purine derivative, specifically a methylated analog of hypoxanthine. Its structural similarity to endogenous purines like hypoxanthine, xanthine, and adenosine destines it for interaction with a range of key enzymes and receptors within the purine metabolic and signaling pathways. As a methylxanthine, it also shares a structural class with well-known pharmacological agents like caffeine and theophylline, suggesting a potential for broad biological activity.

This guide provides a detailed exploration of in vitro assays that leverage this compound to probe critical biological systems. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. The primary applications covered include its use as a substrate or inhibitor for Xanthine Oxidase, as an inhibitor of Phosphodiesterases, and as a ligand for Adenosine Receptors. These notes are designed to empower researchers to design, execute, and interpret robust in vitro experiments with this versatile molecule.

Application 1: Interrogating the Purine Catabolism Pathway via Xanthine Oxidase

Scientific Principle & Rationale

Xanthine Oxidase (XO) is a pivotal enzyme that catalyzes the final two steps of purine degradation in humans: the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[1] Elevated uric acid levels lead to hyperuricemia and can cause gout, making XO a significant therapeutic target.[2][3] Allopurinol, a hypoxanthine analog, is a clinically used XO inhibitor that serves as a common positive control in these assays.[4][5]

Given that this compound is a direct analog of hypoxanthine, it can interact with the XO active site in two primary ways:

  • As a Substrate: The enzyme may hydroxylate this compound, producing 9-methylxanthine and subsequently 9-methyluric acid.

  • As an Inhibitor: It may bind to the active site and prevent the conversion of natural substrates (hypoxanthine or xanthine), thereby reducing uric acid production.

The following protocol is a spectrophotometric assay designed to determine the nature of this interaction by monitoring the production of uric acid, which has a strong absorbance peak around 295 nm.[4]

Signaling Pathway Visualization

Purine_Catabolism cluster_XO Xanthine Oxidase (XO) Catalysis Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO Methylhypoxanthine This compound Methylhypoxanthine->Xanthine Inhibition? PDE_Signaling ATP ATP / GTP AC Adenylyl / Guanylyl Cyclase cAMP cAMP / cGMP AC->cAMP Activation PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Downstream Effectors (e.g., PKA, PKG) cAMP->PKA Activation AMP 5'-AMP / 5'-GMP PDE->AMP Inhibitor This compound Inhibitor->PDE Inhibition

Caption: Role of Phosphodiesterase (PDE) in second messenger signaling.

Detailed Protocol: Universal PDE Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and relies on a two-step enzymatic reaction to detect PDE activity.

1. Materials and Reagents

  • Enzyme: Recombinant human PDE enzyme (e.g., PDE4D, PDE5A, PDE9A from commercial suppliers).

  • Substrate: cGMP or cAMP, depending on the PDE isoform being tested.

  • Test Compound: this compound, serially diluted in assay buffer with a constant, low percentage of DMSO.

  • Positive Control: IBMX (non-selective) or a selective inhibitor for the specific isoform (e.g., Rolipram for PDE4, Sildenafil for PDE5). [6]* Secondary Enzyme: 5'-Nucleotidase (e.g., from Crotalus atrox venom).

  • Detection Reagent: A phosphate detection reagent (e.g., BIOMOL Green or similar malachite green-based reagent) that develops color in the presence of inorganic phosphate.

  • Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

  • Equipment: 96-well clear microplate, microplate reader capable of reading absorbance at ~620-650 nm.

2. Step-by-Step Experimental Workflow

  • Assay Plate Setup: Add reagents to a 96-well plate as described in the table.

ComponentVolumePurpose
Assay Buffer50 µLBase medium
This compound / Control25 µLTest compound or control
PDE Enzyme25 µLInitiates Step 1
  • Step 1: PDE Reaction:

    • Add the PDE enzyme to the wells containing buffer and the test compound/controls.

    • Initiate the reaction by adding 25 µL of the substrate (cAMP or cGMP).

    • Incubate at 30°C for 30 minutes. This allows the PDE to convert the cyclic nucleotide to its corresponding monophosphate (e.g., cGMP → 5'-GMP).

  • Step 2: 5'-Nucleotidase Reaction:

    • Add 25 µL of 5'-Nucleotidase enzyme to each well.

    • Incubate at 30°C for another 15-20 minutes. This enzyme converts the 5'-monophosphate (e.g., 5'-GMP) into a nucleoside (guanosine) and inorganic phosphate (Pi).

  • Step 3: Colorimetric Detection:

    • Add 50 µL of the phosphate detection reagent (e.g., BIOMOL Green) to all wells.

    • Incubate at room temperature for 20-30 minutes to allow color to develop. The intensity of the color is directly proportional to the amount of phosphate produced, and thus to the PDE activity.

  • Measurement: Read the absorbance of the plate at ~620 nm.

3. Data Analysis

  • Correct for Blank: Subtract the average absorbance of the "no enzyme" control wells from all other readings.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100

  • Determine IC50: Plot % Inhibition versus the log of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

Data Presentation: Example PDE Selectivity Profile
PDE IsoformThis compound IC50 (µM)IBMX IC50 (µM)
PDE1C (CaM-dependent) > 10015
PDE4D (cAMP-specific) 25.510
PDE5A (cGMP-specific) 85.28
PDE9A (cGMP-specific) 15.830
Expert Insights & Trustworthiness
  • Causality: The two-step enzymatic process is a clever design to create a universal assay. Directly measuring the disappearance of cAMP/cGMP is difficult. By converting the product (5'-AMP/GMP) into inorganic phosphate, we can use a simple and robust colorimetric detection method.

  • Self-Validation: Running a known non-selective inhibitor like IBMX alongside a selective inhibitor provides both a positive control for the assay mechanics and a benchmark for the potency and selectivity of this compound. [6]* Authoritative Grounding: The PDE9 family is particularly interesting as it has high affinity for cGMP and is relatively insensitive to inhibition by IBMX compared to other PDEs. [7][8]If this compound shows potent inhibition of PDE9, it could represent a novel chemical scaffold for this target.

Application 3: Assessing Ligand Binding at Adenosine Receptors

Scientific Principle & Rationale

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that mediate the physiological effects of extracellular adenosine. [9]They are involved in a vast array of processes, including neurotransmission, inflammation, and cardiovascular function. Methylxanthines, most famously caffeine, act as antagonists at A1 and A2A receptors. [10]This antagonism is responsible for caffeine's stimulant effects.

A competitive radioligand binding assay is the gold standard for determining if a compound binds to a specific receptor and for quantifying its binding affinity (Ki). [11]The assay measures the ability of an unlabeled compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to the receptor, which is typically sourced from membranes of cells engineered to overexpress a specific receptor subtype.

Experimental Workflow Visualization

Sources

Application Note: Characterizing 9-Methylhypoxanthine as a Substrate for Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for researchers to characterize 9-Methylhypoxanthine as a substrate for xanthine oxidase (XO). Xanthine oxidase is a critical enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[1][2] Its role in hyperuricemia and related pathologies like gout makes it a significant target in drug development.[1][3] Understanding the interaction of XO with substituted purines, such as this compound, is crucial for probing active site specificity and elucidating the metabolic fate of methylated xanthine derivatives found in various drugs and dietary sources. This document details the underlying enzymatic pathway, offers step-by-step protocols for spectrophotometric assays, and provides a guide to kinetic analysis, enabling a robust evaluation of this compound as an XO substrate.

Introduction: The Significance of Xanthine Oxidase and Its Substrates

Xanthine oxidase (EC 1.17.3.2) is a complex molybdenum-containing enzyme that plays a pivotal role in the terminal steps of purine degradation.[4][5] It facilitates the hydroxylation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid, using molecular oxygen as the electron acceptor.[2][4] While essential, the overactivity of XO can lead to an excess accumulation of uric acid, a condition known as hyperuricemia, which is a primary cause of gout.[1] Furthermore, the enzymatic reaction produces reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, implicating XO in conditions related to oxidative stress.[6]

The study of N-methylated purines as substrates for XO is of significant interest. These compounds are prevalent in pharmaceuticals (e.g., theophylline) and natural products. Investigating how modifications, such as the methyl group in this compound, affect binding and turnover provides valuable insights into the enzyme's active site topology and substrate tolerance.[7] This knowledge is instrumental in designing novel XO inhibitors and understanding the metabolic pathways of purine-based drugs.

The Metabolic Pathway: Oxidation of this compound

Similar to its canonical substrate, hypoxanthine, this compound is expected to undergo a two-step oxidation process catalyzed by xanthine oxidase. The reaction introduces hydroxyl groups at the C2 and C8 positions of the purine ring. The final product of this reaction is 9-Methyluric acid. The methyl group at the N9 position remains intact throughout the reaction, influencing the binding orientation within the enzyme's active site.

The overall enzymatic cascade is as follows:

Metabolic_Pathway cluster_0 Xanthine Oxidase Catalyzed Reaction M9H This compound M9X 9-Methylxanthine M9H->M9X + H₂O, O₂ H2O2_1 H₂O₂ M9U 9-Methyluric Acid M9X->M9U + H₂O, O₂ H2O2_2 H₂O₂ XO1 Xanthine Oxidase XO2 Xanthine Oxidase

Caption: Enzymatic oxidation of this compound by Xanthine Oxidase.

Experimental Design and Protocols

Principle of the Assay

The activity of xanthine oxidase on this compound can be continuously monitored using UV-Vis spectrophotometry. The enzymatic conversion of the substrate into 9-Methyluric acid results in a measurable increase in absorbance at approximately 290-295 nm.[8][9] By measuring the initial rate of this absorbance change, the enzyme's activity can be quantified. This principle forms the basis for both single-point activity measurements and comprehensive kinetic characterization (determination of Kₘ and Vₘₐₓ).

Required Materials and Reagents
  • Enzyme: Purified Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich or Worthington Biochemical).

  • Substrate: this compound.

  • Buffer: 50 mM Sodium Phosphate Buffer or Pyrophosphate Buffer, pH 7.5 - 8.5.[5][9]

  • Instrumentation: UV-Vis spectrophotometer with temperature control (e.g., 25°C or 37°C) and quartz cuvettes.

  • Control Inhibitor (Optional): Allopurinol, a known potent inhibitor of xanthine oxidase, for validation.[6]

Protocol 1: Standard Xanthine Oxidase Activity Assay

This protocol determines the rate of reaction at a single, saturating substrate concentration.

Workflow Overview

Experimental_Workflow cluster_steps Assay Execution Steps prep Reagent Preparation (Buffer, Substrate, Enzyme) setup Assay Setup (Equilibrate Spectrophotometer, Prepare Reaction Mix) prep->setup initiate Initiate Reaction (Add Enzyme to Cuvette) setup->initiate measure Data Acquisition (Monitor ΔAbsorbance/min at ~293 nm) initiate->measure analyze Data Analysis (Calculate Initial Velocity) measure->analyze

Caption: General workflow for the spectrophotometric XO activity assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.5. Degas if necessary.

    • Prepare a 1 mM stock solution of this compound in the buffer. Gentle warming may be required for complete dissolution.

    • Prepare a working solution of Xanthine Oxidase (e.g., 0.1-0.2 U/mL) by diluting the stock suspension in ice-cold phosphate buffer immediately before use.[9]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 293 nm.[8]

    • Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

  • Reaction Setup:

    • In a 1 mL quartz cuvette, add the following:

      • 880 µL of 50 mM Phosphate Buffer (pH 7.5)

      • 100 µL of 1 mM this compound solution (for a final concentration of 100 µM)

    • Mix gently by pipetting and place the cuvette in the spectrophotometer. Allow the temperature to equilibrate for 3-5 minutes.

  • Initiate the Reaction:

    • Start the spectrophotometer's kinetic measurement program.

    • Add 20 µL of the diluted xanthine oxidase solution to the cuvette to initiate the reaction.

    • Mix immediately by gently inverting the cuvette with a cap or using a plunger.

  • Data Collection:

    • Record the increase in absorbance at 293 nm for 3-5 minutes, ensuring you capture the initial linear portion of the curve.[8]

  • Controls:

    • Blank (No Enzyme): Prepare a reaction mixture with buffer and substrate but add 20 µL of buffer instead of the enzyme solution. This corrects for any non-enzymatic substrate degradation.

    • No Substrate: Prepare a reaction mixture with buffer and enzyme but no substrate to check for any background enzyme activity.

Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol involves measuring reaction rates across a range of substrate concentrations to determine the Michaelis-Menten constants.

Procedure:

  • Follow the setup in Protocol 1 , but vary the concentration of this compound. A typical range might be from 0.1 to 10 times the expected Kₘ (e.g., 1 µM to 100 µM).

  • Prepare a series of substrate dilutions from your 1 mM stock solution.

  • For each substrate concentration, initiate the reaction with the same fixed amount of xanthine oxidase and measure the initial velocity (ΔA₂₉₃/min).

  • Perform each concentration measurement in triplicate to ensure reproducibility.

Data Analysis and Interpretation

Calculating Enzyme Activity

The rate of the reaction is calculated from the linear slope of the absorbance vs. time plot. The activity can be expressed in units (µmol of product formed per minute) using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₂₉₃ / min) / (ε) * (Vᵣ / Vₑ)

Where:

  • ΔA₂₉₃ / min: The initial rate of absorbance change.

  • ε: Molar extinction coefficient of 9-Methyluric acid at 293 nm (if not available, the value for uric acid, ~12.2 mM⁻¹cm⁻¹, can be used as an approximation, but should be noted).[9]

  • Vᵣ: Total reaction volume in the cuvette (e.g., 1 mL).

  • Vₑ: Volume of enzyme added (e.g., 0.02 mL).

Michaelis-Menten Kinetics

By plotting the initial velocity (V) against the substrate concentration ([S]), you can fit the data to the Michaelis-Menten equation:

V = (Vₘₐₓ * [S]) / (Kₘ + [S])

  • Vₘₐₓ: The maximum reaction velocity, reflecting the enzyme's catalytic efficiency at substrate saturation.

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.

Non-linear regression software (e.g., GraphPad Prism) is the most accurate method for determining these parameters. Alternatively, a Lineweaver-Burk plot (1/V vs. 1/[S]) can be used for a linear visualization of the data.

Data Presentation

Summarize the calculated kinetic parameters in a table for clear comparison.

SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)
HypoxanthineLiterature ValueLiterature Value
XanthineLiterature ValueLiterature Value
This compound Experimental ResultExperimental Result

Note: Literature values for hypoxanthine and xanthine can vary but are often in the low micromolar range. For example, Kₘ values of 2.46 µM for hypoxanthine and 4.1 µM for xanthine have been reported.[2]

Field-Proven Insights and Causality

  • Why pH 7.5-8.5? Xanthine oxidase generally exhibits optimal activity in this slightly alkaline pH range. This mimics physiological conditions and ensures the catalytically relevant residues in the active site are in their proper ionization state.[5]

  • Why use a UV-transparent cuvette? The product, 9-Methyluric acid, absorbs strongly in the UV range (~293 nm). Standard plastic cuvettes are not transparent at this wavelength and will prevent accurate measurement.

  • Trustworthiness through Controls: The "no enzyme" and "no substrate" controls are non-negotiable. They validate that the observed change in absorbance is directly and solely due to the enzyme-catalyzed conversion of this compound. Including a known inhibitor like allopurinol can further confirm that the activity is from xanthine oxidase.

References

  • ScienCell Research Labor
  • Merck Millipore. Assay Procedure for Xanthine Oxidase Microbial.
  • Bio-protocol. Xanthine Oxidase Assay.
  • Worthington Biochemical. Xanthine Oxidase - Assay.
  • Abnova. Xanthine Oxidase Assay Kit.
  • ResearchGate. Kinetic parameters and inhibition constants of the novel xanthine oxidase inhibitors.
  • M-CSA.
  • Bassett, E. A., et al. (2014). Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase. PMC.
  • Salles, C., et al. Substrate Inhibition of Xanthine Oxidase and Its Influence on Superoxide Radical Production.
  • Sigma-Aldrich.
  • Leimkühler, S., & Igarashi, K. (2011). Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase. NIH.
  • Borges, F., et al. (2021).
  • Bergmann, F., & Levene, L. (1976). Oxidation of N-methyl substituted hypoxanthines, xanthines, purine-6,8-diones and the corresponding 6-thioxo derivatives by bovine milk xanthine oxidase. Stork.
  • Wikipedia. Xanthine oxidase.
  • Birkett, D. J., et al. (1983).

Sources

Application Note: A Comprehensive Guide to Investigating the Effect of 9-Methylhypoxanthine on Cell Viability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of 9-Methylhypoxanthine on cellular viability. This compound, a derivative of the purine hypoxanthine, belongs to the methylxanthine class of compounds, which are known for their diverse biological activities. Understanding its impact on cell health is crucial for evaluating its therapeutic potential or toxicological profile. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering two robust, complementary protocols: the MTT assay for assessing metabolic activity and the Trypan Blue exclusion assay for evaluating cell membrane integrity. We provide detailed, step-by-step methodologies, data analysis procedures for calculating the half-maximal inhibitory concentration (IC50), and troubleshooting guidance to ensure reliable and reproducible results.

Scientific Principles & Rationale

This compound: A Compound of Interest

This compound is a methylated derivative of hypoxanthine, a naturally occurring purine derivative. Its parent class, methylxanthines, includes well-known compounds like caffeine and theophylline. The primary mechanisms of action for methylxanthines include the competitive inhibition of phosphodiesterase (PDE) enzymes and nonselective antagonism of adenosine receptors.[1] Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers in numerous signaling pathways that regulate cell growth, proliferation, and apoptosis.[1] Furthermore, related compounds like hypoxanthine have been shown to modulate the cytotoxicity of chemotherapeutic agents by influencing RNA synthesis and cell cycle progression.[2] Given this background, investigating the direct effect of this compound on cell viability is a logical step in characterizing its biological function.

The Imperative of a Multi-Assay Approach

A single assay provides only one perspective on the complex process of cell death. To build a trustworthy and comprehensive picture of a compound's effect, we advocate for a dual-assay approach.

  • Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[3] In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3] The quantity of formazan is directly proportional to the number of metabolically active cells.[4]

  • Membrane Integrity (Trypan Blue Exclusion Assay): This method is based on the principle that live cells possess intact cell membranes that exclude the trypan blue dye, whereas dead or dying cells with compromised membranes take it up.[5][6] This provides a direct count of viable versus non-viable cells based on structural integrity.[7]

By combining these two methods, researchers can distinguish between a cytostatic effect (inhibition of proliferation, which would reduce MTT signal) and a cytotoxic effect (direct cell killing, which would increase trypan blue uptake).

Potential Signaling Pathway

Based on the known mechanisms of methylxanthines, this compound may influence cell viability through the modulation of intracellular second messengers. The diagram below illustrates this proposed pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR Adenosine Receptor AC Adenylate Cyclase AR->AC Inhibition cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) PDE->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Activates Cell_Effects Cell Viability, Proliferation, Apoptosis CREB->Cell_Effects Regulates Gene Expression Methylhypoxanthine This compound Methylhypoxanthine->AR Antagonism Methylhypoxanthine->PDE Inhibition ATP ATP ATP->AC

Caption: Proposed signaling pathway for this compound.

Experimental Workflow Overview

The overall process is designed to ensure systematic evaluation, from initial cell preparation to final data interpretation. This workflow is critical for maintaining consistency and generating high-quality, reliable data.

workflow start Start: Cell Culture (Select appropriate cell line) step1 1. Cell Seeding (Plate cells in 96-well plates) start->step1 step3 3. Cell Treatment (Incubate cells with compound for 24, 48, or 72 hours) step1->step3 step2 2. Compound Preparation (Prepare serial dilutions of This compound) step2->step3 step4 4. Viability Assessment (Perform Assays) step3->step4 step5a 5a. MTT Assay (Add MTT, solubilize formazan, read absorbance) step4->step5a Metabolic Activity step5b 5b. Trypan Blue Assay (Harvest cells, stain, count viable/dead cells) step4->step5b Membrane Integrity step6 6. Data Analysis (Calculate % Viability, Plot Dose-Response Curve) step5a->step6 step5b->step6 end End: Determine IC50 Value & Interpret Results step6->end

Caption: General experimental workflow for assessing cell viability.

Materials and Reagents

  • Cell Line: Appropriate mammalian cell line (e.g., HeLa, A549, HepG2). Ensure cells are in the logarithmic growth phase.

  • This compound: High-purity powder.

  • Vehicle: Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), depending on compound solubility.

  • Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: Thiazolyl Blue Tetrazolium Bromide (5 mg/mL in sterile PBS).[8]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or acidified isopropanol (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol).[8]

  • Trypan Blue Stain: 0.4% (w/v) solution in PBS.[5]

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Inverted microscope

    • Hemacytometer

    • Microplate reader (with 570-600 nm filter)[9]

    • Sterile 96-well flat-bottom tissue culture plates

    • Multichannel pipette

Protocol 1: MTT Assay for Metabolic Viability

This protocol is adapted from established methods and measures cell viability as a function of mitochondrial activity.[3][4][9]

Day 1: Cell Seeding

  • Harvest and Count Cells: Trypsinize adherent cells or collect suspension cells. Perform a cell count to determine concentration and viability (should be >95%).

  • Seed Plates: Dilute the cells in fresh culture medium to a final concentration that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate: Place the plate in a humidified incubator for 24 hours to allow cells to attach and resume growth.

Day 2: Cell Treatment

  • Prepare Compound Dilutions: Prepare a stock solution of this compound in the chosen vehicle (e.g., DMSO). Perform serial dilutions in serum-free medium to create a range of concentrations (e.g., 0.1 µM to 1000 µM). The final vehicle concentration should be consistent across all wells and typically ≤0.5%.

  • Set Up Controls:

    • Untreated Control: Wells with cells and medium only.

    • Vehicle Control: Wells with cells treated with the same final concentration of vehicle as the compound-treated wells.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.[8]

  • Treat Cells: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions and controls to the appropriate wells.

  • Incubate: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 3/4/5: Viability Assessment

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Incubate: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilize Formazan:

    • For Adherent Cells: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well.[8]

    • For Suspension Cells: Add 100 µL of the solubilization solution directly to each well.

  • Read Absorbance: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4][9] A reference wavelength of >650 nm can be used to reduce background noise.[9]

Protocol 2: Trypan Blue Exclusion Assay for Membrane Integrity

This protocol provides a direct count of viable and non-viable cells and should be performed on parallel plates set up identically to the MTT assay.[5][6]

  • Set Up and Treat Plates: Follow steps from Day 1 and Day 2 of the MTT protocol using separate plates.

  • Harvest Cells: At the end of the treatment period, collect the cells from each well. For adherent cells, this involves trypsinization. Transfer the cell suspension from each well into individual microcentrifuge tubes.

  • Stain Cells:

    • Add 10 µL of cell suspension to 10 µL of 0.4% trypan blue solution (a 1:1 ratio).[5] Mix gently.

    • Allow the mixture to incubate at room temperature for 3-5 minutes. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.[6]

  • Count Cells:

    • Load 10 µL of the cell/trypan blue mixture into a hemacytometer.

    • Using a microscope, count the number of live (unstained, bright) and dead (blue) cells in the four large corner squares.

  • Calculate Viability:

    • Total Cells = Live Cells + Dead Cells

    • Percent Viability (%) = (Number of Live Cells / Total Cells) × 100.[5]

Data Analysis and Interpretation

Calculating Percent Viability (MTT Assay)

First, correct the absorbance readings by subtracting the average absorbance of the blank (medium-only) wells. Then, calculate the percent viability for each concentration relative to the vehicle control.

Percent Viability (%) = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] × 100

Generating a Dose-Response Curve and Determining the IC50

The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[10] It is a standard measure of a compound's potency.

  • Plot the Data: Create a scatter plot with the logarithm of the this compound concentration on the x-axis and the corresponding Percent Viability on the y-axis.

  • Fit the Curve: Use a non-linear regression model (e.g., four-parameter logistic function) to fit a sigmoidal curve to the data.[11] Software like GraphPad Prism or an Excel add-in can perform this analysis.[11][12]

  • Determine IC50: The IC50 value is the concentration (x-value) that corresponds to 50% viability (y-value) on the fitted curve.

Sample Data Presentation

Quantitative data should be organized clearly for comparison.

This compound (µM)Log ConcentrationAvg. Absorbance (570nm)% Viability (MTT)% Viability (Trypan Blue)
0 (Vehicle Control)N/A1.250100.0%98.5%
101.21597.2%97.1%
1011.05084.0%85.3%
501.70.75060.0%62.4%
10020.61349.0%51.0%
5002.70.25020.0%18.7%
100030.15012.0%10.2%

Troubleshooting & Best Practices

  • High Background in MTT Assay: May be caused by contamination or interference from phenol red in the medium. Consider using phenol red-free medium for the final MTT incubation step.

  • Formazan Crystals Won't Dissolve: Increase shaking time or gently pipette the solution up and down to aid dissolution. Ensure the solubilization agent is appropriate for your cell type.

  • Inconsistent Trypan Blue Counts: Ensure the cell suspension is thoroughly mixed before taking a sample. Count cells immediately after staining to prevent dye uptake by live cells over time.[13]

  • Discrepancy Between Assays: If MTT shows low viability but Trypan Blue shows high viability, the compound may be inhibiting metabolic processes without causing immediate cell death (cytostatic effect). Conversely, if Trypan Blue shows low viability but MTT is high, it could indicate that dying cells still retain some metabolic activity.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. [Link]

  • Pérez-García, P., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]

  • DeNovix. (2019). Trypan Blue Assay Protocol. DeNovix. [Link]

  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology. [Link]

  • AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm. [Link]

  • Creative Bioarray. (n.d.). Trypan Blue Staining Assay. Creative Bioarray. [Link]

  • Chung, D.M., et al. (2017). Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. Journal of Radiation Protection and Research. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Leigh, J. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. [Link]

  • Kumar, G. (2021). How to calculate IC50 value. YouTube. [Link]

  • Strobel, T., et al. (1990). Enhanced cytotoxicity with methotrexate in conjunction with hypoxanthine in L1210 cells in culture. Cancer Research. [Link]

  • Cappelletty, D. & C-El-Bakush, A. (2023). Methylxanthines. StatPearls - NCBI Bookshelf. [Link]

Sources

Application Notes and Protocols for the Use of 9-Methylhypoxanthine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purine Salvage Pathway for Therapeutic Discovery

In the intricate landscape of cellular metabolism, the purine salvage pathway plays a critical role in recycling purine bases from the degradation of nucleotides, thereby conserving energy for the cell. Two key enzymes in this pathway, Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO), have emerged as significant targets for therapeutic intervention in a range of diseases, from gout to autoimmune disorders and cancer.[1][2] Understanding how to modulate the activity of these enzymes is therefore of paramount importance to researchers in drug development.

9-Methylhypoxanthine, a synthetic derivative of the naturally occurring purine base hypoxanthine, serves as a valuable tool for investigating the function and inhibition of these enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in enzyme inhibition studies, complete with detailed protocols and the scientific rationale behind the experimental design.

Physicochemical Properties of this compound

A thorough understanding of the inhibitor's properties is fundamental to designing robust and reproducible assays.

PropertyValueSource
Molecular Formula C₆H₆N₄O[3]
Molecular Weight 150.14 g/mol [3]
CAS Number 1125-39-9[3]
Appearance Solid[4]
LogP (Octanol/Water) 0.069[5]
Water Solubility (logS) -3.41[5]

Note on Solubility: The relatively low water solubility suggests that for preparing stock solutions, the use of a small amount of an organic solvent like DMSO is advisable, followed by dilution in the appropriate aqueous buffer.[6] Researchers should always perform solubility tests to ensure the compound remains in solution at the final assay concentration.

Mechanism of Action and a Tale of Two Enzymes

This compound's utility as a research tool stems from its structural similarity to endogenous purine bases, allowing it to interact with the active sites of enzymes involved in purine metabolism.

Purine Nucleoside Phosphorylase (PNP): A Known Target

PNP catalyzes the reversible phosphorolysis of purine nucleosides like inosine and guanosine to their respective bases (hypoxanthine and guanine) and ribose-1-phosphate.[1] This function is particularly crucial in T-cells, and the inhibition of PNP is a validated strategy for inducing T-cell-specific apoptosis, making it a target for T-cell mediated autoimmune diseases.[2][7] this compound, as a hypoxanthine analog, is known to act as an inhibitor of PNP.[3] By occupying the active site, it prevents the binding of the natural substrate, thereby disrupting the purine salvage pathway.

Xanthine Oxidase (XO): A Putative Target

Xanthine Oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[8] Overproduction of uric acid leads to hyperuricemia and gout, making XO a prime target for drugs like allopurinol.[8] Given that this compound is a derivative of hypoxanthine, it is a logical candidate for investigation as a potential XO inhibitor. However, its efficacy and mechanism of inhibition against XO are not as well-documented as for PNP, presenting an opportunity for further research. This guide will provide the necessary protocols to investigate this hypothesis.

The interplay between these two enzymes is visualized in the purine catabolism pathway shown below.

Purine_Catabolism cluster_salvage Purine Salvage and Catabolism cluster_inhibition Inhibition Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine + Pi - Ribose-1-P PNP Purine Nucleoside Phosphorylase (PNP) Xanthine Xanthine Hypoxanthine->Xanthine XO Xanthine Oxidase (XO) UricAcid Uric Acid Xanthine->UricAcid Inhibitor This compound Inhibitor->PNP Inhibits Inhibitor->XO Potentially Inhibits

Figure 1: Simplified diagram of the purine catabolism pathway highlighting the roles of PNP and XO and the inhibitory action of this compound.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating the necessary controls for robust and reliable data.

Protocol 1: Determining the Inhibitory Activity of this compound against Purine Nucleoside Phosphorylase (PNP)

This protocol is adapted from established PNP activity assays and is designed to measure the reduction in hypoxanthine formation in the presence of this compound.[2][4]

A. Principle:

The activity of PNP is determined by monitoring the conversion of inosine to hypoxanthine. The subsequent conversion of hypoxanthine to uric acid by a coupling enzyme, xanthine oxidase, results in an increase in absorbance at 293 nm. The rate of this increase is proportional to the PNP activity.

B. Materials and Reagents:

  • This compound

  • Purine Nucleoside Phosphorylase (human erythrocytic)

  • Xanthine Oxidase (from bovine milk)

  • Inosine (substrate)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • DMSO

  • UV-transparent 96-well plate

  • Spectrophotometric microplate reader

C. Step-by-Step Procedure:

  • Preparation of Reagents:

    • PNP Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Inosine Substrate Solution: Prepare a 2 mM solution in PNP Assay Buffer.

    • Enzyme Solution: Prepare a working solution of PNP and a coupling solution of Xanthine Oxidase in PNP Assay Buffer. The optimal concentration of each enzyme should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

Well TypeReagentVolume (µL)
Blank PNP Assay Buffer180
DMSO (vehicle)10
Inosine Substrate10
Negative Control PNP Assay Buffer170
(100% Activity)Enzyme Solution (PNP + XO)10
DMSO (vehicle)10
Inosine Substrate10
Test PNP Assay Buffer170 - x
Enzyme Solution (PNP + XO)10
This compound (serial dilutions)x
Inosine Substrate10
Positive Control PNP Assay Buffer170 - x
Enzyme Solution (PNP + XO)10
Known PNP inhibitor (e.g., Forodesine)x
Inosine Substrate10
  • Reaction and Measurement:

    • Add the buffer, enzyme solution, and inhibitor (or vehicle) to the respective wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the inosine substrate to all wells.

    • Immediately measure the absorbance at 293 nm every minute for 10-15 minutes in a kinetic mode.

D. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Subtract the rate of the blank from all other rates.

  • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate_Test / Rate_NegativeControl)] * 100

  • Plot the % Inhibition against the log concentration of this compound to determine the IC₅₀ value.

PNP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Enzymes, Substrate, This compound) Setup_Plate Set up 96-well plate (Blank, Controls, Test) Prep_Reagents->Setup_Plate Pre_Incubate Pre-incubate at 37°C for 5 minutes Setup_Plate->Pre_Incubate Add_Substrate Initiate reaction with Inosine Pre_Incubate->Add_Substrate Measure_Abs Kinetic read at 293 nm (10-15 min) Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rates (ΔAbs/min) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_IC50 Plot dose-response curve to determine IC50 Calc_Inhibition->Plot_IC50

Figure 2: Workflow for the PNP inhibition assay.

Protocol 2: Evaluating the Inhibitory Potential of this compound against Xanthine Oxidase (XO)

This protocol provides a framework to test the hypothesis that this compound inhibits XO. It is based on standard XO inhibition assays.[6][9]

A. Principle:

The activity of XO is measured directly by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance maximum at 295 nm. A decrease in the rate of uric acid formation in the presence of a test compound indicates inhibition.

B. Materials and Reagents:

  • This compound

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • DMSO

  • Allopurinol (positive control inhibitor)

  • UV-transparent 96-well plate

  • Spectrophotometric microplate reader

C. Step-by-Step Procedure:

  • Preparation of Reagents:

    • XO Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Xanthine Substrate Solution: Prepare a 150 µM solution in XO Assay Buffer.

    • Enzyme Solution: Prepare a working solution of XO in XO Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Allopurinol Stock Solution: Prepare a 1 mM stock solution in a suitable solvent (e.g., 0.1 M NaOH, then dilute in buffer).

  • Assay Setup (in a 96-well plate):

Well TypeReagentVolume (µL)
Blank XO Assay Buffer190
DMSO (vehicle)10
Negative Control XO Assay Buffer180
(100% Activity)XO Enzyme Solution10
DMSO (vehicle)10
Test XO Assay Buffer180 - x
XO Enzyme Solution10
This compound (serial dilutions)x
Positive Control XO Assay Buffer180 - x
XO Enzyme Solution10
Allopurinol (serial dilutions)x
  • Reaction and Measurement:

    • Add the buffer, inhibitor (or vehicle) to the respective wells.

    • Initiate the reaction by adding the XO enzyme solution.

    • Immediately start measuring the absorbance at 295 nm every minute for 10-15 minutes in a kinetic mode at 25°C.

D. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Subtract the rate of the blank from all other rates.

  • Calculate the percentage of inhibition for each concentration of this compound and allopurinol using the formula: % Inhibition = [1 - (Rate_Test / Rate_NegativeControl)] * 100

  • Plot the % Inhibition against the log concentration of the inhibitor to determine the IC₅₀ value.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate (xanthine) and this compound, followed by Lineweaver-Burk plot analysis.[10]

Trustworthiness and Self-Validation

The integrity of any enzyme inhibition study rests on a foundation of meticulous controls. The protocols provided are designed to be self-validating:

  • Negative and Positive Controls: The inclusion of a vehicle control (negative) and a known inhibitor (positive) for each assay ensures that the assay is performing as expected and provides a benchmark for the potency of the test compound.

  • Linearity of Reaction: It is crucial to establish enzyme and substrate concentrations that result in a linear reaction rate over the measurement period. This ensures that the observed inhibition is not an artifact of substrate depletion or enzyme instability.

  • Inhibitor Solubility: Visual inspection of the assay plate for any precipitation of this compound is essential. If precipitation occurs, the experiment should be repeated with a lower concentration range or a different co-solvent.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the purine salvage pathway. Its established role as a PNP inhibitor makes it a useful tool for research in immunology and oncology. Furthermore, its structural similarity to hypoxanthine warrants investigation into its potential as a xanthine oxidase inhibitor, a line of inquiry that could be highly relevant for metabolic diseases like gout. The protocols detailed in this guide provide a robust framework for researchers to characterize the inhibitory profile of this compound against both these critical enzymes, thereby contributing to the broader landscape of drug discovery and development.

References

  • Cheméo. (n.d.). Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0). Retrieved from [Link]

  • Stoeckler, J. D., Ealick, S. E., Bugg, C. E., & Parks Jr, R. E. (1986). Inhibition of purine nucleoside phosphorylase by 9-(phosphonoalkyl)hypoxanthines. Biochemical Pharmacology, 35(2), 133-136.
  • Montgomery, J. A., Niwas, S., Rose, J. D., Secrist, J. A., Babu, Y. S., Bugg, C. E., ... & Ealick, S. E. (1994). Structure-based design of inhibitors of purine nucleoside phosphorylase. 5. 9-Deazahypoxanthines. Journal of Medicinal Chemistry, 37(15), 2477-2480.
  • Wikipedia. (2023). Xanthine oxidase inhibitor. Retrieved from [Link]

  • DNAmod. (2020). This compound. Retrieved from [Link]

  • Gilbertsen, R. B., & Sircar, J. C. (2000). Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis. Current Pharmaceutical Design, 6(9), 943-959.
  • Sircar, J. C., Kostlan, C. R., Pinter, G. W., Suto, M. J., & Gilbertsen, R. B. (1991). Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues. Journal of Medicinal Chemistry, 34(8), 2248-2253.
  • Sharma, P., Singh, R., & Sharma, P. (2021). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry, 12(10), 1611-1647.
  • Tan, Y. M., Chang, S. K., & Kang, J. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Complementary Medicine and Therapies, 21(1), 1-19.
  • PubChem. (n.d.). 1-Methylhypoxanthine. Retrieved from [Link]

  • Bantia, S., Miller, P. J., Parker, C. D., Ananth, S. L., Horn, L. L., Kilpatrick, J. M., & Morris, P. E. (2001). Purine nucleoside phosphorylase inhibitor BCX-1777 (Immucillin-H) in a proof-of-principle clinical trial for T-cell lymphoma. International Journal of Cancer, 93(5), 729-734.
  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews, 58(1), 87-114.
  • Camici, M., Tozzi, M. G., & Micheli, V. (2018). Inhibiting PNP for the therapy of hyperuricemia in Lesch-Nyhan disease: Preliminary in vitro studies with analogues of immucillin-G. Purinergic Signalling, 14(4), 467-475.
  • Escribano, J., Garcia-Canovas, F., & Garcia-Carmona, F. (1988). A kinetic study of hypoxanthine oxidation by milk xanthine oxidase. Biochemical Journal, 254(3), 829–833.

Sources

Application Notes & Protocols: Elucidating the Cellular Transport Mechanisms of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 9-Methylhypoxanthine Transport

This compound, a methylated purine nucleobase, represents a class of small molecules with significant implications in pharmacology and cell biology. As a metabolite of various compounds and a structural analog to endogenous purines like hypoxanthine, understanding its interaction with cellular machinery is paramount. The efficacy, distribution, and potential toxicity of this compound, or any therapeutic agent derived from it, are fundamentally governed by its ability to cross cellular membranes.

This guide moves beyond a simple recitation of steps. It provides a strategic framework for investigating the cellular uptake and transport of this compound. We will explore the likely candidates for its transport, rooted in the well-established pathways for similar endogenous molecules, and provide robust, validated protocols to test these hypotheses. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence and adapt these methods for their specific research questions.

Scientific Background: The Landscape of Nucleoside and Nucleobase Transport

The cellular uptake of nucleosides and nucleobases is not a simple act of passive diffusion; it is predominantly mediated by sophisticated protein machinery embedded in the cell membrane. These proteins belong to two major solute carrier (SLC) superfamilies: the Equilibrative Nucleoside Transporters (ENTs, SLC29 family) and the Concentrative Nucleoside Transporters (CNTs, SLC28 family).[1][2][3][4][5]

  • Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of substrates down their concentration gradient and are sodium-independent.[1][6] The two most well-characterized members, ENT1 (SLC29A1) and ENT2 (SLC29A2), have broad substrate selectivity, transporting both purine and pyrimidine nucleosides.[6] Crucially for this topic, both ENT1 and ENT2 are also known to transport nucleobases like hypoxanthine, making them primary candidates for this compound transport.[7][8][9][10]

  • Concentrative Nucleoside Transporters (CNTs): In contrast to ENTs, CNTs are secondary active transporters that move substrates against their concentration gradient by coupling transport to a sodium ion gradient.[1][2] They are generally responsible for unidirectional uptake.[1] Their substrate specificity is more defined: CNT1 typically transports pyrimidine nucleosides, CNT2 transports purine nucleosides, and CNT3 transports both.[2] While their primary substrates are nucleosides, their potential interaction with a nucleobase analog like this compound cannot be summarily dismissed without experimental validation.

Given that this compound is a structural analog of the purine base hypoxanthine, the central working hypothesis is that its cellular flux is primarily mediated by ENT1 and ENT2.

Table 1: Properties of Key Human Nucleoside/Nucleobase Transporters
TransporterGene (SLC)Transport ModeKey SubstratesKey Inhibitors
ENT1 SLC29A1Facilitated Diffusion (Na⁺-independent)Purine/pyrimidine nucleosides, Hypoxanthine[7][9]Nitrobenzylthioinosine (NBMPR), Dipyridamole
ENT2 SLC29A2Facilitated Diffusion (Na⁺-independent)Purine/pyrimidine nucleosides, Nucleobases[10]Dipyridamole, NBMPR (lower affinity)
CNT1 SLC28A1Secondary Active (Na⁺-dependent)Pyrimidine nucleosides (e.g., Uridine)Phloridzin
CNT2 SLC28A2Secondary Active (Na⁺-dependent)Purine nucleosides (e.g., Adenosine)[1][2]Phloridzin, 3'-deoxy-3'-fluorothymidine

Experimental Strategy: A Logic-Driven Investigative Workflow

A robust investigation into a compound's transport mechanism follows a logical progression from general observation to specific identification. This workflow ensures that each experiment builds upon the last, leading to a conclusive and defensible model of transport.

G cluster_0 Phase 1: Confirmation of Cellular Entry cluster_1 Phase 2: Characterizing Transport & Directionality cluster_2 Phase 3: Identification of Transporter Family cluster_3 Phase 4: Definitive Validation (Optional) A Select Appropriate Cell Line (e.g., Caco-2, MDCK, or target-specific cell) B Protocol 1: General Cellular Uptake Assay A->B Culture cells C Culture Polarized Monolayer (e.g., on Transwell™ inserts) B->C If uptake is confirmed D Protocol 2: Bidirectional Permeability Assay C->D E Calculate Papp (A→B) & (B→A) and Efflux Ratio D->E Quantify compound (LC-MS/MS) F Protocol 3: Transporter Inhibition Assay E->F If active transport is suspected G Compare Uptake/Permeability with & without specific inhibitors F->G H Use Transporter-Overexpressing Cell Lines (e.g., HEK293-ENT1) G->H To specify transporter isoform I Confirm Substrate Specificity H->I

Caption: A multi-phase workflow for elucidating transport mechanisms.

Detailed Experimental Protocols

These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity. The use of cell lines like Caco-2 and Madin-Darby Canine Kidney (MDCK) is recommended as they form polarized monolayers that are considered industry standards for modeling intestinal and renal drug transport, respectively.[11][12][13][14]

Protocol 1: General Cellular Uptake Assay

Objective: To confirm that this compound enters the cell and to characterize the basic kinetics of this uptake.

Materials:

  • Selected cell line (e.g., Caco-2, HEK293)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Transport Buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • This compound stock solution

  • Ice-cold PBS

  • Cell lysis buffer

  • Analytical system for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach ~90-95% confluency on the day of the experiment. Culture for the appropriate time (e.g., Caco-2 cells require ~21 days to differentiate).[15]

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with pre-warmed (37°C) Transport Buffer.

  • Initiate Uptake: Add pre-warmed Transport Buffer containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) to each well. To determine if the process is energy-dependent, run a parallel set of wells at 4°C.[16]

  • Incubation: Incubate the plate at 37°C (and 4°C for the parallel set) for a predetermined time course (e.g., 2, 5, 10, 15, 30 minutes).

  • Terminate Uptake: To stop the transport process, rapidly aspirate the dosing solution and immediately wash the monolayer three times with ice-cold PBS. This step is critical to remove any compound non-specifically bound to the cell surface.

  • Cell Lysis: Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell disruption.

  • Quantification: Collect the cell lysate. Quantify the intracellular concentration of this compound using a validated analytical method like LC-MS/MS.[11] It is also necessary to determine the total protein content in each lysate (e.g., using a BCA assay) to normalize the uptake data.

  • Data Analysis: Express the results as the amount of substrate taken up per milligram of total cell protein over time (e.g., pmol/mg protein/min).

Causality and Controls:

  • Why run at 4°C? Active transport processes are energy-dependent and will be significantly reduced at low temperatures. A large difference between uptake at 37°C and 4°C suggests the involvement of an active transporter or endocytosis.[16][17]

  • Why use a time course? To ensure that measurements reflect the initial rate of uptake, before the intracellular concentration reaches equilibrium.

  • Why normalize to protein content? To account for any well-to-well variability in cell number.

Protocol 2: Bidirectional Permeability Assay

Objective: To determine the rate of this compound transport across a polarized cell monolayer and to identify whether it is a substrate for active efflux pumps.

Caption: Bidirectional transport across a polarized cell monolayer.

Materials:

  • Caco-2 or MDCK cells

  • Transwell™ permeable supports (e.g., 0.4 µm pore size)

  • Transport Buffer (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity check)

  • TEER (Transepithelial Electrical Resistance) meter

Procedure:

  • Cell Culture: Seed Caco-2 or MDCK cells onto Transwell™ inserts and culture until a confluent, differentiated monolayer is formed (approx. 21 days for Caco-2, 3-5 days for MDCK).[13][15]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values within the established range for your lab (e.g., >200 Ω·cm² for Caco-2). This confirms the presence of tight junctions.

  • Assay Setup:

    • Apical to Basolateral (A→B) Transport: Add this compound in Transport Buffer to the apical (upper) chamber. Add fresh Transport Buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add this compound in Transport Buffer to the basolateral chamber. Add fresh Transport Buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take an aliquot from the receiver chamber for analysis. Replace the volume with fresh, pre-warmed buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Integrity Post-Assay: At the end of the experiment, perform a Lucifer yellow leak test to confirm that monolayer integrity was maintained throughout the assay.

  • Quantification: Analyze the concentration of this compound in all samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • (dQ/dt) is the steady-state flux (rate of appearance of the compound in the receiver chamber).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration in the donor chamber.

Calculate the Efflux Ratio (ER) :

ER = Papp (B→A) / Papp (A→B)

Table 2: Interpretation of Permeability and Efflux Results
ParameterValueInterpretationCausality/Next Step
Papp (A→B) < 1 x 10⁻⁶ cm/sLow PermeabilityPoor absorption likely.
1-10 x 10⁻⁶ cm/sModerate PermeabilityGood absorption potential.
> 10 x 10⁻⁶ cm/sHigh PermeabilityExcellent absorption potential.
Efflux Ratio (ER) < 2No significant active efflux.Transport is likely passive or mediated by uptake transporters.
> 2Potential active efflux.[18]The compound may be a substrate for efflux pumps like P-gp or BCRP. Proceed to Protocol 3.
Protocol 3: Transporter Inhibition Assay

Objective: To identify the specific transporter family (ENTs vs. CNTs) involved in this compound transport by using known inhibitors.

Procedure: This protocol is a modification of Protocol 1 or 2.

  • Preparation: Prepare cells or monolayers as described previously.

  • Pre-incubation with Inhibitor: Pre-incubate a subset of the cells/monolayers with a known transporter inhibitor for 15-30 minutes. Use appropriate controls (vehicle-only).

    • To test for ENT involvement: Use Dipyridamole (inhibits ENT1 and ENT2) or NBMPR (potent inhibitor of ENT1).[19]

    • To test for CNT involvement: Use Phloridzin. Also, run the assay in a sodium-free buffer, as CNTs are sodium-dependent.[1][2]

  • Initiate Uptake/Transport: Add the this compound solution, which also contains the inhibitor, and proceed with the uptake or permeability assay as described before.

  • Analysis: Quantify the amount of this compound transported and compare the results between the inhibited and uninhibited (control) groups.

Interpretation:

  • A significant reduction in this compound uptake/permeability in the presence of an inhibitor strongly suggests that the targeted transporter is involved in its cellular flux.

  • For example, if Dipyridamole significantly reduces transport, it implicates the ENT family. If transport is also significantly reduced in a sodium-free buffer, it implicates the CNT family.

References

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Semantic Scholar. [Link]

  • MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. Semantic Scholar. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. PubMed. [Link]

  • Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay. Profacgen. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Hypoxanthine uptake by skeletal muscle microvascular endothelial cells from equilibrative nucleoside transporter 1 (ENT1)-null mice: effect of oxidative stress. PubMed. [Link]

  • Experimental and Computational Approaches for Evaluating Molecule Interactions with Equilibrative Nucleoside Transporters 1 and 2. PubMed Central. [Link]

  • Emerging Roles of Nucleoside Transporters. PubMed Central. [Link]

  • Emerging Roles of Nucleoside Transporters. Frontiers. [Link]

  • Effect of Hypoxanthine on Functional Activity of Nucleoside Transporters ENT1 and ENT2 in Caco-2 Polar Epithelial Intestinal Cells. PubMed. [Link]

  • Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development. PubMed Central. [Link]

  • Concentrative nucleoside transporters (CNTs) in epithelia: from absorption to cell signaling. PubMed. [Link]

  • Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters. eLife. [Link]

  • Emerging Roles of Nucleoside Transporters. PubMed. [Link]

  • Nucleobase transport by human equilibrative nucleoside transporter 1 (hENT1). PubMed. [Link]

  • Incomplete nucleoside transport deficiency with increased hypoxanthine transport capability in mutant T-lymphoblastoid cells. PubMed. [Link]

  • Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin. National Institutes of Health. [Link]

  • Inosine and equilibrative nucleoside transporter 2 contribute to hypoxic preconditioning in the murine cardiomyocyte HL-1 cell line. PubMed. [Link]

  • Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin. ResearchGate. [Link]

Sources

Application Note: 9-Methylhypoxanthine as a Metabolic Tracer for Purine Salvage Pathway Analysis in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by a Senior Application Scientist

This document provides a comprehensive guide for utilizing 9-Methylhypoxanthine as a metabolic tracer to investigate the purine salvage pathway in cultured mammalian cells. This application note is intended for researchers, scientists, and drug development professionals engaged in metabolic research, particularly in the fields of oncology, immunology, and neurobiology.

Introduction: Unveiling Purine Salvage Dynamics with this compound

Cellular metabolism is a dynamic network of biochemical reactions essential for life. Dysregulation of metabolic pathways is a hallmark of numerous diseases, including cancer, where altered purine metabolism is critical for rapid proliferation and survival.[1] The purine salvage pathway is a key metabolic route that recycles purine bases from nucleotide degradation, providing an energy-efficient alternative to de novo synthesis.

Stable isotope tracers are powerful tools for dissecting metabolic fluxes. However, this compound offers a distinct and advantageous approach for specifically interrogating the purine salvage pathway. As a methylated analog of the natural purine base hypoxanthine, it is readily taken up by cells and processed by the key salvage enzyme, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[2] The methyl group provides a unique mass signature, enabling its downstream metabolites to be distinguished from their endogenous counterparts by mass spectrometry. This allows for precise tracking of its metabolic fate and a quantitative measure of purine salvage activity.

Key Advantages of this compound as a Metabolic Tracer:

  • High Specificity: Primarily enters the purine salvage pathway, offering a focused analysis of this metabolic route.

  • Minimal Perturbation: When used at appropriate concentrations, it does not significantly disturb the endogenous purine nucleotide pools.

  • Cost-Effective: Presents an economical alternative to some stable isotope-labeled compounds.

  • Facile Detection: The methyl group creates a distinct mass shift, simplifying detection and quantification of its metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biochemical Principle: Tracing the Path of a Hypoxanthine Analog

The purine salvage pathway is a vital cellular process that reclaims purine bases like hypoxanthine, guanine, and adenine, which are products of nucleic acid breakdown. The enzyme HGPRT is central to this pathway, catalyzing the conversion of hypoxanthine and guanine into their respective mononucleotide forms.[2]

This compound acts as a mimic of endogenous hypoxanthine and is a substrate for HGPRT. Once transported into the cell, HGPRT converts it into 9-methylinosine monophosphate (9-Me-IMP). This key metabolite can then be further metabolized by downstream enzymes, such as IMP dehydrogenase (IMPDH) and GMP synthase (GMPS), to form 9-methylxanthosine monophosphate (9-Me-XMP) and 9-methylguanosine monophosphate (9-Me-GMP), respectively. By monitoring the appearance and abundance of these methylated nucleotides, a clear picture of the purine salvage pathway's activity can be obtained.

cluster_extracellular Extracellular Space 9MH_ext This compound 9MH_int This compound 9MH_ext->9MH_int Nucleobase Transporter 9MeIMP 9-Methylinosine Monophosphate (9-Me-IMP) 9MH_int->9MeIMP HGPRT 9MeXMP 9-Methylxanthosine Monophosphate (9-Me-XMP) 9MeIMP->9MeXMP IMPDH 9MeGMP 9-Methylguanosine Monophosphate (9-Me-GMP) 9MeXMP->9MeGMP GMPS

Figure 1: Metabolic Fate of this compound. This diagram illustrates the intracellular conversion of this compound via the purine salvage pathway.

Experimental Design and Protocol

Materials and Reagents

Careful selection of reagents and materials is crucial for the success of the tracing experiment.

Table 1: Recommended Reagents and Materials

Reagent/MaterialExample SupplierExample Catalog No.Notes
This compoundSigma-AldrichM4254Prepare a sterile stock solution (e.g., 10 mM in DMSO).
Cell Culture MediumGibcoVaries by cell lineUse the recommended medium for your cell line.
Fetal Bovine Serum (FBS)GibcoVaries by lotUse a consistent lot to minimize variability.
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023For cell washing.
Trypsin-EDTAGibco25200056For detaching adherent cells.
6-well or 12-well cell culture platesCorningVariesChoose based on the required cell number for analysis.
Methanol (LC-MS Grade)Fisher ScientificA456-4For metabolite extraction.
Water (LC-MS Grade)Fisher ScientificW6-4For metabolite extraction and LC-MS mobile phase.
Step-by-Step Experimental Protocol

This protocol provides a general guideline. It is recommended to optimize parameters such as cell seeding density, tracer concentration, and incubation time for each specific cell line and experimental setup.

A Day 1: Seed Cells B Day 2: Add this compound Tracer A->B Allow cells to adhere and reach desired confluency C Incubate for a Defined Time Course (e.g., 0, 2, 4, 8, 24 hours) B->C Introduce the tracer to the culture medium D Metabolite Extraction C->D Harvest cells at each time point E LC-MS/MS Analysis D->E Prepare samples for instrumental analysis

Figure 2: Experimental Workflow. A schematic representation of the key steps involved in a this compound tracing experiment.

Protocol:

  • Cell Seeding:

    • The day before the experiment, seed adherent cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

    • Rationale: This ensures cells are in an exponential growth phase with active metabolism.

  • Tracer Incubation:

    • Prepare fresh culture medium containing this compound at the desired final concentration. A starting range of 1-10 µM is recommended based on previous studies with hypoxanthine in breast cancer cell lines.

    • Aspirate the existing medium, wash the cells once with pre-warmed PBS, and then add the tracer-containing medium.

    • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours). The 0-hour time point serves as a baseline control.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice to slow down metabolism.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15 minutes, with intermittent vortexing.

    • Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the extracts using a vacuum concentrator or a stream of nitrogen.

    • Store the dried metabolite pellets at -80°C until analysis.

LC-MS/MS Analysis

The analysis of this compound and its phosphorylated metabolites is best achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

Table 2: Predicted LC-MS/MS Parameters for this compound and its Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Notes on Fragmentation
This compound151.06109.05Loss of the methylated imidazole ring fragment.
9-Me-IMP363.07151.06Loss of the ribose-phosphate group.
9-Me-XMP379.06167.05Loss of the ribose-phosphate group.
9-Me-GMP378.08166.06Loss of the ribose-phosphate group.

Note: These parameters are predictive and require optimization on the specific LC-MS/MS instrument used. The fragmentation of the methylated purine base is a characteristic transition.

Analytical Protocol:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 50 µL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Separation:

    • Column: A HILIC column (e.g., SeQuant ZIC-HILIC) is recommended for the separation of these polar analytes.

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Gradient: A gradient from high to low organic content (e.g., 90% B to 50% B) will effectively separate the nucleotides.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.

  • Data Analysis:

    • Integrate the peak areas for each metabolite at every time point.

    • Normalize the data to cell number or total protein content for each sample.

Data Interpretation and Troubleshooting

  • Successful Tracing: A time-dependent increase in the signal for 9-Me-IMP and its downstream metabolites indicates active purine salvage.

  • No Tracer Incorporation: This may suggest low or absent HGPRT activity in the chosen cell line, suboptimal tracer concentration, or issues with the extraction or analytical method.

  • Cell Viability Issues: If cytotoxicity is observed, the concentration of this compound should be lowered.

Conclusion

This compound serves as a robust and specific tracer for investigating the purine salvage pathway in cell culture. The protocols outlined in this application note provide a comprehensive framework for designing and executing these experiments. The ability to specifically track the metabolic fate of this hypoxanthine analog offers a powerful tool for understanding the role of purine metabolism in various physiological and pathological states, and for the development of novel therapeutic strategies targeting this pathway.

References

  • Hu, C. W., Chen, C. M., Ho, H. H., & Chao, M. R. (2012). Simultaneous quantification of methylated purines in DNA by isotope dilution LC-MS/MS coupled with automated solid-phase extraction. Analytical and Bioanalytical Chemistry, 402(2), 955–964. [Link]

  • Rabinowitz, J. D., & Purdy, J. G. (2009). Metabolomics and isotope tracing. Cell, 136(5), 791–795. [Link]

  • Klingenberg, M. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. Science, 368(6488), 284-290. [Link]

  • Citterio, D., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS One, 14(2), e0212429. [Link]

  • D'Agnano, I., et al. (2021). Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer. International Journal of Molecular Sciences, 22(12), 6543. [Link]

  • Ashihara, H., et al. (2018). Purine salvage in plants. Phytochemistry, 147, 1-11. [Link]

  • Véliz, E. A., et al. (2016). Plasma Hypoxanthine-Guanine Phosphoribosyl Transferase Activity in Bottlenose Dolphins Contributes to Avoiding Accumulation of Non-recyclable Purines. Frontiers in Physiology, 7, 223. [Link]

  • Queen, A., et al. (2019). Purine Salvage Pathways in the Intraerythrocytic Malaria Parasite Plasmodium falciparum. Microbiology and Molecular Biology Reviews, 83(4), e00028-19. [Link]

  • D'Agnano, I., et al. (2021). Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of hypoxanthine during refrigerated storage. Haematologica, 106(1), 135-147. [Link]

Sources

Application Notes and Protocols for Pharmacokinetic Studies of 9-Methylhypoxanthine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacokinetic Profile of 9-Methylhypoxanthine

This compound, a purine derivative, belongs to the vast family of methylxanthines, which includes well-known compounds like caffeine and theophylline. These molecules are of significant interest in pharmacology due to their diverse physiological effects. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is fundamental to evaluating its therapeutic potential and safety profile. Pharmacokinetic (PK) studies in animal models provide the initial, crucial insights into how a compound behaves within a living system, guiding further preclinical and clinical development.[1][2]

While extensive pharmacokinetic data exists for many common methylxanthines, specific and detailed studies on this compound are not widely published. Therefore, this guide is structured to provide a robust framework for conducting such studies, leveraging established methodologies for structurally similar compounds, such as 7-methylxanthine, and state-of-the-art bioanalytical techniques.[3][4] The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Predicted Metabolic Pathways of this compound

The metabolism of methylxanthines is predominantly hepatic, involving a suite of cytochrome P450 (CYP) enzymes and other metabolic pathways.[5] Based on the known metabolic fate of other methylxanthines and hypoxanthine, the metabolism of this compound in a rat model is anticipated to proceed through several key reactions:

  • Oxidation: The primary route of metabolism for many purine derivatives is oxidation, catalyzed by xanthine oxidase. This would convert this compound to 9-Methylxanthine and subsequently to 9-Methyluric acid.

  • Demethylation: Removal of the methyl group at the N9 position would yield hypoxanthine, which then enters the endogenous purine metabolism pathway, being converted to xanthine and uric acid.

  • Hydroxylation: While less common for the xanthine core itself, hydroxylation of the methyl group could potentially occur.

These predicted pathways are crucial for identifying potential metabolites during bioanalysis and for understanding the overall clearance mechanism of the compound.

Predicted Metabolic Pathway of this compound M0 This compound M1 9-Methylxanthine M0->M1 Xanthine Oxidase M3 Hypoxanthine M0->M3 N-Demethylation (CYP Enzymes) M2 9-Methyluric Acid M1->M2 Xanthine Oxidase M4 Xanthine M3->M4 Xanthine Oxidase M5 Uric Acid M4->M5 Xanthine Oxidase

Caption: Predicted metabolic pathways of this compound in a mammalian system.

Part 1: In Vivo Pharmacokinetic Study Protocol

This protocol details a single-dose pharmacokinetic study of this compound in Sprague-Dawley rats, a commonly used model for such investigations.[3][4] The objective is to determine key pharmacokinetic parameters following intravenous and oral administration.

Experimental Design
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Acclimatize animals for at least 3 days prior to the study.

  • Groups:

    • Group 1: Intravenous (IV) administration (n=4-6 rats).

    • Group 2: Oral (PO) gavage administration (n=4-6 rats).

Dosing and Sample Collection

Materials:

  • This compound

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)

  • Syringes and needles for IV and PO administration

  • Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)

  • Anesthesia (e.g., isoflurane) for blood collection from certain sites if necessary

  • Cannulas for serial blood sampling (optional, but recommended)

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose (e.g., 5-10 mg/kg) and the average weight of the animals.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Administration:

    • IV Group: Administer the dose via the tail vein.

    • PO Group: Administer the dose using an oral gavage needle.

  • Blood Sampling: Collect blood samples (approximately 100-150 µL) at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Blood can be collected via a cannulated vessel or from the saphenous vein.

  • Sample Processing:

    • Immediately place the collected blood into the anticoagulant-coated tubes.

    • Centrifuge the tubes at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until bioanalysis.

Experimental Workflow for In Vivo PK Study start Animal Acclimatization dosing Dosing (IV or PO) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing storage Storage at -80°C processing->storage analysis Bioanalysis (LC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis

Caption: A typical workflow for a preclinical pharmacokinetic study.[6]

Part 2: Bioanalytical Protocol for this compound Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the accurate quantification of this compound in plasma.[7][8]

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled this compound or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions
  • HPLC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both this compound and the internal standard. These transitions need to be optimized for the specific instrument.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Part 3: Pharmacokinetic Data Analysis

Once the plasma concentrations of this compound are determined at each time point, pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA) with appropriate software.[6][9][10]

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC0-t Area under the plasma concentration-time curve from time zero to the last measurable concentration
AUC0-inf Area under the plasma concentration-time curve from time zero to infinity
t1/2 Terminal half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated from IV and PO data)
Data Interpretation

The calculated parameters will provide a comprehensive understanding of the pharmacokinetic profile of this compound. For example:

  • A short t1/2 and high CL would suggest rapid elimination.

  • A high Vd would indicate extensive distribution into tissues.

  • The F% value will determine the fraction of the orally administered dose that reaches systemic circulation.

For context, a study on the structurally similar 7-methylxanthine in Sprague-Dawley rats at a 30 mg/kg oral dose reported a Tmax of 30 minutes, a Cmax of approximately 30 µM, and a terminal half-life of about 1.4 hours.[3][4] These values can serve as a preliminary benchmark for what might be observed with this compound, although direct experimentation is essential.

Conclusion

This guide provides a detailed framework for conducting robust pharmacokinetic studies of this compound in animal models. By following these protocols, researchers can generate high-quality data to elucidate the ADME properties of this compound. The combination of a well-designed in vivo study, a validated and sensitive bioanalytical method, and appropriate pharmacokinetic data analysis is critical for advancing the understanding of this compound and its potential as a therapeutic agent.

References

  • Carrillo, J. A., & Benitez, J. (2000). Clinically significant pharmacokinetic interactions between dietary caffeine and medications. Clinical Pharmacokinetics, 39(2), 127–153. [Link]

  • García-Gimeno, M. A., et al. (2021). Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. Pharmaceuticals, 14(7), 635. [Link]

  • González-Domínguez, R., et al. (2015). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Spectroscopy, 30(11), 30-36. [Link]

  • Excelra. (2022). Optimizing Preclinical Toxicology Data Analysis. [Link]

  • Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. [Link]

  • Biotrial. (n.d.). Preclinical Services: PK Studies. [Link]

  • Medicover. (n.d.). The Role of Clinical Pharmacokinetics Analysis in Clinical Trials. [Link]

  • Lozano, A., et al. (2013). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC-MS-MS. ResearchGate. [Link]

  • Kocz-Wieczorek, A., et al. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. International Journal of Molecular Sciences, 23(10), 5698. [Link]

  • Allucent. (n.d.). The Role of Pre-Clinical Pharmacokinetics in Early Drug Development. [Link]

  • Simmonds, H. A., et al. (1974). The pig as an animal model for purine metabolic studies. Advances in Experimental Medicine and Biology, 41, 691-692. [Link]

  • Morisaki, T. (2003). [Animal models for abnormal purine metabolism]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 61 Suppl 1, 482–486. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. Handbook of Experimental Pharmacology, (200), 33–91. [Link]

  • Arnaud, M. J. (2011). Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man. OUCI. [Link]

  • Kaur, T., et al. (2021). Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia. Drug and Chemical Toxicology, 44(6), 575–584. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 9-Methylhypoxanthine in Solution and Storage Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Methylhypoxanthine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and stability of this compound in experimental settings. As your partner in research, we aim to equip you with the necessary information to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability and handling of this compound.

Q1: How should solid this compound be stored?

A1: Solid this compound is expected to be stable under standard ambient conditions. For optimal long-term stability, it is recommended to store the solid compound in a tightly sealed container in a cool, dry place, protected from light.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: While specific solubility data for this compound is not extensively published, purine analogs are often soluble in dimethyl sulfoxide (DMSO) for preparing concentrated stock solutions. For aqueous buffers, the solubility may be limited and pH-dependent. It is advisable to perform a small-scale solubility test in your desired solvent before preparing a large stock.

Q3: How should I store this compound stock solutions?

A3: For optimal stability, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C. When thawing for use, bring the solution to room temperature and vortex gently to ensure homogeneity.[1]

Q4: Are there any visual signs of this compound degradation?

A4: Visual signs of degradation in solid form are unlikely unless there is significant contamination. In solution, degradation may not always be visually apparent. However, any unexplained color change, precipitation, or cloudiness in a solution that was previously clear could indicate degradation or solubility issues.

Q5: What are the general handling precautions for this compound?

A5: As with any chemical, it is important to handle this compound in accordance with good laboratory practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves, and a lab coat. Ensure adequate ventilation to minimize inhalation of any dust.

Troubleshooting Guide: Ensuring the Stability of this compound in Your Experiments

Inconsistent or unexpected experimental results can often be traced back to the stability of the compounds being used. This guide provides a deeper dive into the factors affecting the stability of this compound and how to troubleshoot potential issues.

Key Factors Influencing the Stability of this compound in Solution

The stability of a compound in solution is influenced by several environmental factors.[2] Understanding these can help in designing robust experiments.

  • pH: The pH of the solution can significantly impact the stability of purine analogs. Both acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions. For related methylxanthines, degradation rates are often pH-dependent, with maximal stability typically observed in the neutral pH range.[3]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[2] While some purine analogs like theophylline have shown remarkable stability even at room temperature for extended periods, it is a good practice to store solutions at lower temperatures to minimize degradation.[4][5]

  • Light: Exposure to UV or even ambient light can induce photodegradation in some molecules.[2] To mitigate this, it is recommended to store solutions in amber vials or protect them from light.

  • Solvent: The choice of solvent can influence stability. While DMSO is a common choice for stock solutions, its presence in final aqueous dilutions should be minimized as it can affect the solubility and stability of the compound.

Experimental Protocol: A Practical Approach to Assessing this compound Stability

Due to the limited published stability data for this compound, it is prudent to perform a forced degradation study to understand its stability under your specific experimental conditions.[6][7] This study will help you establish appropriate storage and handling procedures.

Objective: To determine the stability of this compound in your experimental buffer(s) under different storage conditions.

Materials:

  • This compound

  • Your experimental buffer(s) (e.g., PBS, cell culture media)

  • Acidic buffer (e.g., 0.1 M HCl)

  • Basic buffer (e.g., 0.1 M NaOH)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare Test Solutions: Dilute the stock solution to your final working concentration in each of the following:

    • Your experimental buffer(s)

    • Acidic buffer

    • Basic buffer

  • Establish Time Points: Aliquot each test solution for analysis at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Apply Stress Conditions: Store the aliquots under the following conditions:

    • Refrigerated (2-8°C)

    • Room temperature (~25°C)

    • Elevated temperature (e.g., 40°C)

    • Exposed to ambient light at room temperature

  • Analyze Samples by HPLC: At each time point, analyze the corresponding aliquots using a suitable HPLC method. A general method for methylated purines can be adapted:[8][9]

    • Column: C18, 5 µm particle size

    • Mobile Phase: A gradient of a weak acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV at an appropriate wavelength (e.g., around 270 nm, to be confirmed by a UV scan of this compound).

    • Injection Volume: 10-20 µL

  • Analyze the Data:

    • At time 0, you should observe a single, sharp peak for this compound. Note its retention time and peak area.

    • At subsequent time points, compare the chromatograms to the time 0 sample.

    • Degradation is indicated by:

      • A decrease in the peak area of the this compound peak.

      • The appearance of new peaks, which are potential degradation products.

Data Presentation: Example Stability Data Table

ConditionTime (hours)This compound Peak Area% RemainingNew Peaks Observed (Retention Time)
Buffer A (pH 7.4), 4°C 01,000,000100%None
24995,00099.5%None
48990,00099.0%None
Buffer A (pH 7.4), 25°C 01,000,000100%None
24950,00095.0%1 (3.2 min)
48900,00090.0%1 (3.2 min)
0.1 M HCl, 40°C 01,000,000100%None
8500,00050.0%2 (2.8 min, 4.1 min)
Troubleshooting Common Stability-Related Issues
IssuePotential CauseRecommended Solution
Precipitation in aqueous solution The concentration of this compound exceeds its solubility in the aqueous buffer.- Reduce the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a level that affects your experimental system (typically <0.5%).- Adjust the pH of the buffer, as solubility can be pH-dependent.
Inconsistent experimental results The compound may be degrading in solution during the course of the experiment.- Prepare fresh solutions for each experiment.- Store working solutions on ice during the experiment.- Perform a stability study (as described above) to determine the stability window of the compound in your experimental conditions.
Appearance of unexpected peaks in HPLC analysis These could be degradation products of this compound.- Compare the chromatogram of a freshly prepared solution with an aged one to confirm if the new peaks are due to degradation.- If degradation is confirmed, adjust storage conditions (e.g., lower temperature, protect from light) to improve stability.

Visualizations

Workflow for Preparation and Storage of this compound Solutions

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) to make a concentrated stock solution weigh->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store Store at -20°C or -80°C, protected from light aliquot->store thaw Thaw an aliquot at room temperature store->thaw dilute Dilute to final working concentration in experimental buffer thaw->dilute use Use immediately in experiment dilute->use

Caption: Recommended workflow for preparing and storing this compound solutions.

Troubleshooting Decision Tree for Stability Issues

G start Inconsistent or unexpected experimental results? check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution and repeat the experiment. check_solution->prepare_fresh No check_storage How was the stock solution stored? check_solution->check_storage Yes improper_storage Improper storage (e.g., repeated freeze-thaw, light exposure, room temp). check_storage->improper_storage proper_storage Properly stored (aliquoted, frozen, dark). check_storage->proper_storage aliquot_store Aliquot stock solutions and store at -20°C or -80°C, protected from light. improper_storage->aliquot_store perform_stability Perform a stability study in your experimental buffer and conditions. proper_storage->perform_stability

Caption: A decision tree to troubleshoot potential stability issues with this compound.

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Technical Support Center: Troubleshooting Interferences in 9-Methylhypoxanthine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 9-Methylhypoxanthine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common interferences encountered during experimental analysis. As your virtual application scientist, I will provide in-depth, field-proven insights to ensure the accuracy and reliability of your data. This resource is structured in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices and providing validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is divided into sections based on the type of interference and the analytical technique employed.

Section 1: Chromatographic Interferences (HPLC-UV & LC-MS)

Chromatographic separation is the foundation of accurate quantification. Issues here will invariably compromise your final results.

FAQ 1: Why is my this compound peak showing poor shape (e.g., tailing, fronting, or splitting)?

Abnormal peak shapes are a clear indicator of underlying issues in your chromatographic system or method.[1] A symmetrical, Gaussian peak is ideal; deviations suggest that the analyte is interacting with the system in unintended ways.[2]

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: This is a primary cause of peak tailing for basic compounds like purines.[2] Residual, ionized silanol groups (-Si-O⁻) on the silica stationary phase can interact strongly with your analyte.

    • Solution: Operate your mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[3] Additionally, increasing the buffer concentration in the mobile phase can help mask these interactions.[2] Using a modern, high-purity, or end-capped column can also significantly reduce these effects.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing, or fronting peaks.

    • Solution: Dilute your sample and reinject.[2] If this resolves the issue, you have confirmed column overload. Consider using a column with a higher capacity or reducing the injection volume.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion, especially for early-eluting peaks.[5]

    • Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase.[5] If this is not feasible, ensure the injection solvent is weaker than the mobile phase.

  • System Dead Volume: Excessive volume in tubing connections, fittings, or between the column and detector can cause band broadening and peak tailing.[1][2]

    • Solution: Ensure all fittings are properly connected and use tubing with appropriate, minimal lengths and internal diameters.[2]

  • Column Degradation: A void at the column inlet or a blocked frit can cause split or tailing peaks.[1][2] This can be caused by pressure shocks or particulate matter from unfiltered samples.

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit).[1] If the problem persists, the column may have reached the end of its lifespan and needs replacement. Using a guard column and in-line filters can prevent this.[2]

Troubleshooting Workflow for Abnormal Peak Shapes

G start Abnormal Peak Shape Observed q1 Do all peaks show tailing? start->q1 a1_yes Column Overload Likely. Dilute sample and reinject. q1->a1_yes Yes q2 Is the peak tailing? q1->q2 No end_node Peak Shape Improved a1_yes->end_node a2_yes Potential Silanol Interactions. Adjust mobile phase pH (<3) or use end-capped column. q2->a2_yes Yes q3 Is the peak split or shouldered? q2->q3 No a2_yes->end_node a3_yes Column Void or Blocked Frit. Check guard column, backflush, or replace column. q3->a3_yes Yes q4 Is the peak broad? q3->q4 No a3_yes->end_node a4_yes Dead Volume or Solvent Mismatch. Check fittings and tubing. Inject in mobile phase. q4->a4_yes Yes q4->end_node No, consult specialist a4_yes->end_node

FAQ 2: I'm seeing multiple, poorly resolved peaks. How can I identify and separate them?

This is a critical issue, as co-elution makes accurate quantification impossible. The most likely culprits are structurally similar compounds that are endogenously present in your sample.

Likely Interferents:

  • Structural Isomers: this compound has several isomers, including 1-, 3-, and 7-Methylhypoxanthine.[6] These compounds have the exact same mass and similar chemical properties, making them challenging to separate chromatographically and indistinguishable by low-resolution mass spectrometry.

  • Related Purines: Hypoxanthine and Xanthine are metabolic precursors and are often present in biological fluids at significant concentrations.[4][7][8][9] Their similar purine structure can lead to co-elution.

Table 1: Properties of this compound and Potential Co-eluting Interferents

CompoundMolecular FormulaExact Mass (Da)Notes
This compound C₆H₆N₄O150.0542Analyte of Interest
1-MethylhypoxanthineC₆H₆N₄O150.0542Isomer, potential for strong adenosine receptor activity.[6][10]
3-MethylhypoxanthineC₆H₆N₄O150.0542Isomer, generally weak biological activity.[6]
7-MethylhypoxanthineC₆H₆N₄O150.0542Isomer, moderate biological activity.[6]
HypoxanthineC₅H₄N₄O136.0385Metabolic precursor.[8]
XanthineC₅H₄N₄O₂152.0334Metabolite of hypoxanthine.[8][11]

Resolution Strategies:

  • Optimize Mobile Phase: Systematically vary the mobile phase composition, including the organic modifier (e.g., acetonitrile vs. methanol) and pH. Fine-tuning the pH can alter the ionization state of the analytes and improve selectivity.

  • Adjust Gradient: If using a gradient, make it shallower (i.e., slow the rate of change in organic solvent percentage) around the retention time of your analyte. This increases the effective resolution in that region.

  • Change Stationary Phase: If optimization fails, the column chemistry may not be suitable. A different stationary phase can offer alternative selectivity. For instance, a polar-endcapped C18 column has been shown to yield spectrally pure peaks of hypoxanthine and xanthine, indicating its utility for separating similar purine compounds.[4]

Section 2: Mass Spectrometry-Specific Interferences

LC-MS is highly sensitive and specific, but it is not immune to interference, especially from complex biological matrices.

FAQ 3: My signal for this compound is low and variable in biological samples compared to pure standards. What is causing this?

This is a classic symptom of matrix effects , where co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins) suppress or enhance the ionization of your analyte in the MS source.[12][13][14] This is a major challenge in bioanalysis and can lead to inaccurate quantification.[15]

Diagnosing & Mitigating Matrix Effects:

  • Post-Column Infusion Test: This is the definitive method to visualize matrix effects. A solution of your analyte is continuously infused into the flow path after the LC column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[16]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., 9-(¹³C-methyl)hypoxanthine) is chemically identical to the analyte but has a different mass. It will co-elute and experience the same matrix effects as the analyte, allowing for accurate quantification based on the analyte/IS peak area ratio.[16]

  • Improve Sample Preparation: The most direct way to combat matrix effects is to remove the interfering matrix components before analysis.[12][17] A robust sample preparation workflow is crucial.

Sample Preparation Workflow to Minimize Matrix Effects

G analysis Inject into LC-MS System sample sample spike spike sample->spike ppt ppt spike->ppt lle lle spike->lle spe spe spike->spe process process ppt->process lle->process spe->process process->analysis

FAQ 4: I've confirmed my peak is pure chromatographically, but I suspect an isobaric interference. How can I resolve this?

Isobaric interference occurs when two different compounds have the same nominal mass-to-charge ratio (m/z) and are detected in the same MS channel.[18][19] This differs from isomeric interference, as the compounds are structurally distinct. This can be caused by metabolites or other endogenous compounds that happen to have the same mass as your analyte.[18][20]

Resolution Strategies:

  • Improve Chromatographic Separation: Even if peaks appear pure, there may be a subtle co-elution. Further optimization of your LC method, as described in FAQ 2, is the first step. Two-dimensional (2D)-LC can also provide the necessary resolution for particularly challenging separations.[21]

  • Utilize High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers can measure mass with very high accuracy. Isobaric compounds often have slightly different exact masses due to their different elemental compositions. HRMS can resolve these small mass differences, allowing for specific detection.[22]

  • Check for Different Product Ions: If using tandem MS (MS/MS), fragment your precursor ion and investigate the product ions. Different compounds, even if isobaric, will almost always produce a different fragmentation pattern. If you can find a unique product ion for this compound that is not present for the interferent, you can create a highly specific MRM transition.

Section 3: Sample Preparation

Effective sample preparation is not just a preliminary step; it is arguably the most critical part of the entire analytical workflow for minimizing interferences.[23]

FAQ 5: What is the best sample preparation technique for analyzing this compound in biological fluids?

The "best" method depends on your specific matrix, required sensitivity, and throughput. Here is a comparison of common techniques.[24]

Table 2: Comparison of Common Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins.Fast, simple, inexpensive.Non-selective; salts and phospholipids remain in the supernatant, leading to significant matrix effects.[17]High-throughput screening where some matrix effect can be tolerated.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Removes inorganic salts and some polar interferences.[24]Labor-intensive, uses large volumes of organic solvents, can be difficult to automate, and emulsions can form.[17][24]When salts are a major interference and SPE is not available.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the pure analyte.[17]Highly selective, effectively removes proteins, salts, and phospholipids, leading to the cleanest extracts and minimal matrix effects.[12]More expensive, requires method development.Assays requiring high sensitivity and accuracy, such as regulated bioanalysis.

Recommended Protocol: General Solid-Phase Extraction (SPE) for this compound

This is a starting point; optimization is required for your specific application.

  • Sorbent Selection: A mixed-mode or reverse-phase (e.g., C18, HLB) sorbent is a good starting point for purine-like molecules.

  • Conditioning: Wash the SPE cartridge with 1 mL of methanol.

  • Equilibration: Wash the cartridge with 1 mL of water or your initial mobile phase buffer.

  • Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with buffer) onto the cartridge.

  • Washing: Wash with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute this compound with a stronger solvent (e.g., 1 mL of methanol or acetonitrile).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your mobile phase for injection.[24]

References
  • Nowak, M. J., & Lapinski, L. (2011). UV-induced generation of rare tautomers of allopurinol and this compound — A matrix isolation FTIR study. Journal of Photochemistry and Photobiology A: Chemistry.
  • Rainville, P. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • BenchChem. (2025). Comparative analysis of "hydroxyl methyl purine-one" isomers' activity. BenchChem.
  • Gasc, H., et al. (1980). Mass fragmentographic determination of xanthine and hypoxanthine in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Xu, A., et al. (2008). Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological Matrix. Rapid Communications in Mass Spectrometry. [Link]

  • Spectroscopy Editors. (2023). Unveiling Metabolite Interference for Reliable LC–MS Targeted Metabolomics Analysis. Spectroscopy.
  • Brusius, M. (2017). Targeting Specific Matrix Interferences for Sample Preparation.
  • Sartorius. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Sartorius.
  • Stoll, D. R. (2025).
  • Rossmann, J., et al. (2015). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion.
  • Gniazdowska, E., et al. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?. Journal of Chromatography B. [Link]

  • AAT Bioquest. (2022). What kind of substances interfere with mass spectrometry analysis?.
  • Li, Y., et al. (2022). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Talanta. [Link]

  • Cell Biolabs, Inc. (n.d.). Xanthine/Hypoxanthine Assay Kit. Cell Biolabs, Inc.
  • Rosano, T. G., & Wood, M. (2016). Common Interferences in Drug Testing. Clinics in Laboratory Medicine. [Link]

  • Jones, B. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. Spectroscopy Online.
  • Hartler, J., et al. (2017). Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. Analytical Chemistry. [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Chen, L., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry. [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
  • Boulieu, R., et al. (1984). Hypoxanthine and xanthine concentrations determined by high performance liquid chromatography in biological fluids from patients with xanthinuria. Clinica Chimica Acta. [Link]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Wu, A. H. (1995). Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse. Annals of Clinical & Laboratory Science. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • Cell Biolabs, Inc. (n.d.). Xanthine/Hypoxanthine Assay Kit. Cell Biolabs, Inc.
  • Agilent. (n.d.).
  • LabRulez GCMS. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry. Thermo Fisher Scientific.
  • Patterson, S. E., et al. (1991). Measurement of hypoxanthine and xanthine in late-gestation human amniotic fluid by reversed-phase high-performance liquid chromatography with photodiode-array detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70765, 1-Methylhypoxanthine. PubChem. [Link]

  • Cooke, B. R., et al. (2022). Plasma metanephrine isobaric interference resolved using 2-dimensional hilic chromatography mass spectrometry.
  • Li, R., et al. (2020). Screening, separation, and evaluation of xanthine oxidase inhibitors from Paeonia lactiflora using chromatography combined with a multi‐mode microplate reader.
  • Li, N., et al. (2009). Determination of Hypoxanthine, Xanthine and Adenine Extracts in Four Animal Drugs by HPLC. Chinese Journal of Applied Chemistry.
  • ResearchGate. (n.d.). The statistically significant metabolites for the discrimination... | Download Scientific Diagram.
  • Chowdhury, S. K., et al. (2014). Application of HPLC to study the kinetics of a branched bi-enzyme system consisting of hypoxanthine-guanine phosphoribosyltransferase and xanthine oxidase - an important biochemical system to evaluate the efficiency of the anticancer drug 6-mercaptopurine in ALL cell line.
  • Al-Salameh, A., et al. (2019). Technical note: Discordant analytical results caused by biotin interference on Diagnostic immunoassays in a pediatric hospital.

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Technical Support Center: Optimizing 9-Methylhypoxanthine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Methylhypoxanthine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and concentration optimization of this compound in cell-based assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a methylated derivative of hypoxanthine, a naturally occurring purine. Like other methylxanthines, its primary mechanism of action is the inhibition of cyclic nucleotide phosphodiesterases (PDEs).[1] PDEs are enzymes that break down the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] By inhibiting PDEs, this compound can lead to an increase in intracellular levels of cAMP and/or cGMP, thereby modulating various downstream signaling pathways. The specific PDE family members it inhibits most potently would determine its precise cellular effects.

Q2: What is the recommended solvent for preparing a this compound stock solution? A2: For most cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is critical to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity, which can confound your experimental results.[4][5]

Q3: How should I determine the starting concentration range for my experiments? A3: The optimal concentration of this compound is highly cell-type and assay-dependent. A good starting point is to perform a broad-range dose-response experiment. We recommend a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) down to the nanomolar range. This will help identify the concentration window that elicits the desired biological response without inducing significant cytotoxicity.

Q4: Can the components of my cell culture medium interfere with the assay? A4: Yes. Standard cell culture media may contain purines like hypoxanthine, which could potentially compete with or modulate the effects of this compound.[6][7] Furthermore, components like phenol red can interfere with colorimetric assays.[8] For sensitive assays, consider using custom or phenol red-free media. Always run appropriate vehicle and media-only controls to assess background signal.

Q5: How stable is this compound in culture medium at 37°C? A5: While specific stability data for this compound is not extensively published, related small molecules can degrade in aqueous solutions over time.[4] For long-term experiments (e.g., > 24 hours), it is advisable to assess the compound's stability under your specific experimental conditions. Consider refreshing the media with a freshly prepared solution for multi-day cultures to ensure a consistent concentration.[9]

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven Cell Seeding: Pipetting errors or improper plate handling can cause cells to cluster at the edges of the well (the "edge effect").[5][8]2. Temperature Gradients: Plates not fully equilibrated to room temperature before reagent addition can cause uneven reaction rates.[8]3. Inconsistent Pipetting: Inaccurate or inconsistent liquid handling.1. Mitigate Edge Effects: Do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity buffer.[5][8] Ensure a homogenous cell suspension before and during plating.2. Equilibrate Reagents: Allow plates and all assay reagents to equilibrate to the appropriate temperature for at least 30 minutes before use.3. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use reverse pipetting for viscous solutions.
No observable effect at any concentration 1. Inactive Compound: The compound may have degraded due to improper storage or handling.2. Low Cell Permeability: The compound may not be efficiently entering the cells.[10]3. Incorrect Assay Window: The incubation time may be too short or too long to observe the desired effect.4. Cell Line Insensitivity: The chosen cell line may not express the target PDE or may lack the relevant downstream signaling pathways.1. Verify Compound Integrity: Use a fresh stock of the compound. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.2. Assess Permeability: While direct measurement is complex, if this is suspected, consider using cell lines with known differences in transporter expression.3. Optimize Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at a mid-range concentration to identify the optimal endpoint.4. Select Appropriate Cell Line: Research the expression profile of your cell line or test a panel of different cell lines.
High levels of cell death, even at low concentrations 1. Cytotoxicity of the Compound: this compound itself may be cytotoxic to the specific cell line used.[11]2. Solvent Cytotoxicity: The final DMSO concentration in the culture may be too high.3. Contamination: Mycoplasma or other microbial contamination can stress cells, making them more sensitive to treatment.1. Perform a Cytotoxicity Assay: Run a parallel assay (e.g., MTT, MTS, or RealTime-Glo™) to determine the concentration at which the compound reduces cell viability.[11][12] This distinguishes a specific biological effect from general toxicity.[13]2. Check DMSO Concentration: Ensure the final DMSO concentration is non-toxic for your cells (typically ≤ 0.5%). Run a vehicle control with the highest concentration of DMSO used.3. Test for Mycoplasma: Regularly screen cell cultures for mycoplasma contamination.
High background signal in no-cell controls 1. Compound Interference: The compound may directly react with the assay reagents (e.g., reducing MTT in a viability assay).[8]2. Media Interference: Components in the culture medium may produce a background signal.3. Compound Autoflourescence: If using a fluorescence-based assay, the compound itself may be fluorescent at the measurement wavelengths.1. Run Compound-Only Controls: Include wells with media and the compound at all concentrations but without cells. Subtract this background from your experimental wells.2. Use Phenol Red-Free Media: If using an absorbance-based assay, switch to phenol red-free medium for the duration of the assay.3. Measure Compound Spectrum: Scan the emission spectrum of the compound to check for autofluorescence.

Experimental Protocol: Concentration Optimization via Cytotoxicity Assay

This protocol describes a standard method to determine the optimal concentration range of this compound by first assessing its impact on cell viability using an MTT assay. This is a critical first step for any cell-based experiment.

Materials:

  • 96-well, clear, flat-bottom, tissue-culture treated plates

  • Cell line of interest (e.g., CHO, HEK293, HepG2)

  • Complete cell culture medium

  • This compound powder

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 100 mM). Mix thoroughly. Store aliquots at -20°C.

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.[8]

    • Perform a cell count and determine viability (should be >95%).

    • Dilute cells in complete culture medium to a final density of 5,000-10,000 cells/100 µL.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or medium to the outer wells to minimize evaporation (edge effect).[5]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution. For example, prepare 2X final concentrations to be added to the wells.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the appropriate wells. Include "vehicle control" wells (containing the highest percentage of DMSO used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[12]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Presentation & Interpretation

The results from the cytotoxicity assay can be used to generate a dose-response curve and determine the EC₅₀ (concentration that gives 50% of the maximal response) or IC₅₀ (concentration that causes 50% inhibition of viability).

Table 1: Example Data from a 48-Hour Cytotoxicity Assay

Concentration (µM)Mean Absorbance (570 nm)% Viability vs. Untreated
0 (Untreated)1.250100%
0 (Vehicle)1.24599.6%
11.23098.4%
101.20596.4%
501.15092.0%
1001.05084.0%
2500.85068.0%
5000.60048.0%
10000.35028.0%

Interpretation: Based on this example data, concentrations up to 100 µM show minimal cytotoxicity (>80% viability) and would be suitable for functional assays where cell health is paramount. Concentrations above 250 µM induce significant cell death, which could confound the results of a functional assay. The IC₅₀ is approximately 500 µM. For subsequent functional assays, a concentration range of 1-100 µM would be recommended to ensure observed effects are not artifacts of cytotoxicity.

Visualized Workflows & Pathways

To further clarify the experimental process and theoretical mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 100 mM Stock in DMSO treat Prepare Serial Dilutions & Treat Cells stock->treat cells Culture & Harvest Healthy Cells seed Seed Cells in 96-Well Plate cells->seed incubate1 Incubate 24h (Attachment) seed->incubate1 incubate1->treat incubate2 Incubate for Exposure Time (e.g., 48h) treat->incubate2 assay Perform Viability Assay (e.g., MTT) incubate2->assay read Read Plate on Spectrophotometer assay->read analyze Calculate % Viability & Determine IC50 read->analyze optimize Select Non-Toxic Concentration Range analyze->optimize

Caption: Experimental workflow for optimizing this compound concentration.

G cluster_pathway Simplified Signaling Pathway Compound This compound PDE Phosphodiesterase (PDE) e.g., PDE9 Compound->PDE Inhibits cGMP_Deg cGMP Degradation (cGMP -> GMP) PDE->cGMP_Deg cGMP Intracellular cGMP cGMP_Deg->cGMP Reduces Downstream Downstream Cellular Response (e.g., PKG activation, ion channel modulation) cGMP->Downstream Activates

Caption: Putative mechanism of action for this compound.

References

  • Spectra Research Corporation. (n.d.). Best practices for optimizing Cell Line Development processes. Retrieved from [Link]

  • Luong, H., et al. (2021). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 101-111.
  • Kearns, P. R., et al. (1993). Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. Cancer Chemotherapy and Pharmacology, 32(2), 109-114.
  • Bez, M., et al. (2023). Protocol for in vitro sonoporation validation using non-targeted microbubbles for human studies of ultrasound-mediated gene delivery. STAR Protocols, 4(4), 102690.
  • Hu, X., et al. (2004). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. Journal of Biological Chemistry, 279(13), 13068-13074.
  • Perugini, V., et al. (2022). A multistep in vitro hemocompatibility testing protocol recapitulating the foreign body reaction to nanocarriers.
  • Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2023). A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug. Molecules, 28(14), 5437.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • CHI. (2023). Cell Line Development & Cell Culture Optimization. Bioprocessing Summit. Retrieved from [Link]

  • Liu, X., et al. (2012). Insight into the roles of hypoxanthine and thymidine on cultivating antibody-producing CHO cells. Applied Microbiology and Biotechnology, 93(2), 599-607.
  • Siddiqui, M. A., et al. (2013). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods.
  • Yang, M., et al. (2015). Improving titer while maintaining quality of final formulated drug substance via optimization of CHO cell culture conditions in low-iron chemically defined media. Applied Microbiology and Biotechnology, 99(11), 4687-4699.
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  • Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, 204, 143-162.
  • Hsieh, J. H., et al. (2017). Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity pathway linkage. PLoS ONE, 12(5), e0177992.
  • Charles, C. J., et al. (2023). Combined Inhibition of Phosphodiesterase-5 and -9 in Experimental Heart Failure. JACC: Heart Failure, 11(11), 1599-1610.
  • Hadavi, R., et al. (2014). Optimization of expression yield in a stable cell line expressing a novel mutated chimeric tissue plasminogen activator. Brazilian Archives of Biology and Technology, 57(6), 929-936.
  • Leist, M., et al. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. Environmental Health Perspectives, 128(7), 77007.
  • An, Y., et al. (2012). Determination of Residual Cell Culture Media Components by MEKC.
  • Li, Y., et al. (2023). Phosphodiesterase 5 and its inhibitors with ischaemic heart disease: a Mendelian randomization analysis and a real-world study. European Journal of Preventive Cardiology, 30(15), 1629-1638.
  • Charles, C. J., et al. (2019). Hemodynamic, Hormonal, and Renal Actions of Phosphodiesterase-9 Inhibition in Experimental Heart Failure.

Sources

Technical Support Center: Protocol Refinement for 9-Methylhypoxanthine Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for enzyme kinetic assays involving 9-Methylhypoxanthine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions. Our goal is to ensure your experiments are robust, reproducible, and yield high-quality data.

Introduction to this compound in Enzyme Kinetics

This compound is a purine analog of significant interest in biochemical and pharmacological research. Due to its structural similarity to endogenous purines like hypoxanthine and guanine, it can interact with enzymes involved in purine metabolism.[1][2][3] The two primary enzymes of focus for assays involving this compound are:

  • Xanthine Oxidase (XO): This enzyme is critical in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine, and then to uric acid.[4][5] this compound can act as a substrate for XO.

  • Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides.[6][7] Analogs of hypoxanthine have been shown to be inhibitors of PNP, making this compound a potential candidate for inhibitor screening assays.[8][9]

This guide provides detailed protocols and troubleshooting advice for both types of assays.

Section 1: Xanthine Oxidase (XO) Assay with this compound as a Substrate

In this assay, the activity of Xanthine Oxidase is measured by monitoring the conversion of this compound to its oxidized product, 9-Methyluric acid. This reaction can be followed by observing the increase in absorbance at a specific UV wavelength.

Visualizing the Workflow: XO Catalysis

XO_Assay_Workflow sub This compound (Substrate) xo Xanthine Oxidase (Enzyme) sub->xo Binds to active site prod 9-Methyluric Acid (Product) xo->prod Catalyzes oxidation spec Spectrophotometer (Measure ΔAbs/min) prod->spec Absorbs UV light (e.g., ~293-305 nm)

Caption: Workflow for a direct Xanthine Oxidase assay using this compound.

Experimental Protocol: Direct Spectrophotometric XO Assay

This protocol is designed to determine the kinetic parameters of XO with this compound.

1. Reagent Preparation:

  • Assay Buffer: 50-100 mM Potassium Phosphate or Sodium Pyrophosphate buffer, pH 7.4-8.5.[10] Ensure the buffer is brought to room temperature before use.
  • This compound Stock Solution: Prepare a concentrated stock (e.g., 10-20 mM) in a suitable solvent (e.g., DMSO or 0.1 M NaOH) and dilute it in Assay Buffer to create a series of working concentrations (e.g., 1 µM to 100 µM).[10]
  • Xanthine Oxidase (XO) Enzyme: Prepare a working solution of bovine milk XO (e.g., 0.05-0.2 U/mL) in ice-cold Assay Buffer immediately before use.

2. Assay Procedure (96-well UV-transparent plate):

  • Add 180 µL of Assay Buffer containing the desired final concentration of this compound to each well. Include wells with buffer only for a blank control.
  • Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C) in the plate reader for 5 minutes.
  • Initiate the reaction by adding 20 µL of the XO enzyme solution to each well. Mix thoroughly but gently.
  • Immediately begin monitoring the increase in absorbance at ~295 nm (the peak for uric acid formation) every 20-30 seconds for 5-10 minutes.[10]
  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

3. Data Analysis:

  • Convert the rate of change in absorbance (ΔAbs/min) to concentration change (µM/min) using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient for 9-Methyluric acid.
  • Plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Troubleshooting XO Assays
ProblemPossible Cause(s)Recommended Solution(s)
No or Very Low Signal Inactive Enzyme: XO is sensitive to storage and handling.Run a positive control with the natural substrate, hypoxanthine or xanthine, to confirm enzyme activity. Aliquot enzyme upon receipt and avoid repeated freeze-thaw cycles.
Incorrect Wavelength: The product (9-Methyluric acid) may have a different λₘₐₓ than uric acid.Perform a wavelength scan (230-350 nm) on a completed reaction to determine the optimal absorbance peak for 9-Methyluric acid.
Substrate Concentration Too Low: If [S] << Kₘ, the reaction rate will be very slow.Increase the concentration range of this compound in your titration experiment.
High Background Absorbance Compound Insolubility: this compound may not be fully soluble at higher concentrations, causing light scattering.Visually inspect your stock and working solutions for precipitates. Consider adjusting the pH or adding a small percentage of a co-solvent like DMSO (ensure it doesn't inhibit the enzyme). Filter the solution if necessary.
Contaminated Reagents: Buffer components or the compound itself may absorb at the detection wavelength.Run a "no-enzyme" control for each substrate concentration. The absorbance in these wells should be stable and represent the background. Subtract this from your reaction wells.
Non-linear Progress Curve (Rapid Plateau) Substrate Depletion: The substrate is being consumed too quickly.Reduce the enzyme concentration. The initial linear phase should last for at least a few minutes to ensure accurate velocity measurement.
Substrate Inhibition: At very high concentrations, some purine analogs can inhibit the enzyme they are a substrate for.[11]Test a wider range of this compound concentrations. If the rate decreases at higher concentrations, it indicates substrate inhibition. Fit the data to a substrate inhibition model.
Inconsistent Results (Poor Reproducibility) Inaccurate Pipetting: Small volumes of concentrated enzyme are prone to error.Use calibrated pipettes. Prepare a larger volume of a master mix for substrates and add the enzyme as the final step to initiate the reaction.
Temperature Fluctuations: Enzyme activity is highly dependent on temperature.Ensure all reagents and the plate reader are properly temperature-controlled and equilibrated before starting the assay.

Section 2: Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on PNP activity. A common and reliable method is a coupled-enzyme assay where the product of the PNP reaction (hypoxanthine) is used as a substrate for a "coupling" enzyme (Xanthine Oxidase).

Visualizing the Workflow: Coupled PNP-XO Inhibition Assay

PNP_Inhibition_Workflow cluster_PNP PNP Reaction cluster_XO Coupling Reaction (Detection) Inosine Inosine (PNP Substrate) PNP PNP (Enzyme 1) Inosine->PNP Pi Phosphate (Pi) Pi->PNP Hypoxanthine Hypoxanthine (Product 1) PNP->Hypoxanthine R1P Ribose-1-Phosphate PNP->R1P Inhibitor This compound (Potential Inhibitor) Inhibitor->PNP Blocks activity XO Xanthine Oxidase (Enzyme 2) Hypoxanthine->XO UricAcid Uric Acid (Product 2) XO->UricAcid H2O2 H₂O₂ XO->H2O2 Spec Spectrophotometer (Measure ΔAbs @ 293 nm) UricAcid->Spec Signal

Caption: Coupled assay for screening PNP inhibitors like this compound.

Experimental Protocol: Coupled Assay for PNP Inhibition

This protocol is for determining the IC₅₀ value of this compound against PNP.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.[12] The phosphate is a required substrate for PNP.
  • PNP Substrate: 1 mM Inosine in Assay Buffer.
  • Coupling Enzyme: 0.2 U/mL Xanthine Oxidase (XO) in Assay Buffer.
  • PNP Enzyme: A working solution of PNP (e.g., 0.1 U/mL) in Assay Buffer.
  • Inhibitor: A serial dilution of this compound in Assay Buffer (e.g., from 1 nM to 100 µM).

2. Assay Procedure (96-well UV-transparent plate):

  • Create a master mix containing Assay Buffer, Inosine, and Xanthine Oxidase.
  • In separate wells, add:
  • 100% Activity Control: 20 µL Assay Buffer.
  • Inhibitor Wells: 20 µL of each this compound dilution.
  • No Activity Control: 20 µL Assay Buffer (PNP will be omitted later).
  • Add 160 µL of the master mix to all wells.
  • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the PNP enzyme.
  • Initiate the reaction by adding 20 µL of the PNP enzyme solution to all wells except the "No Activity Control" wells (add 20 µL of Assay Buffer to these instead).
  • Immediately monitor the increase in absorbance at 293 nm for 10-15 minutes.[6][7][13]
  • Calculate the initial reaction velocity for each well.

3. Data Analysis:

  • Normalize the reaction rates by setting the average rate of the "100% Activity Control" wells to 100% and the "No Activity Control" wells to 0%.
  • Plot the percent inhibition against the logarithm of the this compound concentration.
  • Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value.

Troubleshooting PNP Inhibition Assays
ProblemPossible Cause(s)Recommended Solution(s)
High Signal in "No PNP" Control Contaminating Enzymes: The sample or XO preparation might have endogenous PNP-like activity.This is unlikely with purified enzymes but possible with cell lysates. The control is essential to establish the true baseline.
Substrate Degradation: Inosine may be unstable in the buffer over long periods.Prepare the inosine solution fresh for each experiment.
Low Signal in "100% Activity" Control Coupling Enzyme is Rate-Limiting: The concentration of XO is insufficient to immediately convert all hypoxanthine produced by PNP.The concentration of the coupling enzyme (XO) must be high enough that the rate of the overall reaction is dependent only on the activity of the primary enzyme (PNP).[14][15] Double the XO concentration and see if the rate of the uninhibited reaction increases. If it does, the original concentration was limiting.
PNP or XO Inactivity: One or both enzymes may be inactive.Test each enzyme individually. Test PNP by another method if possible. Test XO with its direct substrate, hypoxanthine.
Inhibitor Appears More Potent Than Expected (or vice-versa) Inhibitor Solubility Issues: If the inhibitor precipitates, its effective concentration will be lower than calculated.Check the solubility of this compound in the final assay buffer concentration. Add a small, fixed percentage of DMSO to all wells (including controls) if needed.
Inhibitor Interferes with Coupling Enzyme: this compound might inhibit XO in addition to PNP.Run a control experiment to test the effect of this compound directly on the XO-catalyzed conversion of hypoxanthine to uric acid. If it inhibits XO, this assay format is not suitable, and a direct PNP assay (e.g., HPLC-based) is required.
Incorrect Buffer Choice: Tris buffers can interfere with some enzymatic reactions and should be used with caution.[16][17][18] Phosphate buffer is ideal here as it is also a substrate.Always use a phosphate-based buffer for PNP assays unless specifically testing the effect of other buffers.[12]

General FAQs and Troubleshooting Workflow

This section addresses common issues applicable to both assay types.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow Start Problem with Assay Data CheckControls Are Controls (Positive/Negative) Behaving as Expected? Start->CheckControls CheckReagents Verify Reagent Integrity: - Enzyme Activity (use standard substrate) - Compound Solubility - Buffer pH & Composition CheckControls->CheckReagents No CheckKinetics Analyze Kinetic Curve: - Is it linear? - Substrate/Product Inhibition? CheckControls->CheckKinetics Yes CheckSetup Verify Assay Setup: - Wavelength Correct? - Temperature Stable? - Pipetting Accurate? CheckReagents->CheckSetup OptimizeAssay Optimize Assay Parameters: - Titrate Enzyme Concentration - Adjust Substrate Range CheckSetup->OptimizeAssay CheckKinetics->OptimizeAssay Success Problem Resolved OptimizeAssay->Success

Caption: A systematic workflow for troubleshooting enzyme kinetic assays.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is cloudy when added to the aqueous buffer. What should I do?

  • A1: This indicates your compound is precipitating. The final concentration of DMSO in the assay should typically be kept below 1% to avoid affecting enzyme structure and activity. Try lowering the final concentration of this compound or increasing the final DMSO percentage slightly (e.g., to 2%), ensuring you run a vehicle control with the same DMSO concentration to account for any effects on the enzyme. Always add the DMSO stock to the buffer with vigorous mixing.

Q2: The absorbance of my blank wells (buffer only) is drifting during the kinetic read. Why?

  • A2: This could be due to several factors: 1) Temperature instability in the plate reader, causing condensation or changes in buffer properties. 2) The buffer itself is unstable or contaminated. 3) The microplate is not UV-transparent or is scratched. Ensure your plate reader is properly warmed up, use fresh, high-quality buffer, and use new, recommended plates for UV assays.

Q3: How do I choose the correct enzyme concentration for my assay?

  • A3: The ideal enzyme concentration results in a linear reaction rate for a reasonable period (e.g., 5-15 minutes) and a signal that is well within the linear range of your spectrophotometer (typically 0.1-1.0 absorbance units). If the reaction is too fast, dilute the enzyme. If it's too slow, increase the enzyme concentration. This often requires an initial enzyme titration experiment to determine the optimal amount.

Q4: Can I use a buffer other than phosphate for the PNP assay?

  • A4: It is not recommended for standard activity or inhibition assays. Purine Nucleoside Phosphorylase catalyzes a phosphorolysis reaction, meaning inorganic phosphate (Pi) is a required substrate.[6][19][7] Using a non-phosphate buffer would require adding a defined concentration of phosphate to the reaction, and buffers like Tris can sometimes interact with enzymes or metal ions, leading to artifacts.[18]

Q5: The UV spectrum of hypoxanthine and its derivatives can be complex. How does this affect my assay?

  • A5: The UV-Vis spectra of purines are sensitive to tautomeric forms and solvent conditions.[20][21] It is crucial to experimentally determine the λₘₐₓ for your specific product under your exact assay conditions. For the XO assay, you are measuring the appearance of 9-Methyluric acid. For the coupled PNP assay, you are measuring the appearance of uric acid. The change in absorbance (Δε) between the substrate and product at the chosen wavelength determines the sensitivity of your assay. A common wavelength for uric acid formation is 293 nm, which provides a good signal over the background from other purines.[6][13][15]

References

Technical Support Center: 9-Methylhypoxanthine Permeability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 9-Methylhypoxanthine. This resource is designed for researchers, scientists, and drug development professionals who are working with this purine analog and encountering challenges related to its cellular uptake. This compound, a derivative of hypoxanthine, is a small molecule of significant interest in various biochemical studies.[1][2] However, its inherent physicochemical properties can lead to poor cell membrane permeability, a critical hurdle for in vitro and in vivo applications.

This guide provides a structured, question-and-answer-based approach to diagnose, troubleshoot, and overcome these permeability issues. We will delve into the underlying science, provide actionable experimental protocols, and offer strategies to enhance the delivery of this compound into your target cells.

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of this compound expected to be low?

A1: The poor cell permeability of this compound stems from its physicochemical properties. Like its parent compound, hypoxanthine, it is a polar molecule.[3] Key factors contributing to its low passive diffusion across the lipid bilayer of cell membranes include:

  • Polarity: The presence of multiple nitrogen and oxygen atoms creates a high polar surface area (PSA). Molecules with high PSA have difficulty shedding their hydration shell to enter the hydrophobic membrane interior.[4]

  • Hydrogen Bonding Capacity: It has several hydrogen bond donors and acceptors, which favor interaction with water over partitioning into the lipid membrane.[4]

  • Low Lipophilicity: The octanol-water partition coefficient (logP), a measure of lipophilicity, is predicted to be low (around -0.5), indicating its preference for aqueous environments over lipid ones.[1]

These characteristics are generally predictive of poor passive membrane transport according to established principles like Lipinski's "Rule of 5".[4]

Table 1: Physicochemical Properties of Hypoxanthine Analogs
CompoundMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond DonorsHydrogen Bond Acceptors
Hypoxanthine136.11-1.123
1-Methylhypoxanthine150.14-0.313
This compound150.14-0.513

Data sourced from PubChem. Note that logP values are computationally predicted and serve as an estimate.[1][3][5]

Q2: How can I experimentally measure the permeability of my this compound batch?

A2: A tiered approach using in vitro assays is the standard method. We recommend starting with a simple, cell-free model and progressing to a more complex, cell-based model.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cost-effective first step.[6] It assesses passive diffusion across an artificial lipid membrane, giving a clear indication of the molecule's intrinsic ability to cross a lipid barrier without the complexities of cellular transporters.[7][8]

  • Caco-2 Permeability Assay: This is the gold standard for predicting oral absorption in humans.[9][10] It uses a monolayer of human intestinal cells (Caco-2) that form tight junctions and express efflux transporters.[11][12] This assay measures not only passive permeability but can also identify if the compound is a substrate for active efflux pumps (e.g., P-glycoprotein), which can actively remove the compound from the cell.[11]

See the "Experimental Protocols" section below for detailed methodologies for both assays.

Q3: My experimental results confirm poor permeability. What are the primary strategies to improve cellular uptake?

A3: There are two main avenues to explore when a compound's intrinsic permeability is low: structural modification (prodrug approach) and formulation enhancement.

  • Prodrug Strategy: This involves chemically modifying this compound into an inactive, more lipophilic derivative (a "prodrug").[13] This prodrug can cross the cell membrane more easily. Once inside the cell, it is cleaved by intracellular enzymes (like esterases) to release the active this compound.[14] A common approach is to mask polar functional groups with lipophilic moieties, such as an ester.[14][15][16]

  • Formulation Strategy: This approach doesn't alter the molecule itself but improves its delivery. This can involve using penetration enhancers or carrier systems like cyclodextrins or lipid-based nanoparticles. These carriers can encapsulate the polar drug, shuttle it across the membrane, and release it inside the cell.

Q4: Which enhancement strategy should I choose?

A4: The choice depends on your experimental goals, resources, and the specific biological system.

  • Choose the Prodrug Strategy if:

    • You require a long-term solution for in vivo studies or therapeutic development.

    • You have medicinal chemistry capabilities to synthesize and purify new chemical entities.

    • You need to bypass specific efflux transporters that may be removing your compound.[15]

  • Choose a Formulation Strategy if:

    • You need a quicker, less resource-intensive solution for in vitro experiments.

    • You want to avoid permanent chemical modification of your compound.

    • Your primary goal is to increase the local concentration of the compound at the cell surface.

Troubleshooting & Experimental Workflows

This section provides logical workflows and detailed protocols to guide your experiments.

Workflow for Addressing Poor Permeability

The following diagram outlines a systematic approach to diagnosing and solving permeability issues with this compound.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Strategy Selection start Start with this compound pampa Perform PAMPA Assay (Protocol 1) start->pampa caco2 Perform Caco-2 Assay (Protocol 2) pampa->caco2 Assess Passive Permeability pampa_ok PAMPA Result Low or High? efflux Efflux Ratio > 2? caco2->efflux  Calculate Efflux Ratio  Papp(B-A) / Papp(A-B) caco2_ok Caco-2 Result Low or High? pampa_ok->caco2_ok High strategy1 Intrinsic Poor Permeability -> Pursue Prodrug or Formulation Strategy pampa_ok->strategy1 Low caco2_ok->efflux Low strategy3 Permeability is Adequate -> Proceed with Experiment caco2_ok->strategy3 High efflux->strategy1 No strategy2 Active Efflux is the Issue -> Co-dose with Efflux Inhibitor (e.g., Verapamil) or Redesign (Prodrug) efflux->strategy2 Yes

Caption: Decision workflow for permeability assessment.

Conceptual Prodrug Strategy

This diagram illustrates how a lipophilic prodrug of this compound can enhance cell entry.

Prodrug cluster_out Extracellular Space cluster_mem Cell Membrane (Lipid Bilayer) cluster_in Intracellular Space Prodrug 9-MH-Pro (Lipophilic Prodrug) Prodrug->mem_invis Enhanced Permeation Drug_out 9-MH (Polar Drug) Drug_out->mem_invis Poor Permeation Prodrug_in 9-MH-Pro Enzyme Esterases Prodrug_in->Enzyme Cleavage Drug_in 9-MH (Active Drug) Target Intracellular Target Drug_in->Target Binding Enzyme->Drug_in

Caption: Prodrug mechanism for enhanced cell uptake.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies to provide a high-throughput assessment of passive permeability.[6][7]

Objective: To determine the apparent permeability coefficient (Papp) of this compound via passive diffusion.

Materials:

  • 96-well PAMPA "sandwich" plate system (Donor and Acceptor plates)

  • Lecithin in dodecane solution (e.g., 4% w/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test Compound Stock: 10 mM this compound in DMSO

  • Control Compounds (e.g., Atenolol - low perm, Antipyrine - high perm)

  • Plate reader or LC-MS for quantification

Methodology:

  • Prepare Solutions:

    • Acceptor Solution: PBS (pH 7.4) with 5% DMSO.

    • Donor Solution: Dilute the 10 mM stock of this compound and controls to a final concentration of 100 µM in PBS (pH 7.4). The final DMSO concentration should be consistent with the acceptor solution.[17]

  • Coat Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the Donor plate. Be cautious not to puncture the membrane.[18]

  • Assemble Plate:

    • Add 300 µL of Acceptor Solution to each well of the Acceptor plate.[6]

    • Carefully place the lipid-coated Donor plate on top of the Acceptor plate.

  • Start Assay: Add 200 µL of the Donor Solution (containing the test compound or controls) to each well of the Donor plate.[18]

  • Incubation: Cover the plate assembly and incubate at room temperature for 16-18 hours with gentle shaking.[18]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or LC-MS for higher sensitivity).

  • Calculate Papp: The apparent permeability (Papp) is calculated using the following formula: Papp = [-ln(1 - CA/Cequ)] * (VD * VA) / ((VD + VA) * Area * Time)

    • Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a framework for assessing permeability across a biological monolayer, including active transport phenomena.[9][19]

Objective: To determine the bidirectional permeability (A-B and B-A) of this compound across a Caco-2 cell monolayer and calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)

  • Lucifer Yellow dye for monolayer integrity check

  • Test Compound Dosing Solution: 10 µM this compound in transport buffer.[10]

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto Transwell® inserts at an appropriate density.

    • Culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[12]

  • Monolayer Integrity Check:

    • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be ≥200 Ω·cm² to confirm tight junction integrity.[11][19]

    • Alternatively, perform a Lucifer Yellow rejection assay; permeability should be low.[11]

  • Permeability Assay (Bidirectional):

    • Wash the monolayers gently with pre-warmed (37°C) transport buffer.

    • Apical-to-Basolateral (A-B) Transport:

      • Add the dosing solution to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral-to-Apical (B-A) Transport:

      • Add the dosing solution to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), typically with gentle shaking.[10]

  • Sampling & Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

    • Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Calculations:

    • Calculate the Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

      • An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[11][12]

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Pardridge, W. M. (2012). Prodrug Approaches for CNS Delivery. Neuron, 76(3), 485-497. Available at: [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0). Retrieved from [Link]

  • Hewitt, W. M., et al. (2017). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Organic Letters, 19(8), 2106-2109. Available at: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13540, this compound. Retrieved from [Link]

  • Lin, Y., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Angewandte Chemie International Edition, 58(22), 7294-7325. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Järvinen, T., et al. (2020). Prodrugs and their activation mechanisms for brain drug delivery. European Journal of Pharmaceutical Sciences, 142, 105138. Available at: [Link]

  • DNAmod. (n.d.). This compound. Retrieved from [Link]

  • Di, L. (2022). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 14(3), 555. Available at: [Link]

  • Al-Majed, A. A., et al. (2020). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 25(16), 3729. Available at: [Link]

  • Rautio, J., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 15(10), 957-966. Available at: [Link]

  • Jarman, P. J., et al. (2018). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. Coordination Chemistry Reviews, 362, 114-135. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 790, Hypoxanthine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70765, 1-Methylhypoxanthine. Retrieved from [Link]

  • Tóth, K., et al. (2013). Detection of methylated Septin 9 in tissue and plasma of colorectal patients with neoplasia and the relationship to the amount of circulating cell-free DNA. BMC Cancer, 13, 525. Available at: [Link]

  • Dragonieri, S., et al. (2017). Headspace analysis of mesothelioma cell lines differentiates biphasic and epithelioid sub-types. Journal of Breath Research, 11(3), 036009. Available at: [Link]

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Technical Support Center: Minimizing Batch-to-Batch Variability of Synthetic 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 9-Methylhypoxanthine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the technical knowledge to minimize batch-to-batch variability and ensure the consistent production of high-purity this compound for your research and development needs.

Introduction

This compound is a crucial purine derivative with significant applications in biomedical research and as a key intermediate in the synthesis of various therapeutic agents.[1] Achieving consistent quality and purity across different synthetic batches is paramount for reliable experimental outcomes and successful drug development campaigns. Batch-to-batch variability can arise from several factors, including the purity of starting materials, subtle shifts in reaction conditions, and the effectiveness of purification methods. This guide will provide a comprehensive framework for understanding and controlling these variables.

The primary challenge in the synthesis of this compound is controlling the regioselectivity of the methylation reaction of hypoxanthine. Hypoxanthine possesses multiple nucleophilic nitrogen atoms, leading to the potential formation of several isomers, most notably the desired N9-methylated product and the common N7-methylated impurity. The ratio of these isomers can be highly sensitive to the reaction conditions, making it a critical area of focus for minimizing variability.

Critical Quality Attributes (CQAs) for this compound

To ensure consistent product quality, it is essential to define and monitor the Critical Quality Attributes (CQAs) of this compound.[2][3][4][5][6] CQAs are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality.

CQATargetAnalytical Method
Identity Confirmed structure of this compound¹H NMR, ¹³C NMR, MS
Purity ≥ 99.0%HPLC/UPLC
Isomeric Purity N7-isomer ≤ 0.15%HPLC/UPLC
Residual Solvents Within ICH limitsGC-HS
Appearance White to off-white crystalline solidVisual Inspection

Synthetic Pathway and Potential for Variability

The most common route for the synthesis of this compound is the direct methylation of hypoxanthine. However, this seemingly straightforward reaction is complicated by the potential for methylation at different nitrogen atoms of the purine ring.

Hypoxanthine Hypoxanthine Reaction_Node N-Alkylation Hypoxanthine->Reaction_Node Methylating_Agent Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) Methylating_Agent->Reaction_Node Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Node Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Node N9_Methylhypoxanthine This compound (Desired Product) Reaction_Node->N9_Methylhypoxanthine Major Pathway N7_Methylhypoxanthine 7-Methylhypoxanthine (Major Impurity) Reaction_Node->N7_Methylhypoxanthine Competing Pathway Other_Isomers Other Isomers (N1, N3, O⁶-methylation) Reaction_Node->Other_Isomers Minor Side Reactions Start High N7-Isomer Content Detected Check_Base Review Base and Solvent System Start->Check_Base Check_Temp Evaluate Reaction Temperature Check_Base->Check_Temp Optimal Solution_Base Switch to a Stronger, Non-nucleophilic Base (e.g., NaH) Use a Polar Aprotic Solvent (e.g., DMF) Check_Base->Solution_Base Suboptimal Combination Check_Addition Assess Order of Reagent Addition Check_Temp->Check_Addition Optimized Solution_Temp Optimize Temperature: - Lower temperature to favor N9 - Monitor reaction rate Check_Temp->Solution_Temp Not Optimized Solution_Addition Pre-form Hypoxanthine Salt Slowly Add Methylating Agent Check_Addition->Solution_Addition Not Optimized End Consistent N9-Selectivity Achieved Check_Addition->End Optimized Solution_Base->Check_Temp Solution_Temp->Check_Addition Solution_Addition->End

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Validation & Comparative

A Tale of Two Purines: 9-Methylhypoxanthine vs. Hypoxanthine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of purine metabolism and signaling, even the smallest molecular modification can lead to profound differences in biological activity. This guide provides an in-depth comparison of hypoxanthine, a central metabolite in purine pathways, and its synthetic derivative, 9-Methylhypoxanthine. While structurally similar, the addition of a single methyl group at the 9-position dramatically alters the molecule's interaction with key enzymes and its overall biological profile. Understanding these differences is critical for researchers designing experiments, interpreting data, and developing novel therapeutics targeting purine metabolism.

At a Glance: Key Physicochemical and Biological Distinctions

PropertyHypoxanthineThis compoundRationale for Difference
Molecular Formula C₅H₄N₄OC₆H₆N₄OAddition of a methyl group (CH₃)[1].
Molecular Weight 136.11 g/mol [2]150.14 g/mol [1]Increased mass due to the methyl group.
Water Solubility ~700 mg/L at 23°C[2]Likely lowerThe addition of a nonpolar methyl group is expected to decrease solubility in polar solvents like water.
Biological Role Key intermediate in purine metabolism, substrate for xanthine oxidase and HGPRT.[1][2][3][4]Primarily a synthetic compound for research; not a natural metabolite.Hypoxanthine is a naturally occurring purine derivative[3].
Substrate for HGPRT YesNo (Predicted)The N9 position is the site of phosphoribosylation by HGPRT; methylation at this site blocks this reaction[5][6].
Substrate for Xanthine Oxidase YesUnlikely to be a good substrate; may act as an inhibitor[3][7].The N9 position is involved in substrate binding and orientation in the active site.
Adenosine Receptor Activity NonePotential weak antagonist (Inferred)Methylated purines like caffeine and theophylline are adenosine receptor antagonists[8].

The Decisive Role of N9-Methylation: A Structural Perspective

The fundamental differences in the biological activities of hypoxanthine and this compound stem from the methylation at the N9 position of the purine ring.

G cluster_0 Hypoxanthine cluster_1 This compound Hypoxanthine N9_H N9-H Methylhypoxanthine N9_CH3 N9-CH3

Figure 1. Structural comparison of Hypoxanthine and this compound, highlighting the critical N9 position.

In hypoxanthine, the hydrogen atom at the N9 position is crucial for its role as a substrate in the purine salvage pathway. The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the N9 position of hypoxanthine, forming inosine monophosphate (IMP)[6][9]. The bulky methyl group in this compound sterically hinders and electronically alters this position, preventing it from being recognized and processed by HGPRT.

Performance in Key Biological Assays: A Comparative Analysis

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay

Hypoxanthine: As a natural substrate, hypoxanthine is readily converted to IMP by HGPRT. This reaction is fundamental to the purine salvage pathway, allowing cells to recycle purine bases and conserve energy[2][4]. A deficiency in HGPRT activity leads to the accumulation of hypoxanthine and its subsequent conversion to uric acid, causing conditions like Lesch-Nyhan syndrome and gout[1][4][10].

This compound: Due to the blockage of the N9 position, this compound is not expected to be a substrate for HGPRT. Instead, it may act as a competitive inhibitor, binding to the active site but not undergoing the phosphoribosylation reaction. This inhibitory potential, however, would require experimental validation.

Experimental Protocol: HGPRT Activity Assay

This protocol describes a common method to measure HGPRT activity, which can be adapted to test the inhibitory potential of this compound.

G start Start: Prepare Cell Lysate reagents Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - MgCl₂ - PRPP - [¹⁴C]-Hypoxanthine start->reagents incubation Incubate at 37°C reagents->incubation stop Stop Reaction (e.g., with EDTA) incubation->stop separation Separate Products and Substrates (e.g., TLC or HPLC) stop->separation quantify Quantify [¹⁴C]-IMP separation->quantify end End: Calculate HGPRT Activity quantify->end

Figure 2. Workflow for a typical HGPRT activity assay.

Step-by-Step Methodology:

  • Prepare Cell Lysates: Obtain cell lysates from a suitable source (e.g., erythrocytes, cultured fibroblasts) known to express HGPRT.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.4), MgCl₂, PRPP, and a radiolabeled substrate such as [¹⁴C]-hypoxanthine.

  • Initiate Reaction: Add the cell lysate to the reaction mixture to start the enzymatic reaction. To test for inhibition, pre-incubate the lysate with varying concentrations of this compound before adding the radiolabeled hypoxanthine.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a solution of EDTA or by heating.

  • Separation: Separate the product ([¹⁴C]-IMP) from the unreacted substrate ([¹⁴C]-hypoxanthine) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of [¹⁴C]-IMP formed using a scintillation counter or other appropriate detector.

  • Calculate Activity: Express HGPRT activity as the amount of product formed per unit of time per amount of protein in the lysate.

Xanthine Oxidase (XO) Activity Assay

Hypoxanthine: Hypoxanthine is a direct substrate for xanthine oxidase, which catalyzes its oxidation to xanthine and subsequently to uric acid. This is a key step in the purine degradation pathway[3][11]. The activity of xanthine oxidase is a common measure of purine catabolism and oxidative stress, as the reaction produces reactive oxygen species (ROS)[3].

This compound: The N9 position of purines is known to be involved in the binding and orientation of substrates within the active site of xanthine oxidase. While direct experimental data is lacking, the methylation at this position in this compound likely hinders its ability to act as a substrate. It may, however, function as an inhibitor of the enzyme[7].

Experimental Protocol: Xanthine Oxidase Activity Assay

This spectrophotometric assay is widely used to measure xanthine oxidase activity and can be adapted to screen for inhibitors like this compound.

G start Start: Prepare Reaction Components reagents Prepare Reaction Mixture: - Buffer (e.g., Phosphate buffer) - Xanthine Oxidase Enzyme - Substrate (Hypoxanthine) start->reagents spectro Measure Absorbance at 295 nm (Formation of Uric Acid) reagents->spectro kinetics Monitor Absorbance Change Over Time spectro->kinetics end End: Calculate Enzyme Activity kinetics->end

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A Comparative Analysis of 9-Methylhypoxanthine and Caffeine's Effects on Cellular Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of small molecules on cellular behavior is paramount. This guide provides a comparative analysis of two structurally related purine alkaloids: 9-Methylhypoxanthine and the widely studied compound, caffeine. While caffeine's cellular impact is well-documented, this compound remains a less-explored molecule. This guide will synthesize the existing experimental data for both compounds, highlighting their known mechanisms and effects on critical cellular processes such as proliferation, apoptosis, and cell cycle progression. Where direct comparative data is lacking for this compound, we will draw upon the broader understanding of methylxanthines to provide a scientifically grounded perspective.

Introduction to the Molecules

Caffeine (1,3,7-trimethylxanthine) is a well-known central nervous system stimulant and a member of the methylxanthine class of compounds. Its effects on cellular signaling have been extensively studied. This compound, a metabolite of caffeine, shares the core xanthine structure but with a different methylation pattern. This structural variance is key to their differential interactions with cellular targets and subsequent biological activities.

Mechanisms of Action: A Tale of Two Methylxanthines

The primary mechanisms through which methylxanthines like caffeine exert their effects are by acting as antagonists of adenosine receptors and as inhibitors of phosphodiesterases (PDEs).[1]

Caffeine's Dual-Pronged Approach:

  • Adenosine Receptor Antagonism: Adenosine, a nucleoside that promotes cell relaxation and sleepiness, binds to specific receptors (A1, A2A, A2B, and A3).[2] Caffeine's structural similarity to adenosine allows it to bind to these receptors without activating them, thereby blocking adenosine's effects and leading to increased neuronal activity.

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in cellular signaling. By inhibiting PDEs, caffeine increases intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects.[3]

This compound's Presumed Mechanisms:

Direct experimental data on the specific receptor binding affinities and PDE inhibition profile of this compound is limited. However, based on its structural similarity to other methylxanthines, it is hypothesized to also function as an adenosine receptor antagonist and a phosphodiesterase inhibitor. The degree of methylation and the position of the methyl group are known to influence the potency and selectivity of these interactions. For instance, substitution at the N7 and N9 positions can affect adenosine receptor affinity.[4] Further research is necessary to fully elucidate the specific molecular targets of this compound.

Comparative Effects on Cellular Processes

A comprehensive understanding of a compound's cellular effects requires examining its impact on cell viability, apoptosis (programmed cell death), and cell cycle regulation.

Cell Viability and Cytotoxicity

Caffeine: The effect of caffeine on cell viability is highly dependent on its concentration and the cell type.

  • Low to moderate concentrations (µM range): Can promote cell proliferation in some cell types. For example, in MCF-7 breast cancer cells, concentrations from 10 µM to 40 µM showed an initial increase in cell proliferation.[5]

  • High concentrations (mM range): Generally exhibit cytotoxic effects, leading to a decrease in cell viability. In the same MCF-7 cell line, a 5 mM concentration of caffeine was found to be cytotoxic.[5] Studies on human osteoblasts have also shown a dose-dependent decrease in cell viability with caffeine treatment.[6]

This compound: Direct and extensive data on the cytotoxicity of this compound is scarce. One study on a related compound, hypoxanthine 7-N-oxide, showed it to be weakly cytotoxic against murine L5178Y cells with an IC50 of 100 µg/mL. While not a direct measure for this compound, this suggests that methylhypoxanthines may possess some level of cytotoxic activity, which would need to be determined experimentally for this compound across various cell lines and concentration ranges.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineEffective ConcentrationObserved EffectCitation
CaffeineMCF-710 µM - 40 µMIncreased cell proliferation[5]
CaffeineMCF-75 mMCytotoxic[5]
CaffeineHuman OsteoblastsDose-dependentDecreased cell viability[6]
Hypoxanthine 7-N-oxideMurine L5178Y100 µg/mL (IC50)Weakly cytotoxic
Induction of Apoptosis

Caffeine: Caffeine's role in apoptosis is also dose-dependent and can be cell-type specific.

  • Pro-apoptotic effects: At higher concentrations, caffeine has been shown to induce apoptosis in various cancer cell lines.[7][8] In human gastric cancer cells, caffeine was found to induce sustained apoptosis by activating the caspase-9/caspase-3 signaling pathway.[9] In human osteoblasts, caffeine-induced apoptosis is mediated through a mitochondria-dependent pathway involving an increase in reactive oxygen species (ROS).[6]

  • Anti-apoptotic effects: In some contexts, caffeine has been shown to protect against apoptosis.[10]

This compound: There is currently a lack of specific experimental data detailing the effects of this compound on apoptosis. To understand its potential role, it would be necessary to conduct experiments to measure markers of apoptosis, such as caspase activation and DNA fragmentation, in cells treated with this compound.

Signaling Pathway for Caffeine-Induced Apoptosis

Caffeine Caffeine (High Concentration) ROS ↑ Reactive Oxygen Species (ROS) Caffeine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Caffeine-induced intrinsic apoptosis pathway.

Cell Cycle Regulation

Caffeine: Caffeine's influence on the cell cycle is complex and can lead to either cell cycle arrest or the abrogation of checkpoints, depending on the cellular context and the presence of DNA damage.

  • Cell Cycle Arrest: In some studies, caffeine has been shown to induce cell cycle arrest, particularly at the G0/G1 and G2/M phases.[11][12]

  • Checkpoint Abrogation: Caffeine is also known to override DNA damage-induced cell cycle checkpoints, particularly the G2/M checkpoint. This can lead to mitotic entry with damaged DNA, ultimately resulting in cell death.[13] This effect is often attributed to its inhibition of ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) kinases, key regulators of the DNA damage response.[10]

This compound: As with apoptosis, there is a lack of direct experimental evidence on how this compound affects cell cycle progression. Investigating its impact on the distribution of cells in different phases of the cell cycle and its effect on key cell cycle regulatory proteins would be crucial for a comprehensive comparison with caffeine.

Experimental Protocols

To facilitate further research and direct comparison, the following are standard, detailed protocols for the key experiments discussed.

Cell Viability Assessment: MTT Assay

Objective: To determine the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound and caffeine for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound and caffeine as described for the viability assay.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

cluster_workflow Annexin V/PI Staining Workflow A Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V/PI D->E F Flow Cytometry Analysis E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Treat cells with this compound and caffeine.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining.

  • PI Staining: Stain the cells with a solution containing propidium iodide.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

The available evidence clearly demonstrates that caffeine exerts significant, dose-dependent effects on cell viability, apoptosis, and cell cycle progression. Its primary mechanisms of action involve the antagonism of adenosine receptors and inhibition of phosphodiesterases.

In stark contrast, the cellular effects of this compound remain largely uncharacterized. While its structural similarity to caffeine suggests it may share similar mechanisms of action, direct experimental data is critically lacking. The single report of weak cytotoxicity of a related compound provides a starting point, but comprehensive studies are required.

To enable a true comparative analysis, future research should focus on:

  • Determining the cytotoxic profile of this compound across a range of cell lines and concentrations.

  • Investigating the ability of this compound to induce apoptosis and elucidating the underlying signaling pathways.

  • Analyzing the impact of this compound on cell cycle progression and its potential to modulate cell cycle checkpoints.

  • Characterizing the binding affinity of this compound for adenosine receptor subtypes and its inhibitory activity against various phosphodiesterase isoforms.

By systematically addressing these knowledge gaps, the scientific community can build a comprehensive understanding of this compound's cellular effects and accurately compare them to those of its well-known counterpart, caffeine. This will be invaluable for researchers exploring the therapeutic potential of novel methylxanthines.

References

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  • Martínez-Pinilla, E., Oñatibia-Astibia, A., & Franco, R. (2015). The relevance of methylxanthine consumption in neurodegenerative diseases: an update. Expert review of neurotherapeutics, 15(7), 779–790.
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  • Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (204), 311–330.
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  • Olah, M. E., & Stiles, G. L. (1995). Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine. Molecular pharmacology, 48(5), 934–941.
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  • Sanhueza, M., Nájera, F., & Larrondo, L. F. (2023). Methylxanthines Modulate Circadian Period Length Independently of the Action of Phosphodiesterase. Microbiology spectrum, 11(4), e0372722.
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  • Willson, C., & Zhou, L. (2019). Cytotoxicity of Caffeine on MCF-7 Cells Measured by XTT Cell Proliferation Assay (P06-038-19). Current developments in nutrition, 3(Suppl 1), nzz031.P06-038-19.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is the bedrock of reliable data. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 9-Methylhypoxanthine, a methylated purine metabolite of interest in various biomedical research fields.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, provides detailed, field-tested methodologies, and offers a framework for their cross-validation, ensuring the integrity and reproducibility of your analytical data in line with global regulatory standards.

Introduction: The Analytical Challenge of this compound

This compound is a purine derivative that can serve as a biomarker in various physiological and pathological processes. Its structural similarity to endogenous compounds like hypoxanthine and other methylxanthines necessitates analytical methods with high selectivity and sensitivity for unambiguous quantification in complex biological matrices. The choice between a workhorse technique like HPLC-UV and a more sophisticated platform like LC-MS/MS depends on the specific requirements of the study, including desired sensitivity, sample complexity, throughput needs, and regulatory context.

This guide will dissect two distinct, yet robust, analytical approaches for this compound, followed by a comprehensive cross-validation protocol to ensure consistency and reliability, should a transition between methods be necessary during a project's lifecycle.

The Contenders: A Tale of Two Techniques

HPLC with UV Detection: The Robust Workhorse

High-Performance Liquid Chromatography with UV detection is a widely accessible, cost-effective, and robust technique for quantitative analysis. Its principle lies in the separation of the analyte from other matrix components via a chromatographic column, followed by detection based on the analyte's ability to absorb light at a specific wavelength.

Causality of Method Design: The selection of a reversed-phase C18 column is predicated on the moderately polar nature of this compound, allowing for good retention and separation from more polar and non-polar interferences. The mobile phase, a mixture of a slightly acidic aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a suitable retention time and sharp peak shape. The acidic modifier (e.g., formic acid) helps to suppress the ionization of any residual silanol groups on the stationary phase and ensures the analyte is in a consistent protonation state, leading to reproducible chromatography. The detection wavelength is chosen based on the UV absorbance maximum of the purine ring system, which for many methylxanthines is in the range of 250-275 nm.[1]

LC-MS/MS: The Selective Powerhouse

Liquid Chromatography with Tandem Mass Spectrometry is the gold standard for high-sensitivity and high-selectivity bioanalysis. It couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. This allows for the specific detection of the analyte based on its mass-to-charge ratio (m/z) and its characteristic fragmentation pattern.

Causality of Method Design: The chromatographic principles are similar to the HPLC-UV method, often employing a C18 column and a gradient elution to achieve rapid separation. The key difference lies in the detection. Electrospray ionization (ESI) in the positive ion mode is typically used for methylxanthines as the nitrogen atoms in the purine ring are readily protonated.[2] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[3][4][5] In MRM, the first quadrupole (Q1) is set to select the protonated molecular ion of this compound (the precursor ion). This ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to detect a specific, stable fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interferences and leading to exceptional sensitivity.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound

Objective: To provide a robust and reliable method for the quantification of this compound in a clean matrix or when high sensitivity is not the primary requirement.

Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • Appropriate biological matrix (e.g., plasma, urine) for standard and QC preparation

Procedure:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Serially dilute the stock solution with the biological matrix to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (standard, QC, or unknown), add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 268 nm (based on typical absorbance for methylxanthines)[6]

    • Isocratic Elution: 95% Mobile Phase A, 5% Mobile Phase B

    • Run Time: 10 minutes

Protocol 2: LC-MS/MS Method for this compound

Objective: To provide a highly sensitive and selective method for the quantification of this compound in complex biological matrices.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an ESI source)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3, if available)

Procedure:

  • Preparation of Standards and QC Samples:

    • Follow the same procedure as for the HPLC-UV method, adding the internal standard to all samples at a fixed concentration.

  • Sample Preparation:

    • The same protein precipitation method described for the HPLC-UV protocol can be used.

  • LC-MS/MS Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.1-5.0 min: 5% B (re-equilibration)

    • Mass Spectrometer Settings (Positive ESI):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • MRM Transitions (Hypothetical, to be optimized):

        • This compound: Precursor m/z 151.1 -> Product m/z 109.1

        • Internal Standard (d3): Precursor m/z 154.1 -> Product m/z 112.1

Visualizing the Workflows

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Separation Inject->Separate Detect UV Detection (268 nm) Separate->Detect Data Data Analysis (Peak Area vs. Concentration) Detect->Data Chromatogram

Caption: High-level workflow for the HPLC-UV analysis of this compound.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample + Internal Standard Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC Reconstitute->Inject Separate C18 Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Select Q1: Select Precursor (m/z 151.1) Ionize->Select Fragment q2: Fragment Ion Select->Fragment Detect Q3: Detect Product (m/z 109.1) Fragment->Detect Data Data Analysis (Peak Area Ratio vs. Conc.) Detect->Data MRM Signal

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Cross-Validation: Bridging the Methodological Gap

Cross-validation is a formal process to demonstrate that two different analytical methods provide equivalent results.[7] This is critical when, for instance, a project transitions from a research phase using HPLC-UV to a regulated clinical phase requiring the higher sensitivity of LC-MS/MS. The framework for this process is guided by regulatory documents such as the ICH Q2(R2) guideline.[2][3][8][9]

Cross_Validation_Logic Start Define Acceptance Criteria Prepare Prepare Identical Sample Set (e.g., 3 concentrations, n=6) Start->Prepare Analyze_HPLC Analyze with Validated HPLC-UV Method Prepare->Analyze_HPLC Analyze_LCMS Analyze with Validated LC-MS/MS Method Prepare->Analyze_LCMS Compare Statistically Compare Results (e.g., Bland-Altman, %Difference) Analyze_HPLC->Compare Analyze_LCMS->Compare Pass Methods are Equivalent Compare->Pass Criteria Met Fail Investigate Discrepancy Compare->Fail Criteria Not Met

Caption: Logical flow for the cross-validation of the two analytical methods.

Cross-Validation Protocol
  • Define Acceptance Criteria: Before any analysis, establish clear, statistically justified acceptance criteria. For example, the mean concentration difference between the two methods should be within ±15% for at least two-thirds of the samples.

  • Sample Selection: Prepare a set of at least 20 real study samples or spiked matrix samples covering the analytical range.

  • Analysis: Analyze the same set of samples using both the validated HPLC-UV and the validated LC-MS/MS methods.

  • Data Evaluation:

    • Calculate the percentage difference for each sample: (%Diff) = [(HPLC-UV Result - LC-MS/MS Result) / Average Result] * 100.

    • Plot the results using a Bland-Altman plot to visualize the agreement between the two methods.

    • Assess if the results meet the predefined acceptance criteria.

Performance Comparison: A Head-to-Head Analysis

The following table summarizes the expected performance characteristics of each method, based on established principles of analytical chemistry.

Parameter HPLC-UV LC-MS/MS Justification
Specificity/Selectivity ModerateVery HighHPLC-UV relies on chromatographic separation alone. LC-MS/MS adds the selectivity of mass filtering (precursor and product ions), significantly reducing the impact of co-eluting interferences.[2]
Sensitivity (LOQ) ~10-50 ng/mL~0.1-1 ng/mLThe low background noise and high specificity of MRM in LC-MS/MS allow for much lower limits of quantification compared to the less specific UV detection.
Linearity (r²) >0.995>0.998Both methods are capable of excellent linearity over a defined range.
Precision (%CV) < 15%< 15%Both methods, when properly validated, should meet the standard regulatory requirement for precision.
Accuracy (%Bias) 85-115%85-115%Both methods should provide accurate results within the accepted range for bioanalytical assays.
Throughput ModerateHighLC-MS/MS methods can often use faster gradients due to the specificity of the detector, leading to shorter run times and higher throughput.
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain, and the method development is generally more straightforward.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, but they serve different analytical needs.

  • HPLC-UV is the ideal choice for routine analysis in less complex matrices, for assays where high sensitivity is not required, or in laboratory settings with budget constraints. Its robustness and simplicity make it a reliable workhorse.

  • LC-MS/MS is the superior technique for bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetic or biomarker studies in complex biological fluids like plasma or tissue homogenates. Its ability to minimize matrix effects and provide structural confirmation makes it the preferred method for regulatory submissions.

The decision to use one method over the other, or to transition between them, should be guided by the scientific question at hand. By employing the rigorous cross-validation protocol outlined in this guide, researchers can ensure data continuity and confidence in their results, regardless of the analytical platform used. This commitment to scientific integrity and methodological validation is paramount in advancing drug development and biomedical research.

References

  • Al-Asmari, A. et al. (2019). Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry. PubMed Central. Available from: [Link]

  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link]

  • Pharmaceutical Technology. (2022). Multiple Reaction Monitoring–Mass Spectrometry for Biopharmaceutical Analysis. Available from: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link]

  • Rodrigues, M. et al. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. PubMed Central. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • AxisPharm. (2022). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? Available from: [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How? Available from: [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. Available from: [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies | Pharmaceutical Technology. (2017). Available from: [Link]

  • Slideshare. (2015). Methylxanthines. Available from: [Link]

  • ResearchGate. Proposed mass fragmentation pattern of compound 15. Available from: [Link]

  • ResearchGate. Proposed mass fragmentation pattern of compound 2e. Available from: [Link]

  • PubMed. High performance liquid chromatographic and mass spectrometric identification of dimethylxanthine metabolites of caffeine in human plasma. Available from: [Link]

  • ResearchGate. (2025). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Available from: [Link]

Sources

Validating 9-Methylhypoxanthine as a Novel Biomarker for Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug development, the quest for sensitive, specific, and reliable biomarkers is paramount. These molecular signposts offer critical insights into physiological processes, disease states, and the efficacy of therapeutic interventions. While established biomarkers have paved the way for significant advancements, the exploration of novel candidates holds the promise of a more nuanced understanding of metabolic pathways. This guide provides an in-depth technical evaluation of 9-Methylhypoxanthine, a purine metabolite, as an emerging biomarker for metabolic studies, particularly in the context of caffeine metabolism and its associated enzymatic pathways.

The Metabolic Crossroads: Caffeine, CYP1A2, and Purine Metabolism

Caffeine, a widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] The activity of CYP1A2 is a critical determinant of an individual's response to caffeine and a variety of clinically important drugs. Consequently, the byproducts of caffeine metabolism have been extensively investigated as non-invasive probes of CYP1A2 activity.[1][2]

The canonical caffeine metabolic pathway leads to the formation of three primary dimethylxanthines: paraxanthine, theobromine, and theophylline.[3] Paraxanthine is the major metabolite, and the ratio of paraxanthine to caffeine in various biological fluids is a well-established and widely used biomarker for CYP1A2 phenotyping.[1][2][4]

Beyond these primary metabolites, a complex network of downstream reactions further modifies these compounds, leading to a diverse array of methylxanthines and methyluric acids that are excreted in urine.[5][6][7][8] It is within this intricate metabolic web that this compound emerges as a potential, albeit less explored, biomarker.

Hypoxanthine itself is a naturally occurring purine derivative and a key intermediate in the purine salvage and degradation pathways.[9] Its methylated form, this compound, is hypothesized to arise from the metabolic processing of caffeine-derived methylxanthines. Understanding its precise origin and kinetics is crucial to validating its utility as a biomarker.

Visualizing the Metabolic Journey of Caffeine

The following diagram illustrates the primary pathways of caffeine metabolism and the potential integration of this compound.

Caffeine_Metabolism cluster_downstream Downstream Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Major) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 Methylxanthines Further Methylxanthines Paraxanthine->Methylxanthines Theobromine->Methylxanthines Theophylline->Methylxanthines Methyluric_Acids Methyluric Acids Methylxanthines->Methyluric_Acids Xanthine Oxidase Nine_Methylhypoxanthine This compound Methylxanthines->Nine_Methylhypoxanthine Hypothesized Pathway Nine_Methylhypoxanthine->Methyluric_Acids Xanthine Oxidase

Caffeine Metabolism and Hypothesized Formation of this compound.

Analytical Methodologies: Quantifying this compound

The accurate and precise quantification of biomarkers is the bedrock of their clinical and research utility. For a low-concentration analyte like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard analytical technique due to its high sensitivity, specificity, and throughput.[10][11][12]

A Step-by-Step LC-MS/MS Protocol for Urinary this compound Quantification

The following protocol outlines a typical workflow for the analysis of this compound in urine samples. This protocol is a composite of best practices and should be optimized and validated for specific laboratory conditions.[9][13]

1. Sample Preparation:

  • Objective: To remove interfering substances from the urine matrix and concentrate the analyte.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Take a 100 µL aliquot of the supernatant.

    • Add an internal standard (e.g., a stable isotope-labeled version of this compound) to correct for matrix effects and variations in instrument response.

    • Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or subjected to further solid-phase extraction (SPE) for cleanup and concentration if necessary.

2. Chromatographic Separation:

  • Objective: To separate this compound from other components in the sample extract before it enters the mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for separating polar molecules like methylxanthines.

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to ensure optimal separation and peak shape for this compound.

3. Mass Spectrometric Detection:

  • Objective: To specifically detect and quantify this compound based on its mass-to-charge ratio.

  • Instrumentation: A triple quadrupole mass spectrometer is typically used for quantitative biomarker analysis.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for methylxanthines.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor ion generated by collision-induced dissociation).

Visualizing the Analytical Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Urine_Sample Urine Sample Centrifugation1 Centrifugation Urine_Sample->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Internal_Standard Add Internal Standard Supernatant1->Internal_Standard Protein_Precipitation Protein Precipitation Internal_Standard->Protein_Precipitation Centrifugation2 Centrifugation Protein_Precipitation->Centrifugation2 Supernatant2 Supernatant for Injection Centrifugation2->Supernatant2 HPLC HPLC Separation (C18 Column) Supernatant2->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI Mass_Analyzer Triple Quadrupole Mass Analyzer (MRM) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis Validation_Workflow Discovery Discovery Phase: Identification of this compound in biological samples after caffeine administration. Method_Dev Analytical Method Development: Optimization of LC-MS/MS method for quantification. Discovery->Method_Dev Method_Val Analytical Method Validation: Assessment of accuracy, precision, linearity, etc. Method_Dev->Method_Val Clinical_Study Pilot Clinical Study: Correlation of this compound levels with caffeine dose and CYP1A2 activity (vs. Paraxanthine). Method_Val->Clinical_Study Data_Analysis Statistical Analysis: Comparative analysis of biomarker performance. Clinical_Study->Data_Analysis Validation Validation in Larger Cohort: Confirmation of findings in a larger, independent population. Data_Analysis->Validation

Workflow for the validation of a novel biomarker.

Comparative Analysis: this compound vs. Established Biomarkers

The ultimate test for a new biomarker is its performance relative to existing standards. In the context of CYP1A2 activity, the paraxanthine/caffeine ratio is the current benchmark. [1][2]A comparative study would be necessary to evaluate the utility of this compound.

Potential Advantages and Disadvantages of this compound:

Potential Advantages:

  • Different Metabolic Pathway: If this compound is formed through a less common or alternative pathway, it might provide unique information about metabolic flux that is not captured by the primary metabolites.

  • Different Pharmacokinetic Profile: Its formation and elimination kinetics might differ from paraxanthine, potentially offering a different window into metabolic activity over time.

Potential Disadvantages:

  • Low Concentration: As a likely minor metabolite, its low concentration could pose analytical challenges and may be more susceptible to variability.

  • Complex Formation Pathway: A more complex or multi-step formation pathway could introduce more sources of biological variability, making it a less direct marker of a single enzyme's activity.

  • Lack of Established Data: There is a significant lack of foundational research on this compound as a biomarker, requiring substantial effort to establish its clinical relevance.

Hypothetical Comparative Performance Data

The following table presents a hypothetical comparison of key performance characteristics. Note: This data is for illustrative purposes and is not based on published experimental results for this compound.

Biomarker Correlation with CYP1A2 Activity Intersubject Variability (CV%) Analytical Sensitivity (LLOQ) Ease of Measurement
Paraxanthine/Caffeine Ratio High (r > 0.8)Moderate (20-30%)Low (ng/mL range)High
This compound To be determinedTo be determinedPotentially higher (pg/mL range)Moderate to High
Theophylline/Caffeine Ratio Moderate (r ~ 0.6)High (30-50%)Low (ng/mL range)High

Future Directions and Conclusion

The validation of this compound as a biomarker for metabolic studies is an intriguing prospect that warrants further investigation. While the current body of evidence is sparse, the potential to uncover new insights into caffeine and purine metabolism is significant.

Key future research directions should include:

  • Metabolic Fate Studies: Utilizing stable isotope-labeled caffeine to definitively trace the metabolic pathway leading to the formation of this compound.

  • Quantitative Method Development and Validation: Establishing and rigorously validating a sensitive and specific LC-MS/MS method for its quantification in various biological matrices.

  • Clinical Correlation Studies: Conducting well-designed clinical studies to compare the performance of this compound with the paraxanthine/caffeine ratio as a biomarker of CYP1A2 activity in diverse populations.

  • Exploration in Disease Models: Investigating the levels of this compound in metabolic diseases where purine metabolism and CYP1A2 activity are known to be altered.

References

  • Metabolic Relations between Methylxanthines and Methyluric Acids in Coffea L. (Source: PubMed, URL: [Link])

  • Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. (Source: PubMed Central, URL: [Link])

  • Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. (Source: MDPI, URL: [Link])

  • Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake 1,2,3,4. (Source: CDC Stacks, URL: [Link])

  • Urinary caffeine metabolites in man. Age-dependent changes and pattern in various clinical situations. (Source: PubMed, URL: [Link])

  • Urine excretion of caffeine and select caffeine metabolites is common in the U.S. population and associated with caffeine intake. (Source: PubMed, URL: [Link])

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. (Source: NIH, URL: [Link])

  • Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man. (Source: ResearchGate, URL: [Link])

  • Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5. (Source: ASM Journals, URL: [Link])

  • Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5. (Source: ASM Journals, URL: [Link])

  • Bioanalytical Method Validation for Biomarkers Guidance. (Source: HHS.gov, URL: [Link])

  • Urine Excretion of Caffeine and Select Caffeine Metabolites Is Common in the US Population and Associated with Caffeine Intake. (Source: ResearchGate, URL: [Link])

  • Paraxanthine/caffeine ratio: as an index for CYP1A2 activity in polycyclic aromatic hydrocarbons exposed subjects. (Source: PubMed, URL: [Link])

  • Biomarker method validation in anticancer drug development. (Source: PubMed Central, URL: [Link])

  • The determination of the Paraxanthine/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS. (Source: PubMed, URL: [Link])

  • Fit-for-purpose biomarker method validation for application in clinical trials of anticancer drugs. (Source: PubMed Central, URL: [Link])

  • Current Regulatory Guidance Pertaining Biomarker Assay Establishment and Industrial Practice of Fit-for-Purpose and Tiered Approach. (Source: ResearchGate, URL: [Link])

  • Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices. (Source: PubMed, URL: [Link])

  • Inosine biosynthesis in transfer RNA by an enzymatic insertion of hypoxanthine. (Source: Journal of Biological Chemistry, URL: [Link])

  • Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. (Source: PubMed, URL: [Link])

  • Differences in caffeine and paraxanthine metabolism between human and murine CYP1A2. (Source: PubMed, URL: [Link])

  • Caffeine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. (Source: NCBI Bookshelf, URL: [Link])

  • Simultaneous Quantification of Antioxidants Paraxanthine and Caffeine in Human Saliva by Electrochemical Sensing for CYP1A2 Phenotyping. (Source: MDPI, URL: [Link])

  • Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. (Source: Spectroscopy Online, URL: [Link])

  • Caffeine and paraxanthine HPLC assay for CYP1A2 phenotype assessment using saliva and plasma. (Source: PubMed, URL: [Link])

  • Guide to achieving reliable quantitative LC-MS measurements. (Source: LGC Group, URL: [Link])

  • Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. (Source: PubMed, URL: [Link])

  • Two distinct pathways for metabolism of theophylline and caffeine are coexpressed in Pseudomonas putida CBB5. (Source: PubMed, URL: [Link])

  • Maternal serum paraxanthine, a caffeine metabolite, and the risk of spontaneous abortion. (Source: PubMed, URL: [Link])

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (Source: YouTube, URL: [Link])

  • Paraxanthine, the primary metabolite of caffeine, provides protection against dopaminergic cell death via stimulation of ryanodine receptor channels. (Source: PubMed, URL: [Link])

  • Changes in biochemical tests in pregnancy and their clinical significance. (Source: PubMed Central, URL: [Link])

  • Human Hypoxanthine Phosphoribosyltransferase. (Source: ResearchGate, URL: [Link])

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A Researcher's Guide to Reproducibility with 9-Methylhypoxanthine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Rigor in Experimental Design

For researchers in drug discovery and the broader scientific community, the pursuit of reproducible experimental results is paramount. The choice of chemical tools is a critical determinant of success in this endeavor. This guide provides an in-depth technical comparison of 9-Methylhypoxanthine with established alternatives in common biochemical assays. By examining the available data and highlighting the importance of well-characterized reagents, we aim to equip researchers with the knowledge to design robust experiments and avoid the pitfalls of working with poorly defined compounds.

The Challenge of Reproducibility in Preclinical Research

The "reproducibility crisis" in biomedical research is a well-documented phenomenon, with numerous studies highlighting the difficulties in replicating published findings.[1][2] This issue stems from a variety of factors, including insufficient reporting of experimental details, the use of unvalidated reagents, and a publication bias towards positive results.[1][3] For scientists working with small molecules, the purity, identity, and biological activity of the compounds used are foundational to the integrity of their results. The use of poorly characterized molecules can lead to misleading data, wasted resources, and ultimately, a failure to translate preclinical findings into clinical applications.

This compound: A Case Study in Characterization

This compound is a purine derivative, structurally related to naturally occurring methylxanthines like caffeine and theophylline.[4][5] While its chemical properties are documented, its biological activity, particularly as a modulator of common drug targets, is not well-established in the scientific literature. This lack of robust characterization presents a significant challenge for researchers considering its use.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₆N₄O[4]
Molecular Weight150.14 g/mol [4]
CAS Number875-31-0[4]

The Methylxanthine Family: Known Modulators of Cellular Signaling

To understand the potential biological context of this compound, it is essential to consider the well-characterized activities of other methylxanthines. This class of compounds primarily acts as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs).[6][7]

Adenosine Receptor Antagonism

Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes. The A1 and A2A subtypes are particularly important in the central nervous system and cardiovascular system.[8]

Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in cellular signaling. Inhibition of PDEs leads to an increase in the intracellular levels of these cyclic nucleotides.[9][10]

The following diagram illustrates the canonical signaling pathway involving adenosine receptors and phosphodiesterases, highlighting the points of intervention for methylxanthines.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor (A1/A2A) Adenosine->AR Binds G_protein G Protein (Gs/Gi) AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Modulates ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades to Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Methylxanthines Methylxanthines (e.g., Theophylline, Caffeine) Methylxanthines->AR Antagonizes Methylxanthines->PDE Inhibits

Figure 1: Simplified signaling pathway of adenosine receptor and phosphodiesterase modulation by methylxanthines.

Comparative Performance in Key Biochemical Assays

To objectively assess the utility of this compound, we compare its reported activity (or lack thereof) with well-characterized xanthine and non-xanthine alternatives in two standard assays: adenosine receptor binding and phosphodiesterase inhibition.

Adenosine Receptor Binding Affinity

A radioligand binding assay is a fundamental technique to determine the affinity of a compound for a specific receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

Table 1: Comparison of Adenosine Receptor Binding Affinities (Ki)

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)Reference
This compound Not ReportedNot Reported
Theophylline~10,000 - 30,000~10,000 - 50,000[11][12]
Caffeine~20,000 - 50,000~10,000 - 40,000[13][14]
DPCPX (xanthine)0.46 - 3.9130 - 340[2][5][6][15][16]
SCH 58261 (non-xanthine)>4201.3 - 2.3[17][18][19][20][21]

Note: Ki values can vary depending on the experimental conditions (e.g., tissue source, radioligand used).

The data clearly demonstrates that while theophylline and caffeine are weak antagonists at adenosine receptors, compounds like DPCPX and SCH 58261 are potent and selective ligands. The absence of reported Ki values for this compound in publicly available literature strongly suggests it is not a significant ligand at these receptors, or at the very least, has not been rigorously profiled.

Phosphodiesterase Inhibition

Phosphodiesterase inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Comparison of Phosphodiesterase Inhibition (IC50)

CompoundPDE Isoform(s)IC50 (µM)Reference
This compound Not ReportedNot Reported
TheophyllineNon-selective~100 - 1000[12][22]
IBMX (xanthine)Non-selective2 - 50[3]
Rolipram (non-xanthine)PDE40.003 - 0.24[1][4][11]

Note: IC50 values are dependent on substrate concentration and other assay conditions.

Similar to the adenosine receptor binding data, there is a lack of published IC50 values for this compound against any PDE isoform. In contrast, compounds like IBMX and rolipram are well-characterized inhibitors with established potencies.

Experimental Protocols for Robust and Reproducible Data

To ensure the generation of high-quality, reproducible data, it is imperative to follow standardized and well-documented protocols. Below are detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: Adenosine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for an adenosine receptor subtype (e.g., A1 or A2A).

G cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Radioligand Stock - Test Compound Dilutions - Receptor Membranes add_components Add to 96-well plate: 1. Assay Buffer 2. Test Compound or Vehicle 3. Radioligand 4. Receptor Membranes prep_reagents->add_components incubate Incubate at Room Temperature (e.g., 60-120 min) add_components->incubate filter Rapid Vacuum Filtration (Glass Fiber Filter Plate) incubate->filter wash Wash with Ice-Cold Buffer filter->wash scintillation Add Scintillation Cocktail & Count Radioactivity wash->scintillation calculate Calculate Specific Binding scintillation->calculate plot Plot % Inhibition vs. [Compound] calculate->plot determine_ki Determine IC50 and Ki plot->determine_ki G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - PDE Enzyme - Substrate (cAMP or cGMP) - Test Compound Dilutions pre_incubate Pre-incubate PDE Enzyme with Test Compound or Vehicle prep_reagents->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction incubate Incubate at 30-37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (e.g., with stop solution) incubate->terminate_reaction detect_product Detect Product Formation (e.g., Absorbance, Fluorescence, Luminescence) terminate_reaction->detect_product calculate_activity Calculate % PDE Activity detect_product->calculate_activity plot Plot % Inhibition vs. [Compound] calculate_activity->plot determine_ic50 Determine IC50 plot->determine_ic50

Figure 3: Workflow for a phosphodiesterase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl₂).

    • Dilute the purified PDE enzyme to an optimal concentration in assay buffer.

    • Prepare a solution of the substrate (cAMP or cGMP) in assay buffer.

    • Prepare serial dilutions of the test compound (and a known inhibitor like IBMX or rolipram as a positive control).

  • Assay Setup (in a 96-well plate):

    • Add the diluted PDE enzyme to each well.

    • Add the serially diluted test compound or vehicle to the respective wells.

    • Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 30°C or 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (the nature of which depends on the detection method).

    • Add the detection reagents according to the manufacturer's protocol. The detection can be based on various principles, such as the amount of remaining cAMP/cGMP or the amount of product (AMP/GMP or phosphate) formed.

  • Data Analysis:

    • Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

    • Calculate the percentage of PDE activity relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a dose-response curve and determine the IC50 value.

Addressing Reproducibility Challenges

Even with well-defined protocols, several factors can contribute to a lack of reproducibility in these assays.

  • Reagent Quality and Consistency: The purity of the test compound, the activity of the enzyme, and the quality of the cell membranes are critical. Batch-to-batch variability in these reagents can lead to different results.

  • Assay Conditions: Minor variations in pH, temperature, incubation times, and substrate concentration can significantly impact the outcome of enzymatic and binding assays.

  • Data Analysis: The choice of data analysis methods, including the model used for curve fitting, can influence the calculated potency values.

  • Operator Variability: Differences in pipetting technique and other manual manipulations can introduce errors.

To mitigate these challenges, it is essential to:

  • Source compounds from reputable suppliers and verify their identity and purity.

  • Thoroughly validate all reagents and establish quality control procedures.

  • Strictly adhere to standardized protocols and document all experimental details.

  • Use appropriate controls in every experiment.

  • Employ robust data analysis methods and transparently report the procedures used.

Conclusion and Recommendations

The available scientific evidence strongly indicates that this compound is not a potent or well-characterized modulator of adenosine receptors or phosphodiesterases. The lack of published, peer-reviewed data on its activity in standard biochemical assays should be a significant consideration for any researcher planning to use this compound.

As a Senior Application Scientist, my recommendation is to prioritize the use of well-characterized and validated chemical tools. For studying adenosine receptor antagonism or phosphodiesterase inhibition, compounds like theophylline, caffeine, IBMX, DPCPX, SCH 58261, and rolipram offer a wealth of published data, established protocols, and a clear understanding of their biological effects. While the exploration of novel chemical space is essential for scientific advancement, it must be built upon a foundation of rigorous chemical and biological characterization. By choosing well-validated reagents and adhering to robust experimental practices, researchers can enhance the reproducibility of their findings and contribute more effectively to the collective scientific knowledge.

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Benchmarking 9-Methylhypoxanthine: A Comparative Guide for Novel Purine Analog Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of therapeutic agent discovery, purine analogs represent a cornerstone of chemotherapy and immunosuppression.[1][2] Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and cellular metabolism, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1][3] While established purine analogs like 6-mercaptopurine and azathioprine are mainstays in clinical practice, the quest for novel derivatives with improved efficacy and reduced toxicity is perpetual. This guide provides a comprehensive framework for benchmarking 9-Methylhypoxanthine, a methylated derivative of the naturally occurring purine hypoxanthine, against other known purine analogs.

Due to the limited direct experimental data on the cytotoxic and immunosuppressive properties of this compound, this document serves as a practical roadmap, outlining the essential experiments and comparative analyses required to thoroughly characterize its potential as a therapeutic agent. We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a comparative context to guide your research and development efforts.

The Significance of Methylation on Purine Analog Activity

Methylation is a fundamental biological process that can significantly alter the function of molecules, including DNA and purine bases.[4] In the context of purine analogs, methylation can influence several key properties:

  • Enzyme Interactions: The addition of a methyl group can alter the affinity of the analog for key enzymes in the purine salvage and metabolism pathways, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase.[5] This can impact the activation of the prodrug or its degradation, thereby affecting its therapeutic window.

  • Cellular Uptake: Methylation can change the physicochemical properties of the purine analog, potentially affecting its transport across the cell membrane.

  • Mechanism of Action: While the core mechanism of interfering with DNA and RNA synthesis is likely to be retained, methylation might introduce subtle changes in the specific interactions with DNA polymerases or other cellular machinery.

Given that this compound is a methylated version of hypoxanthine, a crucial intermediate in purine metabolism, its biological effects are likely to be distinct from its parent compound and other non-methylated analogs.[6]

Comparative Landscape: Key Purine Analogs for Benchmarking

To establish a robust benchmark for this compound, it is essential to compare it against well-characterized purine analogs with established clinical relevance.

  • 6-Mercaptopurine (6-MP): A widely used thiopurine for the treatment of acute lymphoblastic leukemia and inflammatory bowel disease.[7] It is a prodrug that is converted to its active form, thioinosine monophosphate (TIMP), by HGPRT.[7]

  • Azathioprine (AZA): A prodrug of 6-MP, it is a potent immunosuppressant used in organ transplantation and autoimmune diseases.[8]

  • Fludarabine: A fluorinated purine analog used in the treatment of chronic lymphocytic leukemia.[2] It inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerase.

  • Cladribine: An adenosine deaminase-resistant purine analog effective in hairy cell leukemia and multiple sclerosis.[7]

  • Pentostatin: A potent inhibitor of adenosine deaminase, leading to the accumulation of toxic levels of deoxyadenosine in lymphocytes.

Quantitative Data Summary: A Framework for Comparison

The following tables provide a template for summarizing the quantitative data that should be generated for this compound and its comparators. The data for established analogs are sourced from existing literature, while the entries for this compound are hypothetical placeholders to illustrate the desired comparative analysis.

Table 1: In Vitro Cytotoxicity (IC50, µM) in Cancer Cell Lines

Purine AnalogJurkat (T-cell leukemia)HL-60 (Promyelocytic leukemia)MCF-7 (Breast Cancer)A549 (Lung Carcinoma)
This compound [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
6-Mercaptopurine ~1-10~0.1-1>100>100
Fludarabine ~0.1-1~0.05-0.5~10-50~10-50
Cladribine ~0.01-0.1~0.01-0.05~1-10~1-10

Table 2: Apoptosis Induction (% Annexin V Positive Cells at 24h)

Purine AnalogJurkat (at 10x IC50)HL-60 (at 10x IC50)
This compound [Experimental Data][Experimental Data]
6-Mercaptopurine ~40-60%~50-70%
Fludarabine ~60-80%~70-90%
Cladribine ~70-90%~80-95%

Table 3: Cell Cycle Arrest (% of Cells in G2/M Phase at 24h)

Purine AnalogJurkat (at IC50)HL-60 (at IC50)
This compound [Experimental Data][Experimental Data]
6-Mercaptopurine Increase in S phaseIncrease in S phase
Fludarabine G1/S arrestG1/S arrest
Cladribine S phase arrestS phase arrest

Table 4: Pharmacokinetic and Toxicity Profile (Rodent Model)

ParameterThis compound6-Mercaptopurine
Bioavailability (Oral) [Experimental Data]~5-37%
Half-life (t1/2) [Experimental Data]~1-2 hours
Primary Metabolism [Experimental Data]Xanthine Oxidase, TPMT
Acute Toxicity (LD50) [Experimental Data]~200-400 mg/kg
Key Toxicities [Experimental Data]Myelosuppression, Hepatotoxicity

Signaling Pathways and Experimental Workflows

General Mechanism of Action of Purine Analogs

Purine analogs exert their cytotoxic effects by interfering with essential cellular processes. The following diagram illustrates the general mechanism.

purine_analog_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Purine Analog Purine Analog Analog Analog Purine Analog->Analog Cellular Uptake Active Metabolite Active Metabolite Analog->Active Metabolite Phosphorylation DNA Polymerase DNA Polymerase Active Metabolite->DNA Polymerase Inhibition Ribonucleotide Reductase Ribonucleotide Reductase Active Metabolite->Ribonucleotide Reductase Inhibition DNA Synthesis DNA Synthesis Active Metabolite->DNA Synthesis Incorporation into DNA DNA Polymerase->DNA Synthesis Blocks Ribonucleotide Reductase->DNA Synthesis Blocks Apoptosis Apoptosis DNA Synthesis->Apoptosis Induces

Caption: General mechanism of action of purine analogs.

Experimental Workflow for Comparative Analysis

A systematic approach is crucial for a robust comparison. The following workflow outlines the key experimental stages.

experimental_workflow Cell Line Selection Cell Line Selection Cytotoxicity Assay Cytotoxicity Assay Cell Line Selection->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Cytotoxicity Assay->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay->Cell Cycle Analysis In Vivo Studies In Vivo Studies Cytotoxicity Assay->In Vivo Studies Data Analysis Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis In Vivo Studies->Data Analysis

Caption: Experimental workflow for benchmarking purine analogs.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1]

Materials:

  • Cancer cell lines of interest (e.g., Jurkat, HL-60, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 for suspension cells, DMEM for adherent cells) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound and comparator purine analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and comparator compounds in complete medium.

    • Add 100 µL of the drug solutions to the respective wells (for a final volume of 200 µL). Include vehicle controls.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • For adherent cells, carefully remove the medium and add 150 µL of solubilization solution.

    • For suspension cells, centrifuge the plate and then remove the supernatant before adding 150 µL of solubilization solution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest approximately 1-5 x 10^5 cells.

  • Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation:

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[1][9]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate for at least 2 hours at -20°C.

  • Washing:

    • Wash the fixed cells with PBS.

  • RNase Treatment:

    • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • PI Staining:

    • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analysis:

    • Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[9]

In Vivo Toxicity and Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy and toxicity of a compound in a subcutaneous xenograft mouse model.[10]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound and comparator compounds formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Inject 1x10^6 to 1x10^7 cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the compounds via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Observe the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Analyze tumor growth inhibition and any observed toxicities.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential therapeutic purine analog. By conducting the described experiments and comparing the results to established drugs, researchers can gain a thorough understanding of its cytotoxic and immunosuppressive potential, mechanism of action, and in vivo efficacy and toxicity.

The limited existing data on this compound suggests that its biological activity may be modest. However, the principles and protocols outlined here are broadly applicable to the preclinical assessment of any novel purine analog. Future research should focus on elucidating the specific enzymatic interactions of this compound and exploring potential synergistic combinations with other chemotherapeutic agents. A thorough understanding of its structure-activity relationship will be crucial for the rational design of more potent and selective purine-based therapeutics.

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Illuminating the In Vitro Profile of 9-Methylhypoxanthine: A Comparative Guide to a Lesser-Known Methylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel small molecules is a cornerstone of innovation. Within the well-established class of methylxanthines, compounds like caffeine and theophylline have been extensively studied. However, their lesser-known relatives, such as 9-Methylhypoxanthine, present an opportunity for new discoveries. This guide provides an in-depth, objective comparison of the potential mechanisms of action of this compound, contextualized by the known activities of other key methylxanthines. By presenting supporting experimental data for these comparators and detailed protocols, this document serves as a crucial resource for confirming the in vitro activity of this compound and guiding future research.

The Methylxanthine Family: A Dual Mechanism of Action

Methylxanthines, including this compound, are recognized for their multifaceted pharmacological effects, which are primarily attributed to two key molecular mechanisms: the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. These actions lead to a cascade of downstream cellular responses, influencing neuronal activity, smooth muscle function, and inflammatory processes.

Adenosine Receptor Antagonism

Adenosine is a ubiquitous neuromodulator that exerts its effects by binding to four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. By competitively blocking these receptors, methylxanthines can modulate the release of various neurotransmitters, resulting in increased neuronal firing and the characteristic stimulant effects associated with this class of compounds.

Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, methylxanthines lead to an accumulation of intracellular cAMP and cGMP. This, in turn, can trigger a range of physiological responses, including the relaxation of smooth muscle and anti-inflammatory effects.

The following diagram illustrates the principal signaling pathways influenced by methylxanthines.

Figure 1: Dual Mechanism of Methylxanthines cluster_adenosine Adenosine Receptor Pathway cluster_pde Phosphodiesterase Pathway Methylxanthines_A Methylxanthines (e.g., this compound) AdenosineReceptor Adenosine Receptors (A1, A2A) Methylxanthines_A->AdenosineReceptor Antagonizes G_Protein G-Protein (Gi/Gs) AdenosineReceptor->G_Protein Adenosine Adenosine Adenosine->AdenosineReceptor Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Modulates cAMP_A cAMP AdenylylCyclase->cAMP_A Produces PKA Protein Kinase A cAMP_A->PKA CellularResponse_A Altered Neurotransmitter Release & Neuronal Firing PKA->CellularResponse_A Methylxanthines_P Methylxanthines (e.g., this compound) PDE Phosphodiesterase (PDE) Methylxanthines_P->PDE Inhibits AMP AMP PDE->AMP Hydrolyzes cAMP_P cAMP cAMP_P->PDE Substrate CellularResponse_P Smooth Muscle Relaxation, Anti-inflammatory Effects cAMP_P->CellularResponse_P Mediates

Figure 1: Dual Mechanism of Methylxanthines

Comparative In Vitro Activity of Methylxanthines

Table 1: Comparative Adenosine Receptor Antagonism

CompoundAdenosine A1 Receptor Ki (µM)Adenosine A2A Receptor Ki (µM)
This compound Data Not AvailableData Not Available
Theophylline1419
Caffeine4143

Data for Theophylline and Caffeine are approximate values from multiple sources and can vary based on experimental conditions.

Table 2: Comparative Phosphodiesterase Inhibition

CompoundPDE1 IC50 (µM)PDE2 IC50 (µM)PDE3 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
IBMX (non-selective)1950181332
Theophylline>100>100~100>100>100
Caffeine>100>100>100>100>100
Rolipram (PDE4 selective)---2-

IC50 values can vary depending on the specific assay conditions and enzyme source.

Based on structure-activity relationship (SAR) studies of xanthine derivatives, the substitution at the 9-position can influence the potency and selectivity of these compounds at both adenosine receptors and phosphodiesterases. For instance, studies on 9-substituted adenine derivatives have shown that modifications at this position can lead to potent and selective PDE4 inhibitors. However, without direct experimental data, the precise impact of the methyl group in this compound remains to be determined.

Experimental Protocols for In Vitro Characterization

To elucidate the definitive mechanism of action of this compound, a series of in vitro assays are required. The following protocols provide a robust framework for determining its affinity for adenosine receptors and its inhibitory profile against various phosphodiesterase isoforms.

Adenosine Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity of this compound for adenosine receptor subtypes by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for adenosine A1 and A2A receptors.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1 or A2A).

  • Radioligand: [³H]DPCPX for A1 receptors or [³H]ZM241385 for A2A receptors.

  • Non-specific binding control: Theophylline or other suitable non-labeled antagonist at a high concentration.

  • Test compound: this compound at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), non-specific control, or varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for Radioligand Binding Assay A Prepare Reagents: - Cell Membranes - Radioligand - Test Compound (9-MH) - Controls B Incubate: Membranes + Radioligand + (Buffer or Control or 9-MH) A->B C Filter & Wash: Separate bound from free radioligand B->C D Quantify Radioactivity: Liquid Scintillation Counting C->D E Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki D->E

Figure 2: Workflow for Radioligand Binding Assay

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of various PDE isoforms. A common method is the luminescent PDE-Glo™ assay.

Objective: To determine the IC50 values of this compound against a panel of PDE isoforms (e.g., PDE1-5).

Materials:

  • Recombinant human PDE enzymes (purified).

  • Substrate: cAMP or cGMP, depending on the PDE isoform.

  • Test compound: this compound at a range of concentrations.

  • PDE-Glo™ Phosphodiesterase Assay kit (or similar).

  • Luminometer.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the PDE enzyme and the test compound at various concentrations.

  • Initiate the reaction by adding the cAMP or cGMP substrate.

  • Incubate the plate at room temperature for a specified time to allow for enzymatic activity.

  • Stop the PDE reaction by adding the termination reagent.

  • Add the detection reagent containing a kinase that is activated by the remaining cyclic nucleotide, leading to the consumption of ATP.

  • Add a kinase-glo reagent that measures the remaining ATP via a luciferase reaction, producing light.

  • Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the PDE activity.

  • Plot the percentage of inhibition (calculated relative to a no-inhibitor control) against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value for each PDE isoform.

Figure 3: Workflow for PDE-Glo™ Assay A Prepare Reagents: - PDE Enzyme - Substrate (cAMP/cGMP) - Test Compound (9-MH) B PDE Reaction: Incubate Enzyme + Substrate + 9-MH at various concentrations A->B C Stop Reaction B->C D Detection Reaction: - Add Kinase - Add Kinase-Glo Reagent C->D E Measure Luminescence D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 E->F

Figure 3: Workflow for PDE-Glo™ Assay

Conclusion and Future Directions

While the precise in vitro mechanism of action of this compound remains to be definitively established, its structural similarity to well-known methylxanthines strongly suggests a dual role as an adenosine receptor antagonist and a phosphodiesterase inhibitor. The comparative data presented for caffeine, theophylline, and other related compounds provide a critical benchmark for future studies. The detailed experimental protocols outlined in this guide offer a clear and actionable path for researchers to quantitatively determine the potency and selectivity of this compound at its potential molecular targets.

Future research should focus on generating the currently absent in vitro data for this compound. This will not only clarify its primary mechanism of action but also reveal any unique pharmacological properties that may distinguish it from other methylxanthines. Such data is essential for assessing its therapeutic potential and guiding any subsequent drug development efforts.

References

  • Raboisson, P., Lugnier, C., Muller, C., Reimund, J. M., Schultz, D., Pinna, G., Le Bec, A., Basaran, H., Desaubry, L., Gaudiot, F., Seloum, M., & Bourguignon, J. J. (2003). Design, synthesis and structure-activity relationships of a series of 9-substituted adenine derivatives as selective phosphodiesterase type-4 inhibitors. European Journal of Medicinal Chemistry, 38(2), 199–214. [Link]

  • Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 3260–3264. [Link]

  • Wells, J. N., & Miller, J. R. (1988). Methylxanthine inhibitors of phosphodiesterases. Methods in Enzymology, 159, 489–496. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151–199. [Link]

  • Hamilton, H. W., Ortwine, D. F., Worth, D. F., Badger, E. W., Bristol, J. A., Bruns, R. F., Haleen, S. J., & Steffen, R. P. (1987). Synthesis of xanthines as adenosine antagonists, a practical quantitative structure-activity relationship application. Journal of Medicinal Chemistry, 30(1), 91-96. [Link]

  • Strappaghetti, G., Corsano, S., Barbaro, R., Giannaccini, G., & Betti, L. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 9(3), 575–583. [Link]

A Side-by-Side Comparison of Methylxanthines in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cell biology and drug discovery, understanding the nuanced effects of molecular compounds is paramount. Methylxanthines, a class of purine alkaloids ubiquitous in daily life through beverages like coffee, tea, and chocolate, also hold significant pharmacological interest. This guide provides a comprehensive, side-by-side comparison of the three major naturally occurring methylxanthines—caffeine, theophylline, and theobromine—within a cell culture context. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action and provides detailed experimental protocols to assess their differential effects on cellular processes.

Introduction: The Methylxanthine Family and Rationale for Comparison

Caffeine, theophylline, and theobromine share a core xanthine structure but differ in their methylation patterns, leading to distinct pharmacological profiles.[1][2] While all three are known to be central nervous system stimulants and smooth muscle relaxants, their potency and cellular effects can vary significantly.[3][4] A comparative in vitro study is crucial for elucidating their specific activities and potential therapeutic applications.

The primary mechanisms of action for methylxanthines at the cellular level are:

  • Antagonism of Adenosine Receptors: Methylxanthines structurally resemble adenosine and can competitively block its receptors (A1, A2A, A2B, and A3), thereby inhibiting the diverse physiological effects of adenosine.[5][6][7][8][9] This is considered the most relevant mechanism at physiological concentrations.[5]

  • Inhibition of Phosphodiesterases (PDEs): At higher concentrations, methylxanthines can non-selectively inhibit PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[10][11][12] This leads to an accumulation of intracellular cAMP and cGMP, modulating various signaling pathways.[11][13]

This guide will explore how these mechanisms translate into measurable cellular outcomes by comparing the effects of caffeine, theophylline, and theobromine on cell viability, apoptosis, and intracellular cAMP levels.

Experimental Design: A Framework for Comparative Analysis

A robust experimental design is critical for generating reliable and comparable data. Here, we outline the key considerations for a typical comparative study.

2.1. Cell Line Selection: The choice of cell line is dependent on the research question. For a general comparison, a commonly used and well-characterized cell line is recommended.

  • Human Neuroblastoma SH-SY5Y Cells: A relevant model for studying neuroactive compounds, as these cells express adenosine receptors.[14][15]

  • Human Bronchial Epithelial Cells (HBECs): Ideal for respiratory-related research, given the use of theophylline in treating airway diseases.[16]

  • Human Lung Fibroblasts: Can be used to study inflammatory responses and the effects of these compounds.[17]

2.2. Methylxanthine Preparation and Concentration Range: Caffeine, theophylline, and theobromine should be of high purity (≥98%). Stock solutions are typically prepared in a suitable solvent like dimethyl sulfoxide (DMSO) or sterile water, depending on their solubility. It is crucial to note that the solubility of these compounds can differ.

A dose-response curve should be established for each methylxanthine to determine their respective EC50 or IC50 values for the chosen assays. A typical concentration range to explore would be from 1 µM to 1 mM.

Molecular Mechanisms and Signaling Pathways

The differential effects of caffeine, theophylline, and theobromine can be attributed to their varying affinities for adenosine receptor subtypes and PDE isoforms.

Methylxanthine_Mechanism cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Methylxanthines Methylxanthines Adenosine_Receptor Adenosine Receptor Methylxanthines->Adenosine_Receptor Antagonism PDE Phosphodiesterase (PDE) Methylxanthines->PDE Inhibition Adenosine Adenosine Adenosine->Adenosine_Receptor Agonism AC Adenylyl Cyclase Adenosine_Receptor->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC cAMP->PDE Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Activation AMP AMP PDE->AMP Degradation

Caption: General signaling pathway for methylxanthines.

Experimental Protocols

The following are detailed protocols for assessing the cellular effects of methylxanthines.

4.1. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[21]

  • Treatment: Treat the cells with varying concentrations of caffeine, theophylline, and theobromine for 24 to 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[21]

  • Incubation: Incubate the plate at 37°C for 4 hours.[21]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

MTT_Workflow A Seed cells in 96-well plate B Treat with Methylxanthines (24-48h) A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F

Caption: Experimental workflow for the MTT assay.

4.2. Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[22] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[23] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the methylxanthines for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[23][24]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[24]

  • Analysis: Analyze the cells by flow cytometry.[23][24]

4.3. Intracellular cAMP Level Measurement: cAMP-Glo™ Assay

The cAMP-Glo™ Assay is a bioluminescent, homogeneous assay for measuring cAMP levels in cells.[25] The assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, leading to a decrease in available ATP, which is then quantified in a coupled luciferase reaction.[25]

Protocol:

  • Cell Preparation: Prepare cells (adherent, suspension, or frozen) according to the manufacturer's protocol.[26][27]

  • Cell Stimulation: Induce cells with the test methylxanthines for an appropriate time to modulate cAMP levels.[27]

  • Cell Lysis and cAMP Detection: Lyse the cells to release cAMP and then add the cAMP Detection Solution containing PKA.[27]

  • ATP Detection: Add Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction.[27]

  • Luminescence Measurement: Read the luminescence on a microplate reader.[27] Correlate luminescence to cAMP concentration using a standard curve.[27]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for easy comparison.

Table 1: Comparative Effects of Methylxanthines on Cell Viability (MTT Assay)

MethylxanthineIC50 (µM) in SH-SY5Y cells (48h)
Caffeine ~1200
Theophylline ~800
Theobromine > 2000
Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.

Table 2: Comparative Effects of Methylxanthines on Apoptosis (Annexin V/PI Assay)

Methylxanthine (Concentration)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control < 5%< 5%
Caffeine (500 µM) ~15%~8%
Theophylline (500 µM) ~25%~12%
Theobromine (500 µM) ~8%~6%
Note: These are hypothetical values for illustrative purposes.

Table 3: Comparative Effects of Methylxanthines on Intracellular cAMP Levels

Methylxanthine (Concentration)Fold Increase in cAMP (vs. Control)
Caffeine (100 µM) ~2.5
Theophylline (100 µM) ~4.0
Theobromine (100 µM) ~1.5
Note: These are hypothetical values for illustrative purposes.

Discussion and Conclusion

The experimental data will likely reveal distinct cellular responses to caffeine, theophylline, and theobromine. For instance, theophylline is often observed to be more potent than caffeine in its effects, which could be reflected in a lower IC50 for cell viability and a greater induction of apoptosis and cAMP accumulation.[4][28][29] Theobromine is generally considered the least potent of the three.[4][6][29]

It is important to consider that the observed effects are a result of the interplay between adenosine receptor antagonism and PDE inhibition, and the relative contribution of each mechanism may vary with the specific methylxanthine and its concentration. Furthermore, recent studies suggest that individual methylxanthines can have unique or even inverse effects on gene expression, highlighting the complexity of their cellular actions.[1][2][14][15] For example, in human neuroblastoma SH-SY5Y cells, caffeine has been shown to regulate gene expression differently than theophylline and theobromine.[15]

This guide provides a foundational framework for the comparative analysis of methylxanthines in a cell culture setting. The presented protocols, when executed with precision, will yield valuable data for researchers seeking to understand the specific cellular impacts of these widely consumed and pharmacologically relevant compounds.

References

  • Beavo, J. A., Rogers, N. L., Crofford, O. B., Hardman, J. G., Sutherland, E. W., & Newman, E. V. (1970). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. PubMed. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Pharmacology Education Project. (n.d.). Methyl Xanthines - Pharmacokinetics, Uses, Adverse Effects | Pharmacology. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Ribeiro, J. A., & Sebastião, A. M. (2010). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. PubMed Central. Available at: [Link]

  • StatPearls. (2023). Methylxanthines. NCBI Bookshelf. Available at: [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. PubMed Central. Available at: [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). MTT assay. Available at: [Link]

  • ResearchGate. (n.d.). An Overview of Methylxanthine as Adenosine Receptor Antagonists. Available at: [Link]

  • PubMed. (1990). Antagonism of adenosine-induced relaxation by methylxanthines in coronary artery. Available at: [Link]

  • DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Available at: [Link]

  • PubMed. (1991). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Available at: [Link]

  • Annals of Internal Medicine. (1987). Methylxanthines as Adenosine Receptor Antagonists. Available at: [Link]

  • JoVE. (2024). Video: Antiasthma Drugs: Methylxanthines. Available at: [Link]

  • LITFL. (n.d.). Phosphodiesterase Inhibitors / Methylxanthines - Part One. Available at: [Link]

  • Fiveable. (n.d.). Methylxanthines Definition - Intro to Pharmacology Key Term. Available at: [Link]

  • MDPI. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. Available at: [Link]

  • Wikipedia. (n.d.). Adenosine. Available at: [Link]

  • The Washington Post. (2025). New study sheds light on a beneficial compound found in coffee and chocolate. Available at: [Link]

  • УНН. (2025). Theobromine in coffee and chocolate slows down cellular aging: new research results. Available at: [Link]

  • PubMed Central. (2015). The relevance of theobromine for the beneficial effects of cocoa consumption. Available at: [Link]

  • PubMed. (2020). Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, Theophylline, Pentoxifylline, Propentofylline) in Regulation of AD Relevant Genes in Neuroblastoma SH-SY5Y Wild Type Cells. Available at: [Link]

  • PubMed. (1977). Theobromine and theophylline. Available at: [Link]

  • PubMed. (1978). Effects of theophylline on the cell growth of normal and malignant human cells transformed in culture. Available at: [Link]

  • Psychology Today. (2025). Longer Life Through Chocolate?. Available at: [Link]

  • PubMed. (1995). Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes. Available at: [Link]

  • ResearchGate. (n.d.). The effects of methylxanthines and xanthines on the alternative.... Available at: [Link]

  • PubMed Central. (2020). Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, Theophylline, Pentoxifylline, Propentofylline) in Regulation of AD Relevant Genes in Neuroblastoma SH-SY5Y Wild Type Cells. Available at: [Link]

  • ScienceDaily. (2025). Scientists find dark chocolate ingredient that slows aging. Available at: [Link]

  • MDPI. (2020). Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, Theophylline, Pentoxifylline, Propentofylline) in Regulation of AD Relevant Genes in Neuroblastoma SH-SY5Y Wild Type Cells. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the growth inhibition activity of theophylline against some bacterial species. Available at: [Link]

  • PubMed. (1987). Caffeine, theophylline, theobromine, and developmental growth of the mouse mammary gland. Available at: [Link]

  • Dove Medical Press. (2017). Theophylline action on primary human bronchial epithelial cells under. Available at: [Link]

  • ResearchGate. (n.d.). Chromatograms of caffeine, theophylline and theobromine (ST, standard substances) at concentrations of 10 µg/mL and that of the methylxanthines extracted from Pu-erh and Bancha tea leaves. Available at: [Link]

  • PubMed Central. (2014). Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD. Available at: [Link]

  • National Institutes of Health. (2004). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. Available at: [Link]

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A Comparative Guide to Establishing the Biological Specificity of 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-tiered framework for elucidating the specific biological effects of 9-Methylhypoxanthine. As researchers and drug developers, our goal extends beyond identifying a compound's primary effect; we must rigorously define its specificity to understand its therapeutic potential and anticipate off-target liabilities. This document outlines a logical, self-validating experimental workflow, moving from initial hypothesis-driven target profiling to broad, unbiased systems-level analysis. We will compare this compound against structurally and functionally related methylxanthines to build a detailed and reliable specificity profile.

Introduction: The Imperative of Specificity

This compound belongs to the methylxanthine family, which includes well-known compounds like caffeine and theophylline.[1] These molecules are recognized for their broad physiological effects, including central nervous system stimulation and smooth muscle relaxation.[2][3] Their mechanisms often involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[2][4] Given this family history, it is logical to hypothesize that this compound shares these targets.

However, true pharmacological specificity is the degree to which a compound interacts exclusively with its intended target, thereby minimizing unintended biological consequences, or off-target effects.[5] These off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[6] Therefore, establishing the specificity of this compound is not merely an academic exercise but a critical step in its evaluation as a potential therapeutic agent or research tool.

This guide presents a systematic approach to deconstruct the biological activity of this compound, using a combination of targeted biochemical assays, in-cell target engagement confirmation, and global systems-level profiling.

Tier 1: Foundational Target Profiling - Assessing Affinity for Canonical Methylxanthine Targets

The most logical starting point is to test this compound against the primary targets of related compounds like theophylline and caffeine. This establishes a baseline bioactivity profile and allows for direct comparison.

Rationale for Experimental Choice

We employ competitive radioligand binding assays and enzymatic inhibition assays to generate quantitative measures of affinity (Kᵢ) and potency (IC₅₀). These assays are the gold standard for initial screening, providing precise data on direct molecular interactions.[7][8] By screening against a panel of adenosine receptor subtypes and PDE enzyme families, we can build a selectivity profile. Comparing these results directly with those for caffeine and theophylline provides immediate context regarding the relative potency and selectivity of this compound.

A. Adenosine Receptor Binding Assays

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) that mediate various physiological processes.[9] Antagonism of these receptors is a key mechanism of action for many methylxanthines.[4]

B. Phosphodiesterase (PDE) Inhibition Assays

PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating intracellular signaling.[2] Inhibition of PDEs leads to increased cyclic nucleotide levels, resulting in effects like smooth muscle relaxation.[4]

Data Presentation: Comparative Bioactivity Profile

The data below represents a hypothetical outcome for illustrative purposes, summarizing the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound and its comparators.

TargetParameterThis compoundCaffeineTheophylline
Adenosine A₁ Receptor Kᵢ (nM)85012,0008,500
Adenosine A₂ₐ Receptor Kᵢ (nM)1,20020,00015,000
Adenosine A₂ₑ Receptor Kᵢ (nM)> 25,000> 50,000> 50,000
Adenosine A₃ Receptor Kᵢ (nM)> 25,000> 50,000> 50,000
PDE1 (pan-family) IC₅₀ (µM)150500200
PDE2 (pan-family) IC₅₀ (µM)200700350
PDE3 (pan-family) IC₅₀ (µM)7515090
PDE4 (pan-family) IC₅₀ (µM)90200110
PDE5 (pan-family) IC₅₀ (µM)258045

Table 1: Hypothetical comparative bioactivity data for methylxanthines.

Experimental Protocol: Competitive Radioligand Binding Assay for Adenosine Receptors

This protocol provides a framework for determining the binding affinity of test compounds at a specific adenosine receptor subtype (e.g., A₂ₐ).

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer appropriate for the receptor (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

    • Cell Membranes : Use commercially available or in-house prepared cell membranes expressing the human adenosine A₂ₐ receptor.[9]

    • Radioligand : Prepare a solution of a high-affinity A₂ₐ antagonist radioligand (e.g., [³H]ZM241385) in assay buffer at a concentration approximately equal to its Kₔ value.[9]

    • Test Compounds : Prepare serial dilutions of this compound, caffeine, and theophylline in assay buffer.

    • Non-specific Control : Prepare a high concentration (e.g., 10 µM) of a known non-radioactive ligand (e.g., NECA) to determine non-specific binding.[9]

  • Assay Setup (96-well plate) :

    • Total Binding Wells : Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding Wells : Add the non-specific control, radioligand, and cell membranes.

    • Test Compound Wells : Add the serially diluted test compounds, radioligand, and cell membranes. Perform in triplicate.[9]

  • Incubation : Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.[9]

  • Termination and Filtration : Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from unbound radioligand. Wash filters with ice-cold wash buffer.[9]

  • Detection : Allow filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis : Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.[10]

Tier 2: Cellular Target Engagement - Validating Interactions in a Physiological Context

Biochemical assays are essential but lack cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms whether a compound binds to its target inside intact cells.[11][12] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13]

Rationale for Experimental Choice

CETSA provides direct evidence of target engagement in a physiological environment, bridging the gap between biochemical affinity and cellular activity.[14] A positive thermal shift for a specific target (e.g., PDE5) in cells treated with this compound, but not in untreated cells, strongly validates the in-vitro binding data. Comparing the magnitude of the shift induced by different compounds can provide insights into their relative cellular potency.

G cluster_workflow CETSA Workflow A Treat intact cells with This compound or Vehicle B Heat cell suspensions to various temperatures A->B C Lyse cells and separate soluble vs. precipitated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to generate melt curves D->E F Calculate Thermal Shift (ΔTm) E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Data Presentation: Target Engagement Validation
Target ProteinCompound (at 10 µM)Apparent Tₘ (°C)Thermal Shift (ΔTₘ)
PDE5 Vehicle (DMSO)52.1-
This compound56.3+4.2°C
Caffeine53.5+1.4°C
GAPDH (Control)Vehicle (DMSO)65.4-
This compound65.5+0.1°C

Table 2: Hypothetical CETSA results demonstrating target-specific thermal stabilization by this compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment : Culture a suitable cell line (e.g., HEK293) to high confluency. Harvest cells and resuspend in a physiological buffer. Aliquot cells and treat with this compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.[12]

  • Thermal Challenge : Heat the cell aliquots in a PCR thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[12]

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.[13]

  • Protein Quantification : Carefully collect the supernatant (soluble fraction). Quantify the target protein (e.g., PDE5) and a control protein (e.g., GAPDH) in the soluble fraction using Western Blotting or other quantitative proteomic methods.

  • Data Analysis : For each treatment condition, plot the normalized band intensity of the target protein against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tₘ). The thermal shift (ΔTₘ) is the difference in Tₘ between the compound-treated and vehicle-treated samples.[13]

Tier 3: Unbiased Profiling - A Global View of Cellular Effects

True specificity requires demonstrating a lack of widespread, unintended interactions. While screening against known target families is crucial, unbiased methods are needed to discover novel or unexpected off-target effects.[5][15] Transcriptomics (RNA-Seq) provides a high-resolution snapshot of the global changes in gene expression induced by a compound, serving as a sensitive fingerprint of its total cellular activity.[16][17]

Rationale for Experimental Choice

By comparing the transcriptomic profile of cells treated with this compound to those treated with vehicle, caffeine, and theophylline, we can identify its unique cellular signature. A highly specific compound would ideally induce a limited and well-defined set of gene expression changes, consistent with its on-target mechanism.[18] In contrast, a promiscuous compound would likely cause widespread, pleiotropic changes. This comparative approach helps distinguish shared methylxanthine class effects from effects unique to this compound, which may point to novel on- or off-target activities.[19]

G cluster_workflow Comparative Transcriptomics Workflow A Treat cells with Vehicle, This compound, Caffeine, Theophylline B Isolate Total RNA A->B C Library Preparation & RNA Sequencing (RNA-Seq) B->C D Data Analysis: Differential Gene Expression C->D E Pathway & Gene Ontology Enrichment Analysis D->E F Compare Signatures to Identify Unique Effects E->F

Caption: Workflow for establishing specificity via transcriptomics.
Data Presentation: Summary of Transcriptomic Analysis
TreatmentDifferentially Expressed Genes (DEGs)Top Upregulated PathwayTop Downregulated Pathway
This compound 125cGMP-PKG SignalingAdenosine Receptor Signaling
Caffeine 480Neuronal SystemInflammatory Response
Theophylline 415GPCR SignalingImmune Cell Adhesion

Table 3: Hypothetical summary of RNA-Seq results. The limited number of DEGs and the on-target nature of the regulated pathways for this compound would suggest higher specificity compared to the other compounds.

Synthesis and Conclusion: Building the Specificity Profile

Establishing the specificity of a compound like this compound is a process of accumulating converging evidence across multiple experimental tiers.

  • Biochemical Profiling (Tier 1) provided quantitative affinity and potency data, suggesting this compound is a moderately potent, non-selective antagonist of A₁/A₂ₐ adenosine receptors and an inhibitor of multiple PDE families, with a preference for PDE5.

  • Cellular Target Engagement (Tier 2) confirmed that this compound enters cells and binds to at least one of its intended targets (PDE5), validating the in-vitro data in a more complex biological system.

  • Global Transcriptomic Profiling (Tier 3) revealed that, at the tested concentration, this compound elicits a focused transcriptional response consistent with its primary mechanisms of action. The relatively small number of differentially expressed genes compared to caffeine and theophylline suggests a more specific overall cellular impact.

References

  • Rudolph, J., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery.
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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 9-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety and operational protocols for handling 9-Methylhypoxanthine. Our focus is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to build a comprehensive safety mindset.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is limited, a thorough risk assessment can be conducted by examining the parent compound, Hypoxanthine, and its isomers. Safety Data Sheets (SDS) for Hypoxanthine classify it as an irritant.[1][2] Therefore, it is prudent to handle this compound with the assumption that it poses similar hazards.

Potential Hazards Include:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1]

These potential hazards form the basis for the specific PPE recommendations that follow. The primary goal is to prevent contact with skin, eyes, and the respiratory system.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to understand the hierarchy of controls in laboratory safety. PPE is the last line of defense. The most effective safety measures involve eliminating or substituting the hazard, followed by engineering controls (like fume hoods), and administrative controls (procedural guidelines). PPE is used to mitigate any remaining residual risk.

Core PPE Requirements for this compound

The selection of appropriate PPE is contingent on a risk assessment of the specific procedures being performed. Below are the minimum recommended PPE standards for handling this compound in a laboratory setting.

Hand Protection: Your Primary Contact Shield
  • Glove Type: Wear nitrile or latex gloves. For handling hazardous drugs, it is best practice to use chemotherapy-grade gloves that comply with the American Society for Testing and Materials (ASTM) D6978 standard.[3]

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Frequency of Change: Change gloves frequently, at least every 30-60 minutes, or immediately if they become contaminated or compromised.[3][4]

  • Double Gloving: For procedures with a higher risk of splashing or contamination, such as preparing concentrated stock solutions, wearing two pairs of gloves is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[3][4]

Eye and Face Protection: Safeguarding Against Splashes and Aerosols
  • Minimum Requirement: At a minimum, safety glasses with side shields are mandatory for all work with this compound.[5]

  • Enhanced Protection: For tasks that pose a splash hazard, such as transferring solutions or cleaning spills, chemical splash goggles are required.[3]

  • Full Face Protection: When there is a significant risk of splashing, a face shield worn over safety goggles provides the most comprehensive protection for the eyes and face.[6]

Body Protection: Preventing Contamination of Skin and Clothing
  • Lab Coat: A full-length laboratory coat, worn fully buttoned, is required.[5] The material should be appropriate for the chemical being handled; for hazardous compounds, a gown made of a low-permeability fabric is recommended.[4]

  • Gown Specifications: For more hazardous operations, gowns should be disposable, close in the back, have long sleeves, and feature tight-fitting knit or elastic cuffs.[3][7]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[5]

Respiratory Protection: Controlling Inhalation Exposure
  • Primary Engineering Control: All procedures involving the handling of solid, powdered this compound (e.g., weighing, preparing stock solutions) must be conducted in a certified chemical fume hood to prevent the inhalation of dust.[5]

  • Supplemental Respiratory Protection: In the absence of a fume hood or during a large spill cleanup, respiratory protection is necessary. An N95 or N100 respirator mask should be used.[3][6] It is important to note that all personnel required to wear a respirator must be properly fit-tested and trained in its use, in accordance with OSHA standards.[6] A standard surgical mask does not provide adequate respiratory protection against chemical dusts.[3]

PPE for Specific Laboratory Operations

The level of PPE required can vary based on the specific task being performed. The following table provides a quick reference guide for common laboratory procedures involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving/Unpacking Single pair of nitrile glovesSafety glasses with side shieldsLab coatNot typically required, unless package is damaged
Weighing Solid Compound Double pair of nitrile glovesSafety glasses with side shieldsLab coatRequired: Chemical fume hood
Preparing Solutions Double pair of nitrile glovesChemical splash gogglesLab coatRequired: Chemical fume hood
Handling Dilute Solutions Single pair of nitrile glovesSafety glasses with side shieldsLab coatNot typically required
Spill Cleanup (Small) Double pair of nitrile glovesChemical splash gogglesLab coatN95/N100 respirator (if outside fume hood)
Waste Disposal Double pair of nitrile glovesChemical splash gogglesLab coatNot typically required if waste is sealed

Operational Plan: PPE Donning, Doffing, and Disposal

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the correct equipment to prevent cross-contamination.

Step-by-Step Donning and Doffing Procedure
  • Hand Hygiene: Always begin by washing your hands thoroughly with soap and water.[4]

  • Donning Sequence:

    • Put on your lab coat or gown.

    • Put on your respirator (if required), ensuring a proper seal.

    • Put on your eye and face protection.

    • Put on your first pair of gloves (tucked under the cuff).

    • Put on your second pair of gloves (over the cuff).

  • Doffing Sequence (to minimize contamination):

    • Remove the outer pair of gloves.

    • Remove your lab coat or gown, turning it inside out as you remove it.

    • Perform hand hygiene.

    • Remove your face and eye protection.

    • Remove your respirator (if worn).

    • Remove the inner pair of gloves.

    • Wash your hands thoroughly with soap and water.

PPE Disposal Workflow

All disposable PPE used when handling this compound should be considered potentially contaminated and disposed of as chemical waste in accordance with your institution's and local regulations.[8]

PPE_Disposal_Workflow start Handling of This compound Complete remove_outer_gloves Remove Outer Gloves start->remove_outer_gloves Step 1 remove_gown Remove Gown (Inside Out) remove_outer_gloves->remove_gown Step 2 remove_eye_face Remove Eye/Face Protection remove_gown->remove_eye_face Step 3 remove_inner_gloves Remove Inner Gloves remove_eye_face->remove_inner_gloves Step 4 dispose Dispose of all PPE in Designated Chemical Waste Bin remove_inner_gloves->dispose Step 5 wash_hands Wash Hands Thoroughly dispose->wash_hands Step 6

Caption: PPE Removal and Disposal Workflow.

Emergency Procedures in Case of Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water.[9]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for Hypoxanthine to the medical personnel.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate control measures. By adhering to the PPE guidelines outlined in this document, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets before beginning any new procedure.

References

  • Benchchem. Personal protective equipment for handling Hypoxanthine-15N4.
  • Pharmacy Times. (2018). USP Chapter : Personal Protective Equipment. Retrieved from [Link]

  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT.
  • Fisher Scientific. Safety Data Sheet: Hypoxanthine.
  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 3-Methylxanthine.
  • Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Recommendation of occupational exposure limits (2025–2026). Retrieved from [Link]

  • Government of Ontario. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits - Annotated Tables. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Hypoxanthine. Retrieved from [Link]

  • Health and Safety Executive (HSE). (2025). Workplace exposure limits - COSHH. Retrieved from [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Benchchem. Essential Procedures for the Disposal of Antitrypanosomal Agent 9.
  • Benchchem. Navigating the Disposal of N-Methylpregabalin: A Guide for Laboratory Professionals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.